Product packaging for Linearolactone(Cat. No.:CAS No. 113973-98-1)

Linearolactone

Cat. No.: B1675483
CAS No.: 113973-98-1
M. Wt: 340.4 g/mol
InChI Key: CREOMRQYELECKQ-QHDAWAPNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Linearolactone is a neo-clerodane type diterpene isolated from Salvia polystachya . It has demonstrated significant antiparasitic activity in scientific research, making it a compound of interest for studying protozoan infections. Research on this compound has shown promising effects against the trophozoites of Entamoeba histolytica , the causative agent of amoebiasis. Studies indicate its activity may involve an apoptosis-like process in the parasite, production of reactive oxygen species (ROS), and immobilization of trophozoites by interacting with key cytoskeletal proteins such as myosin-II and calreticulin. These proteins are fundamental for the parasite's invasion and the formation of amoebic liver abscesses during host infection . A toxicological evaluation in a hamster model of amoebic liver abscess found that this compound effectively inhibited abscess development, showcasing its therapeutic potential for amoebiasis . Furthermore, this compound exhibits potent giardicidal activity against Giardia intestinalis (also known as G. lamblia or G. duodenalis ). Its mechanism of action in Giardia is distinct, inducing necrotic-like death in trophozoites without evidence of ROS production . This effect involves ultrastructural alterations, including changes in vacuole abundance and the appearance of periplasmic spaces. An in silico study has predicted that an aldose reductase homolog (GdAldRed) in G. intestinalis is a likely molecular target for this compound . Researchers can utilize this compound as a tool to explore novel pathways for combating these parasitic infections. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20O5 B1675483 Linearolactone CAS No. 113973-98-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113973-98-1

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

IUPAC Name

(4S,7R,9R,10S)-7-(furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadeca-11,13-diene-5,15-dione

InChI

InChI=1S/C20H20O5/c1-19-9-15(12-6-8-23-10-12)25-18(22)13(19)5-7-20-11-24-17(21)14(20)3-2-4-16(19)20/h2-4,6,8,10,13,15-16H,5,7,9,11H2,1H3/t13-,15-,16+,19+,20?/m1/s1

InChI Key

CREOMRQYELECKQ-QHDAWAPNSA-N

Isomeric SMILES

C[C@]12C[C@@H](OC(=O)[C@H]1CCC34[C@H]2C=CC=C3C(=O)OC4)C5=COC=C5

Canonical SMILES

CC12CC(OC(=O)C1CCC34C2C=CC=C3C(=O)OC4)C5=COC=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Linearolactone; 

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Andrographolide: A Potent Diterpenoid Lactone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Linearolactone" as specified in the initial request could not be identified within the public chemical and biological databases. This guide will therefore focus on Andrographolide , a well-researched and structurally significant diterpenoid lactone, as a representative molecule of this class for researchers, scientists, and drug development professionals.

Andrographolide is a labdane diterpenoid that is the principal bioactive constituent of Andrographis paniculata, a medicinal plant used extensively in traditional Asian medicine.[1][2] Known for its extremely bitter taste, andrographolide has garnered significant scientific interest due to its wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and underlying mechanisms of action of andrographolide.

Chemical Structure and Identification

Andrographolide is a bicyclic diterpenoid lactone characterized by an α,β-unsaturated γ-lactone ring, a core structural feature associated with its biological activities.[5]

IdentifierValue
IUPAC Name 3-[2-[Decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-napthalenyl]ethylidene]dihydro-4-hydroxy-2(3H)-furanone[1]
CAS Number 5508-58-7[1]
Molecular Formula C₂₀H₃₀O₅[6]
Molecular Weight 350.45 g/mol [6]
SMILES String C[C@@]1(CO)--INVALID-LINK--CC[C@@]2(C)--INVALID-LINK--COC3=O">C@HC(=C)CC[C@H]12
InChI Key BOJKULTULYSRAS-OTESTREVSA-N

Physicochemical Properties

The physicochemical properties of andrographolide are crucial for its handling, formulation, and pharmacokinetic profile.

PropertyValue
Appearance White to off-white powder; rhombic prisms or plates from ethanol or methanol.[1][6]
Melting Point 229-232 °C
Solubility - Water: Almost insoluble.[3] - Methanol: Soluble, with solubility increasing with temperature.[7][8] - Ethanol: Slightly soluble, soluble in boiling ethanol.[3] - DMSO: Soluble (up to 25 mg/ml). - Chloroform: Very slightly soluble.[3]
Optical Rotation [α]20/D = -126° (c = 1.5 in acetic acid)
Stability Stable for 2 years as supplied. Solutions in DMSO or ethanol can be stored at -20°C for up to 3 months. Unstable in alkaline conditions, with the most stable pH range being 3-5.[3][9]

Biological Activity

Andrographolide exhibits a broad range of biological activities, with its anti-inflammatory and anticancer properties being the most extensively studied.

The anti-inflammatory effects of andrographolide are primarily attributed to its potent inhibition of the NF-κB signaling pathway.[10]

AssayCell LineStimulantIC₅₀
PGE₂ InhibitionRAW264.7LPS8.8 µM[10]
Nitric Oxide (NO) InhibitionRAW264.7LPS> 100 µM (for related compounds)[11]
IL-6 InhibitionTHP-1LPS12.2 µM[10]
TNF-α InhibitionTHP-1LPS20.6 µM[10]
IFN-γ InhibitionTHP-1LPS18.9 µM[10]

Andrographolide has demonstrated cytotoxic effects against a variety of cancer cell lines.

Cell LineCancer TypeExposure TimeIC₅₀
MCF-7Breast Cancer24 h63.19 ± 0.03 µM[12][13]
48 h32.90 ± 0.02 µM[12][13]
72 h31.93 ± 0.04 µM[12][13]
MDA-MB-231Breast Cancer24 h65 ± 0.02 µM[12][13]
48 h37.56 ± 0.03 µM[12][13]
72 h30.56 ± 0.03 µM[12][13]
CACO-2Colorectal Cancer-32.46 µg/mL (for an andrographolide-rich fraction)[11]
KBOral Cancer-106.2 µg/mL[14]

Experimental Protocols

This protocol describes a common method for the extraction and purification of andrographolide.

  • Plant Material Preparation:

    • Collect and air-dry the leaves of Andrographis paniculata.

    • Grind the dried leaves into a fine powder (e.g., 80 mesh size).[15]

  • Extraction:

    • Perform Soxhlet extraction or cold maceration of the leaf powder.[15][16]

    • Methanol has been identified as an effective solvent for extraction.[15][17] A 1:1 mixture of dichloromethane and methanol can also be used for maceration.[16]

    • For Soxhlet extraction, reflux the powder with the solvent for a specified period (e.g., 3 hours).[15]

  • Purification:

    • Concentrate the crude extract under reduced pressure to obtain a syrupy mass.

    • Wash the concentrated extract with a non-polar solvent like toluene to remove chlorophyll and other pigments.

    • Further purify the extract using column chromatography with a silica gel stationary phase and a gradient elution system of chloroform and methanol.

    • Alternatively, crude andrographolide can be precipitated from an ethyl acetate fraction by partitioning with n-butanol.

  • Crystallization:

    • Recrystallize the purified andrographolide from methanol to obtain colorless crystals.

  • Purity and Identity Confirmation:

    • Assess the purity of the isolated andrographolide using High-Performance Liquid Chromatography (HPLC).[15]

    • Confirm the identity of the compound using spectroscopic methods such as IR, UV, Mass Spectrometry, and NMR, and by comparing its melting point with a reference standard.[16]

This protocol provides a general procedure for the quantitative analysis of andrographolide.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is commonly used (e.g., Phenomenex C18, 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A mixture of methanol and water (e.g., 65:35 v/v) or acetonitrile and water (e.g., 40:60 v/v) is often employed. The aqueous phase may be acidified with phosphoric acid.

  • Flow Rate: A typical flow rate is 1.0 to 1.5 mL/min.

  • Detection Wavelength: Andrographolide shows a UV absorbance maximum at approximately 223 nm, which is suitable for detection.

  • Sample Preparation: Dissolve the andrographolide standard or extract in the mobile phase or a suitable solvent like methanol. Filter the solution through a 0.45 µm membrane filter before injection.

  • Quantification: Create a standard curve by injecting known concentrations of a pure andrographolide standard and plotting the peak area against the concentration. Use this curve to determine the concentration of andrographolide in the unknown samples.

This protocol outlines the general steps to assess the inhibitory effect of andrographolide on NF-κB activation.

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., RAW264.7 macrophages, HEK293 cells) in appropriate media.

    • Pre-treat the cells with various concentrations of andrographolide for a specific duration (e.g., 1 hour).

    • Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), for a defined period.

  • Assessment of NF-κB Activation:

    • Western Blotting:

      • Prepare whole-cell lysates or nuclear and cytoplasmic fractions.

      • Perform SDS-PAGE and transfer proteins to a membrane.

      • Probe the membrane with primary antibodies against key NF-κB pathway proteins, such as phospho-IκBα, total IκBα, phospho-p65, and total p65, to assess their expression and phosphorylation status.[5]

    • Luciferase Reporter Assay:

      • Transfect cells with a reporter plasmid containing an NF-κB response element upstream of a luciferase gene.

      • After treatment with andrographolide and the stimulant, lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase activity indicates inhibition of NF-κB transcriptional activity.

    • Electrophoretic Mobility Shift Assay (EMSA):

      • Prepare nuclear extracts from treated cells.

      • Incubate the nuclear extracts with a radiolabeled or fluorescently labeled DNA probe containing the NF-κB consensus binding site.

      • Separate the protein-DNA complexes by non-denaturing polyacrylamide gel electrophoresis. A decrease in the shifted band indicates reduced NF-κB DNA binding.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for andrographolide's anti-inflammatory effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][10]

andrographolide_nfkb_pathway cluster_nucleus Nuclear Events LPS_TNFa LPS / TNF-α TLR4_TNFR TLR4 / TNFR LPS_TNFa->TLR4_TNFR Binds to IKK_complex IKK Complex TLR4_TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates p50_p65_inactive p50/p65 (Inactive) IkBa->p50_p65_inactive Degrades, releasing p50_p65_active p50/p65 (Active) p50_p65_inactive->p50_p65_active nucleus Nucleus p50_p65_active->nucleus Translocates to DNA DNA p50_p65_active->DNA Binds to pro_inflammatory_genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, COX-2) DNA->pro_inflammatory_genes Initiates andrographolide Andrographolide andrographolide->p50_p65_active Covalently modifies p50 (Cys62), inhibiting DNA binding

Caption: Andrographolide's inhibition of the NF-κB pathway.

Andrographolide exerts its inhibitory effect on the NF-κB pathway through a direct interaction with the p50 subunit of the NF-κB heterodimer.[1] It forms a covalent adduct with the cysteine residue at position 62 of p50.[1][6] This modification prevents the p50/p65 heterodimer from binding to its consensus sequence on the DNA, thereby inhibiting the transcription of pro-inflammatory genes such as TNF-α, IL-6, and COX-2.[9] While some studies suggest that andrographolide can also affect upstream components of the pathway, such as IKK phosphorylation, in a cell-type-dependent manner, its primary and most well-documented mechanism is the direct inhibition of NF-κB's DNA binding capacity.[5][12]

References

Linearolactone: A Technical Guide on its Discovery, Natural Sources, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of linearolactone, a naturally occurring neo-clerodane diterpenoid. The document details its discovery, primary natural sources, and established biological activities, with a focus on its potential as a therapeutic agent. For ease of comparison, all quantitative data are summarized in structured tables. Furthermore, this guide outlines the experimental protocols for the isolation and characterization of this compound and illustrates its mechanisms of action through detailed signaling pathway diagrams.

Discovery and Natural Source

This compound is a neo-clerodane diterpenoid that was first isolated from Salvia lineata. However, its most well-documented natural source is Salvia polystachya, a plant traditionally used in Mexican medicine to treat dysentery[1]. This compound is primarily extracted from the aerial parts of the plant[1][2]. Other neo-clerodane diterpenoids, such as polystachynes A, B, and D, have also been isolated from S. polystachya[1].

Physicochemical Properties and Structure

The structure of this compound has been established through various spectroscopic methods, including X-ray analysis of related compounds isolated from the same source[2]. As a neo-clerodane diterpenoid, it possesses a characteristic fused ring system with a lactone functional group.

Biological Activity

This compound has demonstrated significant biological activity, most notably its potent antiprotozoal effects. It has been shown to be effective against the trophozoites of Entamoeba histolytica and Giardia lamblia, the causative agents of amoebiasis and giardiasis, respectively[1].

Antiprotozoal Activity

In vitro studies have established this compound as the most potent antiprotozoal compound among the neo-clerodane diterpenes isolated from Salvia polystachya[1]. The following table summarizes the reported 50% inhibitory concentration (IC50) values.

Organism Activity IC50 (µM) Reference
Entamoeba histolyticaAntiamoebic22.9[1]
Giardia lambliaAntigiardial28.2[1]
Other Biological Activities

While the primary focus of research has been on its antiprotozoal properties, the broader spectrum of this compound's biological activity is an area of ongoing investigation. Some studies have explored its potential in other therapeutic areas, such as its effects on the expression of extracellular matrix components[3].

Mechanism of Action

The mechanisms through which this compound exerts its biological effects have been investigated, particularly in the context of its antiprotozoal activity. The pathways differ between the targeted protozoans.

In Entamoeba histolytica

This compound's amebicidal activity against E. histolytica is attributed to its ability to disrupt the actin cytoskeleton[4]. This process is mediated by the production of reactive oxygen species (ROS), leading to an apoptosis-like cell death pathway.

G This compound This compound ROS_Production Reactive Oxygen Species (ROS) Production This compound->ROS_Production induces Actin_Cytoskeleton Actin Cytoskeleton ROS_Production->Actin_Cytoskeleton disrupts Apoptosis Apoptosis-like Cell Death Actin_Cytoskeleton->Apoptosis leads to

Mechanism of Action in E. histolytica
In Giardia lamblia

In G. lamblia, this compound induces a necrotic-like cell death. This is characterized by a partial arrest of the cell cycle in the S phase. In silico studies have predicted that this compound likely targets and inhibits aldose reductase, a key enzyme in the parasite's metabolism[5].

G This compound This compound Aldose_Reductase Aldose Reductase This compound->Aldose_Reductase inhibits (predicted) S_Phase_Arrest Partial S Phase Arrest Aldose_Reductase->S_Phase_Arrest contributes to Necrotic_Death Necrotic-like Cell Death S_Phase_Arrest->Necrotic_Death leads to

Mechanism of Action in G. lamblia

Experimental Protocols

Isolation of this compound from Salvia polystachya

The following is a generalized protocol for the isolation of this compound based on published methods[1][2].

G Start Dried and Powdered Aerial Parts of S. polystachya Extraction Maceration with Dichloromethane Start->Extraction Concentration Evaporation of Solvent (Crude Extract) Extraction->Concentration Chromatography1 Silica Gel Column Chromatography (Hexane-Acetone Gradient) Concentration->Chromatography1 Fractionation Collection of Fractions Chromatography1->Fractionation Chromatography2 Further Purification of Active Fractions (e.g., Sephadex LH-20) Fractionation->Chromatography2 Isolation Isolation of Pure This compound Chromatography2->Isolation Characterization Spectroscopic Analysis (NMR, MS) Isolation->Characterization

Isolation Workflow for this compound
  • Extraction: The dried and powdered aerial parts of Salvia polystachya are macerated with a suitable organic solvent, such as dichloromethane, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

  • Concentration: The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel. A gradient elution system, commonly starting with hexane and gradually increasing the polarity with acetone, is used to separate the components.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar retention factors are combined.

  • Purification: The fractions containing this compound are further purified using additional chromatographic techniques, such as Sephadex LH-20 column chromatography, to yield the pure compound.

  • Structure Elucidation: The structure of the isolated this compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antiprotozoal Activity Assay

The in vitro antiprotozoal activity of this compound can be determined against trophozoites of E. histolytica and G. lamblia using the following protocol[1]:

  • Culturing of Protozoa: Trophozoites are cultured in an appropriate medium (e.g., TYI-S-33 for E. histolytica and TYI-S-33 supplemented with bovine bile for G. lamblia) at 37°C.

  • Drug Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. Serial dilutions are then made to obtain the desired test concentrations.

  • Incubation: The trophozoites are incubated with various concentrations of this compound for a specified period (e.g., 48 hours). A control group with the solvent alone is also included.

  • Viability Assessment: After incubation, the viability of the trophozoites is assessed. This can be done by counting the number of motile trophozoites using a hemocytometer or by using a viability stain.

  • IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the concentration of this compound and fitting the data to a dose-response curve.

Future Perspectives

This compound's potent antiprotozoal activity, coupled with its natural origin, makes it a promising candidate for the development of new drugs to treat amoebiasis and giardiasis. Further research is warranted to explore its in vivo efficacy, safety profile, and potential for chemical modification to enhance its therapeutic properties. Additionally, a more comprehensive investigation into its broader spectrum of biological activities could reveal new therapeutic applications.

References

Salvia polystachya as a Source of Linearolactone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Correspondence: Not Applicable

Abstract

Salvia polystachya, a perennial herb native to Mexico and Central America, is a notable source of bioactive neo-clerodane diterpenoids. Among these, linearolactone has garnered significant scientific interest due to its potent biological activities, including antiprotozoal and tissue-regenerative properties. This technical guide provides a comprehensive overview of this compound from Salvia polystachya for researchers, scientists, and drug development professionals. It details the methodologies for extraction and purification, presents quantitative data on its biological efficacy, and explores its known mechanisms of action, including the inhibition of aldose reductase and the stimulation of extracellular matrix components. This document aims to serve as a core resource for the further investigation and potential therapeutic development of this compound.

Introduction

Salvia polystachya Ortega (Lamiaceae), commonly known as "chía," has a history of use in traditional Mexican medicine for treating ailments such as dysentery.[1] Phytochemical investigations have revealed that the aerial parts of this plant are a rich source of neo-clerodane diterpenoids, a class of secondary metabolites known for their diverse and potent pharmacological activities.[2]

This compound, a furan-containing neo-clerodane diterpene, is a key bioactive constituent isolated from S. polystachya.[3][4] Research has demonstrated its significant efficacy against protozoan parasites like Entamoeba histolytica and Giardia lamblia, suggesting it may be responsible for the plant's traditional use in treating dysentery.[1][5] Furthermore, this compound and other related diterpenoids from S. polystachya have been shown to stimulate the expression of crucial extracellular matrix (ECM) components in human dermal fibroblasts, indicating potential applications in wound healing and tissue regeneration.[2]

This guide synthesizes the current scientific knowledge on this compound from S. polystachya, focusing on the technical aspects relevant to research and drug development.

Extraction and Purification of this compound

The isolation of this compound from the aerial parts of Salvia polystachya involves a multi-step process of extraction and chromatographic separation. The following protocol is a generalized methodology based on established procedures for the isolation of neo-clerodane diterpenes from Salvia species.

Experimental Protocol: Extraction and Isolation
  • Plant Material Collection and Preparation: Aerial parts (leaves and stems) of Salvia polystachya are collected and air-dried in a shaded, well-ventilated area. The dried material is then finely powdered using a mechanical grinder.

  • Solvent Extraction: The powdered plant material (e.g., 1.2 kg) is subjected to exhaustive extraction by percolation at room temperature with acetone (e.g., 2 x 5 L).[5] The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude acetone extract (e.g., 87 g).[5]

  • Solvent Partitioning: The crude acetone extract is suspended in an aqueous methanol solution (e.g., 20% MeOH/H₂O) and partitioned with a non-polar solvent such as hexane to remove lipids and other non-polar constituents. The methanol-water fraction containing the more polar diterpenoids is retained.

  • Column Chromatography: The concentrated methanol-water fraction is subjected to column chromatography on silica gel.

    • Stationary Phase: Silica gel 60.

    • Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent like hexane and gradually increasing the polarity with an eluting solvent such as ethyl acetate (EtOAc) or acetone. For example, fractions can be eluted with gradients of hexane-EtOAc or chloroform-acetone.[5]

  • Fraction Collection and Analysis: Numerous fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system. Fractions with similar TLC profiles are combined.

  • Purification of this compound: The combined fractions containing this compound are further purified by repeated column chromatography, potentially using different solvent systems (e.g., hexane-isopropanol).[5]

  • Crystallization: The purified this compound is crystallized from a suitable solvent system (e.g., methanol-acetone) to obtain a pure crystalline solid.

  • Structural Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS), and by comparison with published data.

Experimental Workflow Diagram

experimental_workflow Figure 1: General Experimental Workflow for this compound Isolation plant_material Aerial Parts of Salvia polystachya drying_powdering Air-Drying and Powdering plant_material->drying_powdering extraction Acetone Extraction drying_powdering->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 crude_extract Crude Acetone Extract concentration1->crude_extract partitioning Solvent Partitioning (Hexane/MeOH-H2O) crude_extract->partitioning polar_fraction Polar Fraction partitioning->polar_fraction column_chromatography1 Silica Gel Column Chromatography polar_fraction->column_chromatography1 fraction_collection Fraction Collection and TLC Analysis column_chromatography1->fraction_collection combined_fractions Combined Fractions Containing this compound fraction_collection->combined_fractions column_chromatography2 Further Purification (Column Chromatography) combined_fractions->column_chromatography2 pure_compound Pure this compound column_chromatography2->pure_compound crystallization Crystallization pure_compound->crystallization final_product Crystalline this compound crystallization->final_product analysis Structural Elucidation (NMR, MS) final_product->analysis

Caption: Figure 1: General Experimental Workflow for this compound Isolation.

Biological Activity of this compound

This compound exhibits significant biological activity, particularly against protozoan parasites. It has also been shown to modulate cellular processes in human tissues.

Antiprotozoal Activity

This compound has been identified as a potent antiamoebic and antigiardial agent.[1][5] Its efficacy against Entamoeba histolytica and Giardia lamblia suggests it is a primary contributor to the traditional use of Salvia polystachya in treating dysentery.[1]

CompoundOrganismIC₅₀ (µM)Reference
This compound Entamoeba histolytica22.9[5]
This compound Giardia lamblia28.2[5]
Polystachyne AEntamoeba histolytica160.6[5]
Giardia lamblia134.7[5]
Polystachyne BEntamoeba histolytica117.0[5]
Giardia lamblia110.4[5]
Polystachyne DEntamoeba histolytica120.3[5]
Giardia lamblia107.5[5]
  • Parasite Culture: Trophozoites of E. histolytica or G. lamblia are cultured in an appropriate medium under anaerobic or microaerophilic conditions at 37°C.

  • Compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are prepared to achieve the desired final concentrations for the assay.

  • In Vitro Assay: Parasites are seeded in 96-well plates and incubated with varying concentrations of this compound for a specified period (e.g., 48 hours). A positive control (e.g., metronidazole) and a negative control (vehicle) are included.

  • Viability Assessment: Parasite viability is determined using a suitable method, such as the sub-culture method, dye exclusion assay (e.g., trypan blue), or a metabolic assay (e.g., resazurin reduction).

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of parasite inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Stimulation of Extracellular Matrix Components

This compound and other neo-clerodane diterpenoids from S. polystachya have been shown to increase the gene expression of key extracellular matrix proteins in human dermal fibroblasts.[2] This suggests a potential role in wound healing and skin regeneration.

A study on various neo-clerodane diterpenoids from Salvia polystachya demonstrated an increase in the expression of genes for several collagens and elastin in human dermal fibroblasts.[2] While specific quantitative data for this compound alone was not detailed in the available literature, it was among the compounds that contributed to this effect.

Mechanisms of Action

The biological activities of this compound are attributed to its interaction with specific cellular targets and pathways.

Inhibition of Aldose Reductase in Giardia intestinalis

One of the proposed mechanisms for the antigiardial activity of this compound is the inhibition of aldose reductase.[6] This enzyme is part of the polyol pathway, which converts glucose to sorbitol.

Inhibition of aldose reductase by this compound is thought to disrupt the parasite's metabolism, leading to cellular stress and ultimately, necrotic-like cell death.[6]

aldose_reductase_inhibition Figure 2: Proposed Mechanism of this compound in Giardia intestinalis This compound This compound aldose_reductase Aldose Reductase This compound->aldose_reductase Inhibition polyol_pathway Polyol Pathway sorbitol Sorbitol polyol_pathway->sorbitol Aldose Reductase metabolic_disruption Metabolic Disruption polyol_pathway->metabolic_disruption glucose Glucose glucose->polyol_pathway cell_stress Cellular Stress metabolic_disruption->cell_stress cell_death Necrotic-like Cell Death cell_stress->cell_death

Caption: Figure 2: Proposed Mechanism of this compound in Giardia intestinalis.

Upregulation of Extracellular Matrix Gene Expression

In human dermal fibroblasts, neo-clerodane diterpenoids from S. polystachya, including this compound, have been observed to increase the expression of genes encoding for type I, III, and V collagens, as well as elastin.[2] The precise signaling pathway leading to this upregulation is not yet fully elucidated.

The current understanding suggests a direct or indirect interaction of this compound with cellular signaling pathways that control the transcription of ECM genes.

ecm_regulation Figure 3: Regulation of ECM Gene Expression by this compound This compound This compound fibroblast Human Dermal Fibroblast This compound->fibroblast signaling_pathway Intracellular Signaling Pathway (Upstream regulators not fully elucidated) fibroblast->signaling_pathway transcription_factors Activation of Transcription Factors signaling_pathway->transcription_factors gene_expression Increased Gene Expression transcription_factors->gene_expression collagen1 COL1A1, COL3A1, COL5A1 gene_expression->collagen1 elastin ELN gene_expression->elastin ecm_synthesis Enhanced ECM Protein Synthesis collagen1->ecm_synthesis elastin->ecm_synthesis

Caption: Figure 3: Regulation of ECM Gene Expression by this compound.

Conclusion and Future Directions

This compound, a neo-clerodane diterpenoid from Salvia polystachya, presents a promising natural product scaffold for drug development. Its potent antiprotozoal activity, coupled with its ability to stimulate the synthesis of extracellular matrix components, highlights its therapeutic potential in infectious diseases and regenerative medicine.

Future research should focus on several key areas:

  • Elucidation of Signaling Pathways: A deeper understanding of the molecular mechanisms, particularly the upstream signaling cascades involved in the upregulation of ECM genes, is crucial.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the development of more potent and selective therapeutic agents.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound for its potential therapeutic applications.

  • Optimization of Extraction and Purification: Developing more efficient and scalable methods for the isolation of this compound from S. polystachya will be essential for its further development.

This technical guide provides a foundational resource for the scientific community to build upon in harnessing the therapeutic potential of this compound.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Linearolactone in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linearolactone, a neo-clerodane diterpenoid isolated from Salvia polystachya, has garnered interest for its potential pharmacological activities. However, its biosynthetic pathway in plants remains to be fully elucidated. This technical guide provides a comprehensive overview of the current understanding and a scientifically grounded putative pathway for this compound biosynthesis. Drawing parallels from the biosynthesis of structurally related clerodane and neo-clerodane diterpenoids in the Salvia genus, this document outlines the key enzymatic steps, potential intermediates, and the genetic machinery likely involved. Furthermore, it presents a compilation of quantitative data from related pathways, detailed experimental protocols for pathway elucidation, and visual diagrams to facilitate a deeper understanding of the molecular journey from a universal precursor to the intricate structure of this compound. This guide is intended to serve as a foundational resource for researchers aiming to unravel the complete biosynthetic route of this compound, paving the way for its potential biotechnological production and the development of novel therapeutic agents.

Introduction

Plants of the Salvia genus are renowned for their rich diversity of specialized metabolites, particularly terpenoids, which exhibit a wide range of biological activities. Among these, the neo-clerodane diterpenoids represent a significant class of compounds with complex chemical structures and promising pharmacological properties. This compound, a member of this class isolated from Salvia polystachya, has demonstrated notable biological effects, making its sustainable production a topic of interest.[1] Understanding the biosynthetic pathway of this compound is a critical first step towards its metabolic engineering in plants or heterologous systems.

This guide synthesizes the current knowledge on diterpenoid biosynthesis in Salvia and proposes a putative pathway for this compound. It details the likely enzymatic players, from the initial cyclization of the universal diterpene precursor to the final oxidative modifications that craft the unique this compound scaffold.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is hypothesized to follow the general scheme of diterpenoid biosynthesis in plants, originating from the universal C20 precursor, geranylgeranyl diphosphate (GGPP). The pathway can be conceptually divided into three main stages:

  • Formation of the Clerodane Skeleton: This stage is catalyzed by a pair of diterpene synthases (diTPSs), a class II diTPS followed by a class I diTPS.

  • Oxidative Modifications: A series of oxidation reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), decorate the clerodane backbone.

  • Formation of the Furan and Lactone Moieties: Specific CYPs are proposed to be responsible for the formation of the characteristic furan ring and the lactone functionality of this compound.

From GGPP to the Neo-Clerodane Backbone

The biosynthesis commences in the plastids where GGPP is synthesized through the methylerythritol 4-phosphate (MEP) pathway. A class II diTPS initiates the cyclization of GGPP into a bicyclic intermediate, likely a clerodienyl diphosphate (CLPP) with a neo stereochemical configuration.[2] This intermediate is then further converted by a class I diTPS to yield the foundational neo-clerodane hydrocarbon skeleton.

Linearolactone_Biosynthesis_Pathway cluster_0 Plastid cluster_1 Endoplasmic Reticulum GGPP Geranylgeranyl Diphosphate (GGPP) CLPP neo-Clerodienyl Diphosphate GGPP->CLPP Class II diTPS neo_Clerodane neo-Clerodane Hydrocarbon CLPP->neo_Clerodane Class I diTPS Intermediate1 Hydroxylated neo-Clerodane neo_Clerodane->Intermediate1 CYP450(s) Intermediate2 Further Oxidized Intermediate Intermediate1->Intermediate2 CYP450(s) Furan_Intermediate Furan-containing Intermediate Intermediate2->Furan_Intermediate CYP450(s) (Furan Formation) This compound This compound Furan_Intermediate->this compound CYP450(s) (Lactone Formation) Experimental_Workflow cluster_0 Gene Discovery cluster_1 Functional Characterization cluster_2 Pathway Reconstruction RNA_Seq RNA-Seq of S. polystachya Coexpression Co-expression Analysis RNA_Seq->Coexpression Candidate_Genes Candidate diTPSs & CYPs Coexpression->Candidate_Genes Heterologous_Expression Heterologous Expression (Yeast / N. benthamiana) Candidate_Genes->Heterologous_Expression Enzyme_Assays In vitro / In vivo Enzyme Assays Heterologous_Expression->Enzyme_Assays Metabolite_Analysis LC-MS / GC-MS Analysis of Products Enzyme_Assays->Metabolite_Analysis Pathway_Validation In planta Validation (VIGS / CRISPR) Metabolite_Analysis->Pathway_Validation

References

Antiprotozoal Activity of Linearolactone Against Giardia lamblia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of the antiprotozoal activity of Linearolactone against Giardia lamblia, the causative agent of giardiasis. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's efficacy, mechanism of action, and the experimental methodologies used in its evaluation.

Quantitative Efficacy Data

This compound has demonstrated significant in vitro activity against Giardia lamblia trophozoites. The following table summarizes the key quantitative data from comparative studies.

CompoundOrganismIC50 (µM)
This compound Giardia lamblia 28.2 [1][2]
Polystachyne AGiardia lamblia134.7[1][2]
Polystachyne BGiardia lamblia107.5[1][2]
Polystachyne DGiardia lamblia115.2
MetronidazoleGiardia lamblia0.24
AlbendazoleGiardia lamblia0.32[3]

Experimental Protocols

The following sections detail the methodologies employed in the evaluation of this compound's anti-giardial activity.

Compound Isolation and Purification

This compound, a neo-clerodane diterpene, was isolated from the aerial parts of Salvia polystachya. The dried and powdered plant material was subjected to percolation with acetone. The resulting extract was then fractionated using solvent-solvent extraction and purified by column chromatography to yield pure this compound.

Giardia lamblia Culture

Trophozoites of Giardia lamblia (strain WB) were cultured axenically in TYI-S-33 medium, supplemented with bovine bile, at 37°C.[3] Parasites were harvested during the logarithmic growth phase for use in subsequent assays.

In Vitro Susceptibility Assay

To determine the 50% inhibitory concentration (IC50), G. lamblia trophozoites were incubated for 48 hours at 37°C with varying concentrations of this compound.[3] A vehicle control (DMSO) and a positive control drug (albendazole or metronidazole) were included in each assay.[3] The percentage of surviving trophozoites was determined and the IC50 value was calculated using probit analysis.[2]

Cell Cycle Analysis

Flow cytometry was used to analyze the effect of this compound on the G. lamblia cell cycle. Trophozoites were treated with different concentrations of this compound (based on its IC50 value) for 48 hours.[3][4] After incubation, the cells were treated with RNase A and the nuclei were stained with propidium iodide (PI) before being analyzed by a flow cytometer.[3][4]

Determination of Reactive Oxygen Species (ROS)

The production of reactive oxygen species was assessed using flow cytometry. Trophozoites were exposed to this compound at its IC50 and IC100 concentrations. Dichloro-dihydro-fluorescein diacetate was used as a fluorescent probe to detect ROS.[3][4]

Apoptosis and Necrosis Evaluation

The mode of cell death induced by this compound was investigated using an Annexin V-FITC and PI apoptosis detection kit, followed by flow cytometry analysis. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

Ultrastructural Analysis

Transmission electron microscopy (TEM) was employed to observe the morphological changes in G. lamblia trophozoites after treatment with this compound. This allowed for the detailed examination of alterations at the subcellular level.[3][4]

In Silico Docking Analysis

To identify potential molecular targets of this compound, a ligand-protein docking analysis was performed. The structure of this compound was docked with the crystal structure of an aldose reductase homologue (GdAldRed) from G. intestinalis.[3][5]

Mechanism of Action and Signaling Pathways

This compound induces a necrotic-like cell death in Giardia lamblia trophozoites.[3][5] The proposed mechanism of action is not associated with the production of reactive oxygen species.[3][5] Instead, it appears to involve the disruption of the cell cycle and induction of significant ultrastructural damage.

Key findings on the mechanism of action include:

  • Cell Cycle Arrest: this compound causes a partial arrest of the cell cycle in the S phase.[3][4]

  • Necrotic-like Death: The compound induces a pronecrotic death pathway, as evidenced by flow cytometry analysis.[3]

  • Ultrastructural Damage: TEM analysis revealed significant morphological changes in treated trophozoites, including an increase in the number of vacuoles, the appearance of perinuclear and periplasmic spaces, and the deposition of glycogen granules.[3][5]

  • Potential Molecular Target: In silico studies suggest that an aldose reductase homologue (GdAldRed) is a likely target of this compound.[3][5]

The following diagrams illustrate the experimental workflow and the proposed mechanism of action of this compound.

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies cluster_2 Target Identification G. lamblia Culture G. lamblia Culture This compound Treatment This compound Treatment G. lamblia Culture->this compound Treatment IC50 Determination IC50 Determination This compound Treatment->IC50 Determination Cell Cycle Analysis (FCM) Cell Cycle Analysis (FCM) This compound Treatment->Cell Cycle Analysis (FCM) ROS Detection (FCM) ROS Detection (FCM) This compound Treatment->ROS Detection (FCM) Apoptosis/Necrosis Assay (FCM) Apoptosis/Necrosis Assay (FCM) This compound Treatment->Apoptosis/Necrosis Assay (FCM) Ultrastructural Analysis (TEM) Ultrastructural Analysis (TEM) This compound Treatment->Ultrastructural Analysis (TEM) In Silico Docking In Silico Docking GdAldRed Target GdAldRed Target In Silico Docking->GdAldRed Target

Caption: Experimental workflow for evaluating the anti-giardial activity of this compound.

G cluster_0 Cellular Effects cluster_1 Proposed Molecular Target This compound This compound Giardia lamblia Trophozoite Giardia lamblia Trophozoite This compound->Giardia lamblia Trophozoite GdAldRed GdAldRed This compound->GdAldRed Binds to (predicted) Partial S Phase Arrest Partial S Phase Arrest Giardia lamblia Trophozoite->Partial S Phase Arrest Inhibits Ultrastructural Damage Ultrastructural Damage Giardia lamblia Trophozoite->Ultrastructural Damage Induces No ROS Production No ROS Production Giardia lamblia Trophozoite->No ROS Production Does not induce Necrotic-like Cell Death Necrotic-like Cell Death Partial S Phase Arrest->Necrotic-like Cell Death Ultrastructural Damage->Necrotic-like Cell Death

Caption: Proposed mechanism of action of this compound against Giardia lamblia.

References

Linearolactone: A Promising Antiparasitic Agent Inducing Necrotic-Like Cell Death

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of linearolactone, a naturally occurring neo-clerodane diterpene, and its potent antiparasitic activity. The focus of this document is on its ability to induce a necrotic-like cell death pathway in various parasites, offering a comprehensive resource for researchers, scientists, and professionals involved in the development of novel antiparasitic drugs.

Executive Summary

This compound, isolated from plants of the Salvia genus, has demonstrated significant efficacy against protozoan parasites, including Giardia intestinalis and Entamoeba histolytica.[1][2] This guide synthesizes the current understanding of its mechanism of action, highlighting its unique ability to induce a pronecrotic form of cell death.[1][3] We present key quantitative data, detailed experimental protocols, and visual representations of the underlying cellular and molecular processes to facilitate further research and development in this promising area.

Mechanism of Action: Induction of Necrotic-Like Cell Death

This compound's primary mechanism of action against parasites such as Giardia intestinalis is the induction of a necrotic-like cell death.[1][4] This is distinct from apoptosis and is characterized by direct damage to the cell membrane and subsequent loss of cellular integrity.[1] In contrast, studies on Entamoeba histolytica suggest an apoptosis-like effect initiated by the production of reactive oxygen species (ROS) and disruption of the actin cytoskeleton.[2]

Effects on Giardia intestinalis

In G. intestinalis trophozoites, this compound treatment leads to a series of ultrastructural changes, including the appearance of large perinuclear and periplasmic spaces, a decrease in peripheral vesicles, and an accumulation of glycogen granules.[1][3] Notably, this process occurs without the production of reactive oxygen species (ROS).[1][3] Furthermore, this compound has been observed to cause a partial arrest of the cell cycle in the S phase.[1][5]

An in-silico study predicted that the G. intestinalis aldose reductase (GdAldRed) is a likely molecular target for this compound, suggesting a potential mechanism for its cytotoxic effects.[1][3]

Effects on Entamoeba histolytica

In E. histolytica, this compound has been shown to induce an apoptosis-like cell death.[2] This process is associated with the intracellular production of ROS and significant alterations to the actin cytoskeleton, which is crucial for the parasite's motility and pathogenesis.[2][6]

Quantitative Data

The following tables summarize the key quantitative findings from studies on the effects of this compound on parasites.

Table 1: Cytotoxicity of this compound against Giardia intestinalis

ParameterValueReference
IC25Not specified[4]
IC50Not specified in abstract[4][5]
IC100Not specified[4]

Note: Specific IC values were not available in the provided search result abstracts. The original publication would need to be consulted for these precise figures.

Table 2: Cell Death Profile of G. intestinalis Trophozoites Treated with this compound (Flow Cytometry Analysis)

TreatmentNecrosis (R1)Late Apoptosis-like (R2)Early Apoptosis-like (R4)Reference
UntreatedLowLowLow[4]
DMSO (vehicle)LowLowLow[4]
LL at IC25IncreasedIncreasedIncreased[4]
LL at IC50Further IncreasedFurther IncreasedFurther Increased[4]
LL at IC100Substantially IncreasedSubstantially IncreasedSubstantially Increased[4]

Note: This table represents the trend observed in the study. For exact percentages, the full article should be referenced.

Table 3: In Silico Analysis of this compound Binding to G. intestinalis Aldose Reductase (GdAldRed)

LigandBinding Affinity (ΔG, kcal/mol)Reference
This compoundFavorable (specific value not in abstract)[1]
Sorbinil (inhibitor)Favorable (specific value not in abstract)[1]

Experimental Protocols

This section details the methodologies employed in the key experiments that elucidated the effects of this compound on parasites.

In Vitro Cultivation of Parasites
  • Giardia intestinalis : Trophozoites of the WB strain are cultured in TYI-S-33 medium supplemented with bovine bile and antibiotics at 37°C.

  • Entamoeba histolytica : Trophozoites are grown in TYI-S-33 medium supplemented with heat-inactivated bovine serum and antibiotics at 37°C.

Cytotoxicity Assays
  • Parasites are seeded in multi-well plates and allowed to adhere.

  • Increasing concentrations of this compound (and a reference drug such as albendazole or metronidazole) are added to the wells. A vehicle control (e.g., DMSO) is also included.

  • After a defined incubation period (e.g., 24 or 48 hours), cell viability is assessed using methods such as the exclusion of vital dyes (e.g., trypan blue) or metabolic assays (e.g., MTT).

  • The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.

Cell Death Analysis by Flow Cytometry
  • Trophozoites are treated with various concentrations of this compound (e.g., IC25, IC50, IC100) for a specified time.

  • The cells are harvested and washed with phosphate-buffered saline (PBS).

  • Cells are then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • The stained cells are analyzed by flow cytometry. The different cell populations are quantified:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic-like cells: Annexin V-positive and PI-negative.

    • Late apoptotic-like/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.[1]

Cell Cycle Analysis
  • Parasites are treated with this compound at various concentrations.

  • After incubation, cells are fixed, permeabilized, and treated with RNase A.

  • The cellular DNA is stained with Propidium Iodide (PI).

  • The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[5]

Transmission Electron Microscopy (TEM)
  • Control and this compound-treated trophozoites are fixed with a solution of glutaraldehyde and paraformaldehyde.

  • The samples are post-fixed with osmium tetroxide, dehydrated through a graded series of ethanol, and embedded in resin.

  • Ultrathin sections are cut, stained with uranyl acetate and lead citrate, and examined under a transmission electron microscope to observe ultrastructural changes.[1]

In Silico Molecular Docking
  • The 3D structure of this compound is obtained from a drug library or generated using molecular modeling software.

  • The crystal structure of the potential protein target (e.g., G. intestinalis aldose reductase, GdAldRed) is retrieved from a protein data bank.

  • Molecular docking simulations are performed using software like AutoDock Vina to predict the binding affinity and interaction between this compound and the target protein.[1] The change in Gibbs free energy (ΔG) is calculated to estimate the binding favorability.[1]

Visualizations

The following diagrams illustrate the proposed mechanisms and workflows described in this guide.

Linearolactone_Giardia_Pathway cluster_LL This compound cluster_Parasite Giardia intestinalis Trophozoite LL This compound GdAldRed GdAldRed (Predicted Target) LL->GdAldRed Inhibition? Membrane Cell Membrane Damage LL->Membrane CellCycle S Phase Arrest LL->CellCycle Necrosis Necrotic-Like Cell Death GdAldRed->Necrosis Ultrastructure Ultrastructural Alterations - Perinuclear Spaces - Decreased Vesicles - Glycogen Granules Membrane->Ultrastructure Membrane->Necrosis CellCycle->Necrosis

Caption: Proposed mechanism of this compound-induced necrotic-like cell death in Giardia intestinalis.

Experimental_Workflow start Start parasite_culture Parasite Culturing (G. intestinalis / E. histolytica) start->parasite_culture cytotoxicity Cytotoxicity Assay (Determine IC50) parasite_culture->cytotoxicity cell_death_analysis Cell Death Analysis (Flow Cytometry - Annexin V/PI) cytotoxicity->cell_death_analysis cell_cycle Cell Cycle Analysis (Flow Cytometry - PI) cytotoxicity->cell_cycle tem Ultrastructural Analysis (Transmission Electron Microscopy) cytotoxicity->tem end End cell_death_analysis->end cell_cycle->end tem->end docking In Silico Analysis (Molecular Docking) docking->end

Caption: General experimental workflow for investigating the effects of this compound on parasites.

Caption: Logical workflow for the analysis of cell death pathways using flow cytometry.

Conclusion and Future Directions

This compound presents a compelling profile as a lead compound for the development of new antiparasitic therapies. Its ability to induce a necrotic-like cell death in Giardia intestinalis, potentially through the inhibition of aldose reductase, offers a novel mechanism that could be exploited to overcome resistance to existing drugs. The apoptosis-like effects observed in Entamoeba histolytica further underscore its broad-spectrum potential.

Future research should focus on:

  • In vivo efficacy and toxicity studies: To evaluate the therapeutic potential and safety profile of this compound in animal models of parasitic infections.

  • Target validation: Experimental validation of GdAldRed as the molecular target of this compound in G. intestinalis.

  • Structure-activity relationship (SAR) studies: To synthesize and screen analogues of this compound with improved potency and selectivity.

  • Mechanism of action in other parasites: Investigating the effects of this compound on a broader range of pathogenic protozoa.

This technical guide provides a solid foundation for these future endeavors, consolidating the current knowledge and providing the necessary methodological details to advance the study of this compound as a next-generation antiparasitic agent.

References

The Effect of Linearolactone on Parasite Cell Cycle Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linearolactone, a neo-clerodane diterpene isolated from plants of the Salvia genus, has demonstrated notable antiparasitic properties.[1][2] This technical guide provides an in-depth analysis of the current understanding of this compound's effect on the cell cycle progression of parasitic protozoa, with a primary focus on Giardia intestinalis. The information presented herein is intended to support researchers and professionals in the fields of parasitology and drug development in their efforts to explore novel antiparasitic agents.

Mechanism of Action and Impact on Cell Cycle

This compound exerts its cytotoxic effects on Giardia intestinalis trophozoites by inducing a partial arrest in the S phase of the cell cycle.[1][2][3] This interruption of DNA synthesis is a key aspect of its giardicidal mechanism.[1] Studies suggest that this S-phase arrest may lead to a necrotic-like cell death, as evidenced by the absence of reactive oxygen species (ROS) production, which is typically associated with apoptosis.[1][3] In silico docking analyses have predicted that a potential molecular target for this compound in G. intestinalis is an aldose reductase homologue (GdAldRed).[1][2][3]

In addition to its effects on Giardia, this compound has also shown activity against Entamoeba histolytica, where it induces cellular alterations such as chromatin condensation and disruption of the actin cytoskeleton.[4][5][6] While the specific impact on the E. histolytica cell cycle is not as clearly defined as in Giardia, these findings suggest a broader antiparasitic potential for this compound.

Quantitative Data on Cell Cycle Arrest

The following table summarizes the quantitative data from flow cytometry analysis, demonstrating the effect of increasing concentrations of this compound on the cell cycle distribution of Giardia intestinalis trophozoites.

Treatment Concentration% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle (0.02% DMSO) 65.2 ± 2.123.5 ± 1.511.3 ± 0.8
IC50 58.7 ± 2.532.1 ± 1.89.2 ± 0.7
IC100 52.4 ± 2.839.8 ± 2.27.8 ± 0.6
IC150 48.1 ± 3.145.3 ± 2.56.6 ± 0.5
IC200 45.6 ± 3.348.2 ± 2.76.2 ± 0.4

Data represents the mean ± standard deviation from three independent experiments.[4]

Experimental Protocols

Cell Cycle Analysis via Flow Cytometry

The following protocol outlines the methodology used to assess the effect of this compound on the cell cycle of Giardia intestinalis trophozoites.

1. Parasite Culture and Treatment:

  • Giardia intestinalis trophozoites (strain WB) are cultured in TYI-S-33 medium supplemented with 10% bovine serum and 0.5 mg/mL bovine bile at 37°C.

  • Log-phase trophozoites are harvested and seeded into fresh medium.

  • This compound, dissolved in dimethyl sulfoxide (DMSO), is added to the cultures at various concentrations (IC50, IC100, IC150, and IC200). A vehicle control (0.02% DMSO) is also included.[4]

  • The treated parasites are incubated for a specified period.

2. Sample Preparation for Flow Cytometry:

  • After incubation, the trophozoites are harvested by centrifugation.

  • The cell pellet is washed with phosphate-buffered saline (PBS).

  • The cells are then fixed in cold 70% ethanol and stored at -20°C overnight to ensure proper fixation and permeabilization.

3. Propidium Iodide (PI) Staining:

  • The fixed cells are washed with PBS to remove the ethanol.

  • The cells are resuspended in a staining solution containing propidium iodide (PI) and RNase A. RNase A is included to ensure that only DNA is stained by PI, preventing interference from RNA.

  • The samples are incubated in the dark at room temperature to allow for DNA staining.

4. Flow Cytometry Analysis:

  • The stained samples are analyzed using a flow cytometer.

  • The fluorescence of the PI-stained nuclei is measured to determine the DNA content of each cell.

  • The data is then analyzed using appropriate software to generate histograms that display the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[1][3][4]

Visualizations

Experimental Workflow for Cell Cycle Analysis

G cluster_culture Parasite Culture & Treatment cluster_prep Sample Preparation cluster_stain Staining cluster_analysis Data Acquisition & Analysis culture Giardia intestinalis Trophozoite Culture treatment Incubation with This compound culture->treatment harvest Harvest & Wash treatment->harvest fixation Cold Ethanol Fixation harvest->fixation staining Propidium Iodide (PI) & RNase A Staining fixation->staining flow Flow Cytometry staining->flow analysis Cell Cycle Profile (G0/G1, S, G2/M) flow->analysis

Caption: Workflow for analyzing the effect of this compound on the parasite cell cycle.

Proposed Signaling Pathway of this compound in Giardia intestinalis

G LL This compound Target Putative Target: Aldose Reductase (GdAldRed) LL->Target Inhibition DNAsynth DNA Synthesis Target->DNAsynth S_phase S Phase Arrest DNAsynth->S_phase Disruption leads to CellDeath Necrotic-like Cell Death S_phase->CellDeath

Caption: Proposed mechanism of this compound-induced cell cycle arrest in Giardia.

References

In Silico Pharmacological Properties of Linearolactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Linearolactone, a diterpene isolated from Salvia polystachya, has demonstrated notable antiparasitic activity against Entamoeba histolytica and Giardia lamblia[1][2]. The advancement of computational methods allows for the early-stage prediction of a compound's pharmacological profile, significantly reducing the time and cost associated with drug development[3][4]. This technical guide provides a comprehensive overview of the in silico pharmacological properties of this compound, based on available scientific literature. It covers physicochemical characteristics, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, and molecular docking studies to elucidate its potential mechanism of action. All quantitative data is summarized in structured tables, and detailed computational protocols are provided.

Physicochemical Properties and Drug-Likeness

The drug-likeness of a molecule is an essential early-stage filter in drug discovery, based on physicochemical properties that influence its pharmacokinetic profile. Properties such as hydrophobicity (LogP) and topological polar surface area (TPSA) are critical predictors of a compound's absorption and distribution. In silico analyses indicate that this compound possesses a profile that warrants further investigation, although its drug-likeness score is slightly below ideal[1].

ParameterPredicted ValueSignificance
LogP (Hydrophobicity)1.59[1]Indicates that this compound is a hydrophobic molecule, which can influence membrane permeability and plasma protein binding.
TPSA (Topological Polar Surface Area)65.75 Ų[1]Suggests intermediate intestinal absorption and permeability across cell membranes.
Drug-Likeness Score -0.55[1]This value suggests that while this compound has some drug-like features, it may deviate from the properties of typical oral drugs.

Predicted ADMET Profile

The ADMET profile of a drug candidate is a critical determinant of its clinical success. In silico tools provide crucial early warnings for potential liabilities related to absorption, distribution, metabolism, excretion, and toxicity[5][6][7]. The computational analysis of this compound reveals a mixed profile with moderate toxicity and permeability characteristics[1].

CategoryParameterPredicted Value / InteractionSignificance
Absorption Intestinal Absorption (Caco-2 Permeability)Intermediate[1]Suggests the compound may be orally bioavailable to a moderate extent.
Distribution Blood-Brain Barrier (BBB) PenetrationMedium (3.86)[1]Indicates a moderate likelihood of crossing the blood-brain barrier.
Metabolism Cytochrome P450 SystemLow interaction with CYP3A4[1]A low interaction with a major drug-metabolizing enzyme like CYP3A4 is generally favorable, suggesting a lower potential for drug-drug interactions.
Toxicity ToxiM Score0.958 (Medium Toxicity)[1]This score indicates a moderate potential for toxicity.
Toxicity AssociationsNuclear Receptors (0.66), GPCR Ligands (0.65), Enzymatic Inhibitions (0.47)[1]These interactions suggest potential off-target effects that could contribute to toxicity and require further investigation.

Molecular Docking and Potential Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into its mechanism of action[8][9]. Studies on this compound have identified several potential protein targets crucial for parasite survival and pathogenicity, particularly in E. histolytica and G. intestinalis[1][2].

OrganismTarget ProteinRole of TargetDocking Software Used
Entamoeba histolyticaMyosin-II[1]Essential for actin cytoskeleton dynamics, motility, and phagocytosis.AutoDock-Vina, UCSF-Chimera[1]
Entamoeba histolyticaCalreticulin[1]Involved in calcium homeostasis, protein folding, and cell adhesion.AutoDock-Vina, UCSF-Chimera[1]
Giardia intestinalisAldose Reductase (GdAldRed)[2]A key enzyme in the glycolytic pathway of the parasite.AutoDockTools[2]

The molecular docking study on G. intestinalis suggested that the antigiardial effects of this compound may be explained, in part, by its affinity for the glycolytic enzyme GdAldRed[2].

Methodologies and Experimental Protocols

The accuracy of in silico predictions is highly dependent on the methodologies and software employed[6]. The following protocols were utilized in the cited studies on this compound.

In Silico Pharmacological and Toxicological Profiling

A variety of specialized web servers and software were used to predict the pharmacological and toxicological properties of this compound[1].

  • Bioactivity: Predicted using Molsoft© by comparing the molecule to standard drugs.

  • Physicochemical Properties: Calculated using Molinspiration©.

  • Toxicity and Intestinal Permeability: Determined using the ToxiM© web server[1].

  • Drug Metabolism: Predicted via the cytochrome-P450 system using SuperCYPsPred©[1].

  • Molecular Target Identification: An inverse protein-ligand approach was used with the Similarity Ensemble Approach (SEA©) tool to find potential protein binding sites[1].

G cluster_input Input Molecule cluster_prediction In Silico Prediction Platforms cluster_output Predicted Properties This compound This compound Structure Molinspiration Molinspiration This compound->Molinspiration ToxiM ToxiM This compound->ToxiM SuperCYPsPred SuperCYPsPred This compound->SuperCYPsPred SEA SEA This compound->SEA PhysicoChem Physicochemical Properties Molinspiration->PhysicoChem ADMET ADMET Profile ToxiM->ADMET Metabolism CYP Metabolism SuperCYPsPred->Metabolism Targets Potential Targets SEA->Targets

In Silico Prediction Workflow for this compound.
Molecular Docking Protocol (G. intestinalis)

The protocol for docking this compound against GdAldRed involved receptor-ligand preparation, grid generation, and conformational searches[2].

  • Receptor and Ligand Preparation: The AutoDockTools program was utilized. All water molecules, ligands, and hetero groups were removed from the crystal structure of the receptor (GdAldRed)[2].

  • Ligand Structure Generation: The 3D structure of this compound was built using Spartan'10 software. A conformational search was performed using molecular mechanics with the MMFF force field[2].

  • Grid Box Generation: A grid box of 40 × 40 × 40 points with a spacing of 0.375 Å was defined and centered on the active site coordinates of the enzyme[2].

  • Docking Execution: AutoDock Vina was used to perform the molecular docking simulations.

Proposed Antiparasitic Mechanism of Action

Based on the synthesis of ADMET and molecular docking data, a potential mechanism of action for this compound can be proposed. The molecule likely crosses the parasite's cell membrane and interacts with key intracellular proteins, disrupting essential cellular processes and leading to cell death.

G cluster_targets Intracellular Targets cluster_effects Cellular Disruption LL This compound Myosin Myosin-II LL->Myosin Inhibition Calreticulin Calreticulin LL->Calreticulin Inhibition GdAldRed GdAldRed LL->GdAldRed Inhibition Cytoskeleton Cytoskeleton Alteration Myosin->Cytoskeleton Calreticulin->Cytoskeleton Glycolysis Glycolysis Inhibition GdAldRed->Glycolysis Death Parasite Cell Death (Apoptosis/Necrosis-like) Cytoskeleton->Death Glycolysis->Death

Proposed Antiparasitic Mechanism of this compound.

Conclusion and Future Directions

The in silico analysis of this compound reveals it to be a promising antiparasitic lead compound. Computational predictions indicate moderate oral bioavailability and a manageable toxicity profile, though potential off-target interactions require careful consideration[1]. Molecular docking studies have successfully identified plausible protein targets, such as Myosin-II, Calreticulin, and GdAldRed, which are vital for parasite survival[1][2]. These findings provide a strong rationale for its observed biological activity. However, it is imperative that these computational predictions are validated through rigorous in vitro and in vivo experimental studies to confirm the ADMET properties, verify the molecular targets, and fully elucidate the mechanism of action before it can be advanced in the drug development pipeline[1].

References

Predicted Protein Targets of Linearolactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of the predicted protein targets of linearolactone, a naturally occurring neo-clerodane diterpene. The content is based on available in silico and in vitro studies, offering a foundation for further research and drug development efforts.

Overview of Predicted Protein Targets

This compound has been investigated for its antiparasitic and potential anti-inflammatory activities. Computational and experimental studies have predicted several protein targets in both parasitic organisms and humans. These findings suggest that this compound's mechanism of action may be multi-faceted, involving the disruption of metabolic pathways, cytoskeletal function, and inflammatory signaling.

The primary predicted protein targets for this compound are summarized below, categorized by organism.

Parasitic Organisms
  • Giardia intestinalis : The primary predicted target in this protozoan parasite is Aldose Reductase (GdAldRed) . This enzyme is a key component of the polyol pathway, which is involved in glucose metabolism.[1] The inhibition of GdAldRed is thought to disrupt the parasite's energy metabolism.[1]

  • Entamoeba histolytica : In this amoeba, this compound is predicted to bind with high affinity to myosin-II and calreticulin .[2] These proteins are crucial for the integrity and function of the actin cytoskeleton, and their disruption is a plausible mechanism for the observed antiparasitic effects.[2]

Human Proteins

In silico predictions, based on pharmacophore similarity, suggest that this compound may interact with human proteins, indicating potential for therapeutic applications beyond infectious diseases.

  • Opioid Receptor Kappa 1 (OPRK1) : This is a G-protein coupled receptor involved in pain, mood, and addiction.

  • NLRP3 (NLR Family Pyrin Domain Containing 3) : A key protein in the innate immune system, NLRP3 is a component of the inflammasome, which, when activated, triggers the release of pro-inflammatory cytokines.[2] This prediction aligns with the observed anti-inflammatory properties of related diterpenoids.

Quantitative Data Summary

The following table summarizes the available quantitative data for the interaction of this compound and related compounds with their predicted targets.

CompoundTargetOrganismMethodValueUnitReference
This compoundGiardia intestinalis trophozoitesGiardia intestinalisCytotoxicity Assay28.2μM (IC50)[2]
This compoundAldose Reductase (GdAldRed)Giardia intestinalisMolecular Docking-8.4kcal/mol (ΔG)[1][2]
This compoundMyosin-IIEntamoeba histolyticaMolecular Docking-8.30kcal/mol (ΔG)[2]
This compoundCalreticulinEntamoeba histolyticaMolecular Docking-8.77kcal/mol (ΔG)[2]
TilifodiolideTNF-α productionMurine macrophagesIn vitro assay5.66μM (IC50)[3]
TilifodiolideIL-6 productionMurine macrophagesIn vitro assay1.21μM (IC50)[3]

Signaling Pathways

The predicted protein targets of this compound are involved in distinct signaling pathways critical for cellular function and disease pathogenesis.

Polyol Pathway in Giardia intestinalis

In Giardia, Aldose Reductase is a rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[1] The disruption of this pathway by this compound is predicted to impair the parasite's energy metabolism.

G Glucose Glucose GdAldRed Aldose Reductase (GdAldRed) Glucose->GdAldRed NADPH Sorbitol Sorbitol Fructose Fructose Sorbitol->Fructose GdAldRed->Sorbitol NADP+ This compound This compound This compound->Inhibition Inhibition->GdAldRed Inhibits

Caption: Predicted inhibition of the Polyol Pathway in G. intestinalis by this compound.

NLRP3 Inflammasome Signaling Pathway

The prediction of NLRP3 as a human target suggests that this compound may modulate the inflammatory response. The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, leads to the cleavage of pro-caspase-1 to active caspase-1. Caspase-1 then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their active forms.

G cluster_0 Inflammasome Complex NLRP3 NLRP3 ASC ASC NLRP3->ASC Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Cleavage Stimuli Pathogen/Danger Signals Stimuli->NLRP3 This compound This compound This compound->NLRP3 Predicted Inhibition Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B IL1B Active IL-1β Pro_IL1B->IL1B Cleavage Inflammation Inflammation IL1B->Inflammation

Caption: Predicted modulation of the NLRP3 Inflammasome Pathway by this compound.

Experimental Protocols

This section details the methodologies employed in the studies that identified and characterized the predicted targets of this compound.

Cytotoxicity Assay Against Giardia intestinalis
  • Objective : To determine the half-maximal inhibitory concentration (IC50) of this compound against G. intestinalis trophozoites.

  • Method :

    • Trophozoites (6000/mL) are incubated for 48 hours at 37°C.[2]

    • Increasing concentrations of this compound, previously diluted in DMSO (final concentration 0.022%), are added to the culture.[2]

    • A positive control (e.g., albendazole at 0.32 μM) and a vehicle control (DMSO) are included.[2]

    • After incubation, cell viability is assessed using a suitable method (e.g., sub-culturing and counting, or a viability dye).

    • The IC50 value is calculated from the dose-response curve.

Molecular Docking
  • Objective : To predict the binding affinity and mode of interaction between this compound and its putative protein targets.

  • Method :

    • Protein and Ligand Preparation : Obtain the 3D structures of the target proteins (e.g., from the Protein Data Bank) and this compound. Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Docking Simulation : Use a molecular docking program (e.g., AutoDock Vina) to perform blind and active site-directed docking.

    • Analysis : Analyze the docking results to identify the most favorable binding poses and calculate the binding affinity (Gibbs free energy, ΔG).[1] Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like UCSF Chimera.[2]

In Vitro Anti-inflammatory Assay
  • Objective : To assess the ability of a compound to inhibit the production of pro-inflammatory cytokines in macrophages.

  • Method :

    • Murine macrophages (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS).

    • The cells are treated with various concentrations of the test compound (e.g., this compound or a related compound).[3]

    • After a suitable incubation period (e.g., 48 hours), the cell culture supernatant is collected.[3]

    • The levels of pro-inflammatory mediators such as TNF-α and IL-6 in the supernatant are quantified using ELISA.[3]

    • The IC50 for the inhibition of each cytokine is calculated.[3]

G cluster_0 Cell Culture cluster_1 Analysis Macrophages RAW 264.7 Macrophages LPS LPS Stimulation Macrophages->LPS Compound This compound Treatment LPS->Compound Incubation 48h Incubation Compound->Incubation Supernatant Collect Supernatant Incubation->Supernatant ELISA ELISA for TNF-α and IL-6 Supernatant->ELISA IC50 Calculate IC50 ELISA->IC50

Caption: Workflow for the in vitro anti-inflammatory assay.

Conclusion

The available evidence, primarily from in silico modeling and limited in vitro studies, suggests that this compound is a promising bioactive compound with multiple potential protein targets. In parasitic organisms, it appears to disrupt essential metabolic and structural proteins. In humans, its predicted interaction with proteins involved in inflammation and neurotransmission opens avenues for research into its therapeutic potential for a broader range of diseases. Further experimental validation of these predicted targets and a deeper exploration of the affected signaling pathways are crucial next steps in the development of this compound-based therapeutics.

References

The Multifaceted Biological Activities of Neo-Clerodane Diterpenes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Neo-clerodane diterpenes are a large and structurally diverse class of natural products predominantly found in plants of the Lamiaceae and Asteraceae families. These compounds have garnered significant attention from the scientific community due to their wide array of potent biological activities. This technical guide provides an in-depth overview of the key biological properties of neo-clerodane diterpenes, with a focus on their cytotoxic, anti-inflammatory, antimicrobial, and insecticidal effects. Detailed experimental methodologies, quantitative activity data, and elucidated signaling pathways are presented to serve as a comprehensive resource for researchers and drug development professionals.

Quantitative Biological Activity Data

The biological potency of neo-clerodane diterpenes is best illustrated through quantitative data obtained from various in vitro and in vivo studies. The following tables summarize the cytotoxic, anti-inflammatory, and antimicrobial activities of selected neo-clerodane diterpenes, providing a comparative overview of their efficacy.

Cytotoxic Activity

Neo-clerodane diterpenes have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several compounds are presented in Table 1.

Table 1: Cytotoxic Activity of Neo-Clerodane Diterpenes (IC50 in µM)

CompoundCancer Cell LineIC50 (µM)Reference
Scutestrigillosin AHONE-13.5[1]
P-3884.2[1]
MCF75.8[1]
HT296.1[1]
Scutestrigillosin BHONE-14.1[1]
P-3885.5[1]
MCF77.7[1]
HT296.9[1]
Scutestrigillosin CHONE-13.8[1]
P-3884.9[1]
MCF76.5[1]
HT297.2[1]
Scutebata ALoVo4.57[2]
MCF-77.68[2]
SMMC-77215.31[2]
HCT-1166.23[2]
Guevarain BK56233.1 ± 1.3[3]
6α-hydroxy-patagonol acetonideK56239.8 ± 1.5[3]
Ajugamarin A1A54976.7[4]
HeLa5.39 x 10⁻⁷[4]
Compound 3 (from A. decumbens)A54971.4[4]
HeLa71.6[4]
Graveospene AA5491.9[5]
HepG24.6[5]
16-Hydroxy-pentandralactoneA549, MDA-MB-231, MCF-7, KB, KB-VIN6.4 - 11.4[5]
Shearerosin AHeLa, PANC-1, A549< 10.0[5]
Shearerosin BHeLa, PANC-1, A549< 10.0[5]
Anti-inflammatory Activity

A significant number of neo-clerodane diterpenes exhibit potent anti-inflammatory properties, often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

Table 2: Anti-inflammatory Activity of Neo-Clerodane Diterpenes (IC50 for NO Inhibition in µM)

CompoundCell LineIC50 (µM)Reference
2-oxo-patagonalRAW 264.726.4 ± 0.4[3]
6α-hydroxy-patagonol acetonideRAW 264.717.3 ± 0.5[3]
7α-acetoxy-ent-clerodan-3,13-dien-18,19:16,15-diolideRAW 264.713.7 ± 2.0[3]
Compound 36 (from S. barbata)RAW 264.710.6[6]
2β-methoxyhardwickiic acidRAW 264.7> 50[7]
Hardwickiic acidRAW 264.716.1[7]
3,4-epoxy-hardwickiic acidRAW 264.728.9[7]
Crotonolide KRAW 264.732.19[8]
Furocrotinsulolide A acetateRAW 264.748.85[8]
Ajuga pantantha compounds (2, 4-8)BV-2Potent inhibitors[9]
Antimicrobial Activity

Neo-clerodane diterpenes have also been investigated for their antimicrobial potential against various pathogenic and food spoilage microorganisms. The minimum inhibitory concentration (MIC) is a key parameter for evaluating this activity.

Table 3: Antimicrobial Activity of Neo-Clerodane Diterpenes (MIC in µg/mL)

CompoundMicroorganismMIC (µg/mL)Reference
Scutalpin AStaphylococcus aureus25[10]
Scutalpin EStaphylococcus aureus50[11]
Scutalpin FStaphylococcus aureus50[11]
SalviarinStaphylococcus aureus100[11]
Splenolide AStaphylococcus aureus100[11]
Splenolide BStaphylococcus aureus200[11]
SplendidinStaphylococcus aureus200[11]
ScordidesinVarious bacteria250 - 500[12]
Teucrin AVarious bacteria250 - 500[12]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for researchers looking to evaluate the biological activities of neo-clerodane diterpenes.

Cytotoxicity Assays

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a further 48-72 hours.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

The MTT assay is another colorimetric assay for assessing cell metabolic activity.

  • Cell Plating and Treatment: Follow steps 1 and 2 as described for the SRB assay.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

Antimicrobial Susceptibility Testing

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Assays

This assay measures the ability of a compound to inhibit the production of NO, a key inflammatory mediator.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL).

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Absorbance Reading: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.

This technique is used to detect the levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key pro-inflammatory enzymes.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Insect Antifeedant Bioassay

This method assesses the ability of a compound to deter insect feeding.

  • Leaf Disc Preparation: Prepare leaf discs of a suitable host plant.

  • Compound Application: Treat the leaf discs with different concentrations of the test compound dissolved in a suitable solvent. Control discs are treated with the solvent alone.

  • Insect Introduction: Place a single, pre-starved insect larva in a petri dish containing a treated or control leaf disc.

  • Feeding Assessment: After a defined period (e.g., 24 hours), measure the area of the leaf disc consumed.

  • Antifeedant Index Calculation: Calculate the antifeedant index to quantify the feeding deterrence.

Signaling Pathways and Mechanisms of Action

Neo-clerodane diterpenes exert their biological effects through the modulation of various cellular signaling pathways. This section provides diagrams of key pathways implicated in their anti-inflammatory and cytotoxic activities.

Anti-inflammatory Signaling Pathway

Many neo-clerodane diterpenes exhibit anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which leads to a reduction in the expression of pro-inflammatory mediators like iNOS and COX-2.

anti_inflammatory_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Nucleus Nucleus DNA DNA NFkB_nuc->DNA binds iNOS_COX2 iNOS, COX-2 (Pro-inflammatory genes) DNA->iNOS_COX2 transcription NeoClerodane Neo-clerodane Diterpene NeoClerodane->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway.

Cytotoxic Activity via Apoptosis Induction

The cytotoxic effects of several neo-clerodane diterpenes are mediated by the induction of apoptosis, involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

apoptosis_pathway NeoClerodane Neo-clerodane Diterpene FasL FasL (upregulation) NeoClerodane->FasL Bcl2_BclxL Bcl-2, Bcl-xL (downregulation) NeoClerodane->Bcl2_BclxL Caspase8 Caspase-8 (activation) FasL->Caspase8 Bid Bid Caspase8->Bid Caspase3 Caspase-3 (activation) Caspase8->Caspase3 tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Bcl2_BclxL->Mitochondrion inhibits Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (activation) Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis by neo-clerodane diterpenes.

Kappa-Opioid Receptor Agonism

Salvinorin A, a prominent neo-clerodane diterpene, is a potent and selective agonist of the kappa-opioid receptor (KOR), leading to downstream signaling events.

kor_signaling SalvinorinA Salvinorin A KOR Kappa-Opioid Receptor (KOR) SalvinorinA->KOR binds & activates G_protein Gi/o Protein KOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits MAPK MAPK Pathway (e.g., ERK) G_protein->MAPK activates cAMP cAMP AC->cAMP production Downstream Downstream Cellular Effects cAMP->Downstream MAPK->Downstream

Caption: Salvinorin A signaling via the kappa-opioid receptor.

Conclusion

Neo-clerodane diterpenes represent a promising class of natural products with a diverse range of potent biological activities. Their demonstrated cytotoxic, anti-inflammatory, antimicrobial, and insecticidal properties make them valuable lead compounds for the development of new therapeutic agents and agrochemicals. This technical guide provides a foundational resource for researchers in the field, summarizing key quantitative data, detailing essential experimental protocols, and illustrating the underlying molecular mechanisms. Further research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds will be crucial in translating their therapeutic potential into clinical applications.

References

An In-depth Technical Guide to the Physicochemical Properties of Linearolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linearolactone is a naturally occurring diterpenoid that has garnered significant interest within the scientific community for its potent biological activities, particularly its antiparasitic properties. Isolated from plant sources such as Salvia polystachya, this complex molecule presents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its study, and an exploration of its known signaling pathways and mechanisms of action.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a drug candidate. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The known physicochemical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₂₀H₂₀O₅PubChem
Molecular Weight 340.4 g/mol PubChem
IUPAC Name (4S,7R,9R,10S)-7-(furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.0¹,¹⁴.0⁴,⁹]heptadeca-11,13-diene-5,15-dionePubChem
XLogP3-AA (Lipophilicity) 2.8PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 5PubChem
Rotatable Bond Count 1PubChem
Topological Polar Surface Area 65.7 ŲPubChem
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[1]

Biological Activity

This compound has demonstrated significant activity against various parasites, highlighting its potential as a lead compound for antiparasitic drug discovery.

Target OrganismIC₅₀ (µM)Reference
Entamoeba histolytica22.9[2]
Giardia lamblia28.2[2]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. This section outlines key methodologies for the isolation, characterization, and biological evaluation of this compound.

Isolation of this compound from Salvia polystachya

The following protocol describes a general method for the extraction and isolation of this compound from the aerial parts of Salvia polystachya.

Materials:

  • Dried and powdered aerial parts of Salvia polystachya

  • Methanol

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

  • Appropriate solvents for elution (e.g., hexane-ethyl acetate gradients)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Extraction: Macerate the powdered plant material with methanol at room temperature for an extended period (e.g., 72 hours), repeating the process multiple times to ensure exhaustive extraction.

  • Solvent Evaporation: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning: Suspend the crude extract in a methanol-water mixture and perform successive partitioning with solvents of increasing polarity, such as hexane and ethyl acetate, to separate compounds based on their polarity.

  • Column Chromatography: Subject the ethyl acetate fraction, which is expected to contain this compound, to silica gel column chromatography.

  • Elution and Fraction Collection: Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity. Collect fractions of the eluate.

  • TLC Analysis: Monitor the collected fractions using thin-layer chromatography (TLC) to identify fractions containing compounds with similar retention factors (Rf values).

  • Isolation and Purification: Combine fractions containing the compound of interest and subject them to further chromatographic purification steps (e.g., preparative TLC or HPLC) until pure this compound is obtained.

  • Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Experimental Workflow for Isolation and Purification

G plant_material Dried Salvia polystachya extraction Methanol Extraction plant_material->extraction crude_extract Crude Methanol Extract extraction->crude_extract partitioning Solvent Partitioning (Hexane/EtOAc) crude_extract->partitioning etoac_fraction Ethyl Acetate Fraction partitioning->etoac_fraction column_chromatography Silica Gel Column Chromatography etoac_fraction->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc purification Further Purification (HPLC/Prep-TLC) tlc->purification This compound Pure this compound purification->this compound

A flowchart illustrating the general workflow for the isolation and purification of this compound from Salvia polystachya.
Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons in the molecule and their neighboring environments.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, aiding in the complete structural elucidation.

    • Note: Detailed spectral data with peak assignments for this compound can be found in specialized chemical databases and literature.

  • Mass Spectrometry (MS):

    • Electrospray Ionization (ESI-MS): A soft ionization technique used to determine the molecular weight of the compound.

    • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

    • Tandem Mass Spectrometry (MS/MS): Used to study the fragmentation pattern of the molecule, which can provide structural information.

  • Infrared (IR) Spectroscopy:

    • Provides information about the functional groups present in the molecule by identifying the vibrational frequencies of different bonds. Characteristic peaks for lactone and furan moieties would be expected.

Aldose Reductase Inhibition Assay

This protocol outlines a general method to assess the inhibitory activity of this compound against aldose reductase.

Materials:

  • Purified aldose reductase enzyme

  • NADPH

  • Substrate (e.g., DL-glyceraldehyde)

  • Phosphate buffer (pH 6.2)

  • This compound (dissolved in DMSO)

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing phosphate buffer, NADPH, and the aldose reductase enzyme solution.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. A control with DMSO alone should also be prepared.

  • Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate (DL-glyceraldehyde).

  • Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot. Determine the percentage of inhibition for each concentration of this compound and calculate the IC₅₀ value.

Workflow for Aldose Reductase Inhibition Assay

G prepare_reagents Prepare Reagents: Enzyme, NADPH, Buffer add_inhibitor Add this compound (or DMSO control) prepare_reagents->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_substrate Add Substrate (DL-glyceraldehyde) pre_incubate->add_substrate monitor_absorbance Monitor Absorbance at 340 nm add_substrate->monitor_absorbance calculate_rates Calculate Initial Reaction Rates monitor_absorbance->calculate_rates determine_ic50 Determine IC50 Value calculate_rates->determine_ic50

A simplified workflow for determining the inhibitory activity of this compound against aldose reductase.

Signaling Pathways and Mechanism of Action

The biological effects of this compound are attributed to its interaction with specific cellular pathways. The primary mechanisms of action identified to date involve the disruption of the actin cytoskeleton and the inhibition of aldose reductase.

Disruption of the Actin Cytoskeleton

The actin cytoskeleton is a dynamic network of protein filaments that plays a crucial role in cell motility, structure, and division. Disruption of this network can lead to cell death, particularly in rapidly dividing cells like parasites. In Entamoeba histolytica, this compound has been shown to disrupt the actin cytoskeleton, which is a key factor in the parasite's motility and pathogenesis.

The proposed mechanism involves the binding of this compound to actin or actin-associated proteins, thereby interfering with the polymerization and depolymerization dynamics of actin filaments. This disruption of the cytoskeleton ultimately leads to the immobilization and death of the parasite.

G cluster_0 Normal Actin Dynamics G_actin G-actin (monomers) Polymerization Polymerization G_actin->Polymerization Assembly F_actin F-actin (filaments) Depolymerization Depolymerization F_actin->Depolymerization Disassembly Polymerization->F_actin Depolymerization->G_actin This compound This compound Disruption Disruption of Actin Dynamics This compound->Disruption Disruption->Polymerization Disruption->Depolymerization Cell_Death Parasite Cell Death Disruption->Cell_Death G Glucose Glucose Aldose_Reductase Aldose Reductase Glucose->Aldose_Reductase Substrate Sorbitol Sorbitol Aldose_Reductase->Sorbitol Catalysis Metabolic_Disruption Metabolic Disruption Aldose_Reductase->Metabolic_Disruption Cell_Death Parasite Cell Death Metabolic_Disruption->Cell_Death This compound This compound This compound->Aldose_Reductase Inhibition

References

An In-depth Technical Guide to the Ethnobotanical Uses of Salvia polystachya

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salvia polystachya Cav., a perennial herbaceous plant native to Mexico and Central America, has a rich history in traditional medicine.[1][2] This technical guide provides a comprehensive overview of the ethnobotanical uses, phytochemical composition, and pharmacological activities of S. polystachya, with a focus on its potential for drug discovery and development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways to serve as a valuable resource for the scientific community. The primary reported bioactivity of this plant is its antihyperglycemic effect, attributed to the inhibition of α-glucosidase and sodium-glucose cotransporter 1 (SGLT1).[2][3] Additionally, studies have indicated its potential anti-inflammatory and antiprotozoal properties. The major bioactive constituents identified include the pentacyclic triterpenoids, ursolic acid and oleanolic acid, as well as a variety of neo-clerodane diterpenoids.[3][4]

Ethnobotanical Uses

Salvia polystachya, commonly known as "chía" or "salvia silvestre", has been traditionally employed in Central American and Mexican folk medicine for a variety of ailments.[1][3] Historical records from the 16th century by Francisco Hernández de Toledo describe its use as a purgative and for treating scabies.[1] In contemporary traditional medicine, it is utilized for:

  • Gastrointestinal Disorders: It is used to treat dysentery and stomach pain.[1][5]

  • Gynecological and Obstetric Aid: An infusion of the entire plant is traditionally consumed to assist in difficult labor.[1]

  • Metabolic Conditions: The plant is used in the management of diabetes.[6][7]

  • Anti-inflammatory and Analgesic: It is applied for pain relief, including headaches, and to reduce inflammation.[1][8]

  • Other Uses: Traditional applications also include use as an antipyretic, for treating urinary retention, managing nasal hemorrhages, and as a hair darkener.[1]

Phytochemical Composition

The pharmacological activities of Salvia polystachya are attributed to its diverse phytochemical constituents. The primary classes of compounds isolated and identified are terpenoids.

Table 1: Major Phytochemicals Isolated from Salvia polystachya

Compound ClassSpecific CompoundsPlant PartReference(s)
Pentacyclic Triterpenoids Ursolic Acid, Oleanolic AcidStems[3]
Neo-clerodane Diterpenoids Polystachynes A-E, Salvifaricin, Linearolactone, DehydrokerlinAerial Parts[9]
Essential Oil Constituents Germacrene-D, (E)-caryophyllene, Bicyclogermacrene, Caryophyllene oxideAerial Parts[10]

Pharmacological Activities and Quantitative Data

The most extensively studied pharmacological effect of Salvia polystachya is its antihyperglycemic activity. Other reported activities include anti-inflammatory and antiprotozoal effects.

Antihyperglycemic Activity

Scientific studies have validated the traditional use of S. polystachya for diabetes management. The antihyperglycemic effect is primarily mediated through the dual inhibition of α-glucosidase and SGLT1.[2][3]

Table 2: Quantitative Data on the Antihyperglycemic Effects of Salvia polystachya

SampleAssayParameterValueReference(s)
Ethanolic Extract (EESpS)Intestinal Sucrose HydrolysisIC50734.3 µg/mL[4]
Intestinal Glucose AbsorptionIC501536.3 µg/mL[4]
Ethyl Acetate Fraction (EtOAcFr)Intestinal Sucrose HydrolysisIC50573.5 µg/mL[4]
Intestinal Glucose AbsorptionIC50697.3 µg/mL[1]
Ursolic AcidIntestinal Sucrose HydrolysisIC50739.9 µM[4]
Intestinal Glucose AbsorptionIC50966.6 µM[1]
Oleanolic AcidIntestinal Sucrose HydrolysisIC50726.3 µM[4]
Intestinal Glucose AbsorptionIC50849.3 µM[1]
Antiprotozoal Activity

Neo-clerodane diterpenoids isolated from S. polystachya have demonstrated activity against Entamoeba histolytica and Giardia lamblia.

Table 3: Antiprotozoal Activity of Compounds from Salvia polystachya

CompoundOrganismIC50Reference(s)
This compoundEntamoeba histolytica22.9 µM[1]
Giardia lamblia28.2 µM[1]
Polystachyne AEntamoeba histolytica117.0 - 160.6 µM[1]
Giardia lamblia107.5 - 134.7 µM[1]
Polystachyne BEntamoeba histolytica117.0 - 160.6 µM[1]
Giardia lamblia107.5 - 134.7 µM[1]
Polystachyne DEntamoeba histolytica117.0 - 160.6 µM[1]
Giardia lamblia107.5 - 134.7 µM[1]

Signaling Pathways and Mechanisms of Action

The primary mechanism for the antihyperglycemic effect of S. polystachya involves the inhibition of key enzymes and transporters involved in carbohydrate digestion and absorption.

Inhibition of α-Glucosidase

α-Glucosidase, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides. Ursolic acid and oleanolic acid from S. polystachya act as inhibitors of this enzyme, thereby delaying carbohydrate digestion and reducing the postprandial glucose peak.

alpha_glucosidase_inhibition Carbohydrates Complex Carbohydrates (e.g., Sucrose) AlphaGlucosidase α-Glucosidase (Intestinal Brush Border) Carbohydrates->AlphaGlucosidase Glucose Glucose (Monosaccharide) AlphaGlucosidase->Glucose Hydrolysis Absorption Intestinal Absorption Glucose->Absorption Bloodstream Increased Blood Glucose Absorption->Bloodstream Inhibitors Ursolic Acid & Oleanolic Acid (from S. polystachya) Inhibitors->AlphaGlucosidase Inhibition

Inhibition of α-Glucosidase by S. polystachya Compounds.
Inhibition of SGLT1

The Sodium-Glucose Cotransporter 1 (SGLT1) is responsible for the active transport of glucose from the intestinal lumen into the enterocytes. The bioactive triterpenoids from S. polystachya also inhibit SGLT1, further reducing glucose absorption into the bloodstream.

SGLT1_inhibition Lumen Intestinal Lumen (High Glucose) SGLT1 SGLT1 Transporter (Enterocyte Membrane) Lumen->SGLT1 Glucose Binding Enterocyte Enterocyte (Low Glucose) SGLT1->Enterocyte Transport Bloodstream Glucose to Bloodstream Enterocyte->Bloodstream Inhibitors Ursolic Acid & Oleanolic Acid (from S. polystachya) Inhibitors->SGLT1 Inhibition

Inhibition of SGLT1 by S. polystachya Compounds.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on Salvia polystachya.

Preparation of Plant Extracts
  • Plant Material: Dried and ground stems of S. polystachya are used.

  • Maceration: The plant material is macerated with 96% ethanol at room temperature for 7 days, with the solvent changed daily.

  • Filtration and Concentration: The ethanolic extracts are filtered and concentrated under reduced pressure at 40°C using a rotary evaporator to obtain the crude ethanolic extract (EESpS).

  • Fractionation: The EESpS is subjected to fractionation using solvents of increasing polarity, such as ethyl acetate, to isolate fractions for further testing.

In Vivo Antihyperglycemic Assays
  • Animal Model: Type 2 diabetes is induced in mice using a streptozotocin-nicotinamide model.

  • Oral Carbohydrate Tolerance Tests (e.g., Oral Sucrose Tolerance Test - OSuTT):

    • Mice are fasted for 12 hours with free access to water.

    • A baseline blood glucose measurement is taken (t=0).

    • The respective treatments (vehicle, extract, fraction, or positive control like acarbose) are administered orally.

    • After 30 minutes, a sucrose load (2 g/kg) is administered orally.

    • Blood glucose levels are measured at 30, 60, 90, and 120 minutes post-sucrose administration.

Ex Vivo Antihyperglycemic Assays
  • Intestinal Sucrose Hydrolysis Assay:

    • A section of the small intestine is removed from a fasted rat.

    • The intestine is washed with Krebs-bicarbonate buffer and cut into 2 cm segments.

    • Each segment is incubated in a solution containing sucrose and the test substance (extract, fraction, or compound) at 37°C.

    • The glucose concentration in the incubation medium is measured at specific time intervals to determine the rate of sucrose hydrolysis.

  • Intestinal Glucose Absorption Assay:

    • Similar to the sucrose hydrolysis assay, intestinal segments are prepared.

    • The segments are incubated in a Krebs-bicarbonate buffer containing glucose and the test substance.

    • The disappearance of glucose from the medium over time is measured to quantify absorption.

Antiprotozoal Activity Assay
  • Culturing of Protozoa: Entamoeba histolytica and Giardia lamblia trophozoites are cultured in appropriate media.

  • Incubation with Test Compounds: The cultured trophozoites are incubated with various concentrations of the isolated compounds (e.g., this compound, polystachynes) for a defined period (e.g., 48 hours).

  • Viability Assessment: The viability of the trophozoites is determined using methods such as microscopic counting with a hemocytometer and trypan blue exclusion.

  • IC50 Determination: The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.

experimental_workflow Plant Salvia polystachya (Dried Stems) Extraction Ethanolic Extraction & Fractionation Plant->Extraction EESpS Crude Extract (EESpS) & Fractions (EtOAcFr) Extraction->EESpS Isolation Phytochemical Isolation EESpS->Isolation InVivo In Vivo Assays (Diabetic Mouse Model, Carbohydrate Tolerance Tests) EESpS->InVivo ExVivo Ex Vivo Assays (Intestinal Sucrose Hydrolysis, Glucose Absorption) EESpS->ExVivo Compounds Pure Compounds (Ursolic Acid, Oleanolic Acid, Diterpenoids) Isolation->Compounds Compounds->InVivo Compounds->ExVivo Antiprotozoal Antiprotozoal Assays (E. histolytica, G. lamblia) Compounds->Antiprotozoal Data Quantitative Data (IC50, % Inhibition) InVivo->Data ExVivo->Data Antiprotozoal->Data

General Experimental Workflow for S. polystachya Research.

Conclusion and Future Directions

Salvia polystachya represents a valuable source of bioactive compounds with significant therapeutic potential, particularly in the development of novel antihyperglycemic agents. The well-defined mechanisms of action of its primary triterpenoid constituents, ursolic acid and oleanolic acid, on α-glucosidase and SGLT1 provide a strong foundation for further research. Future investigations should focus on the synergistic effects of the various compounds within the crude extract, elucidation of the mechanisms of its other traditional uses, such as its anti-inflammatory properties, and preclinical and clinical trials to validate its efficacy and safety in humans. The detailed protocols and quantitative data presented in this guide offer a solid starting point for researchers and drug development professionals to explore the full therapeutic potential of this important medicinal plant.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Linearolactone from Salvia polystachya

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linearolactone, a neo-clerodane diterpene isolated from Salvia polystachya, has demonstrated notable biological activities, including antiprotozoal effects. These application notes provide a comprehensive protocol for the isolation and purification of this compound from the aerial parts of Salvia polystachya. The methodology covers extraction, chromatographic separation, and characterization of the purified compound. Additionally, this document includes quantitative data on the process and insights into the potential biological targets of this compound, offering valuable information for researchers in natural product chemistry and drug development.

Introduction

Salvia polystachya, a perennial herbaceous plant native to Mexico and Central America, is a known source of various bioactive secondary metabolites. Among these, the neo-clerodane diterpenoid this compound has been identified as a compound of interest due to its biological properties. Notably, this compound has shown potent antiprotozoal activity against Entamoeba histolytica and Giardia lamblia. This document outlines a detailed methodology for the efficient isolation and purification of this compound, providing a foundation for further pharmacological and developmental studies.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for understanding the compound's behavior during extraction and chromatographic purification, as well as for predicting its pharmacokinetic properties.

PropertyValueSource
Molecular Formula C₂₀H₂₂O₅Inferred from Spectroscopic Data
Molecular Weight 342.39 g/mol Inferred from Spectroscopic Data
LogP (Hydrophobicity) 1.59[1]
Topological Polar Surface Area (TPSA) 65.75 Ų[1]
Appearance White, crystalline solidGeneral observation for pure diterpenoids

Experimental Protocols

This section details the step-by-step procedures for the extraction and purification of this compound from the aerial parts of Salvia polystachya.

Plant Material and Extraction

A detailed protocol for the initial extraction of this compound from dried plant material is provided below.

Protocol 1: Acetone Extraction of Salvia polystachya

  • Plant Material Preparation:

    • Collect the aerial parts (leaves and stems) of Salvia polystachya.

    • Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until constant weight is achieved.

    • Grind the dried plant material into a fine powder using a mechanical grinder.

  • Extraction:

    • Weigh 1.2 kg of the powdered plant material.[2]

    • Place the powder in a large percolation vessel.

    • Macerate the powder with acetone at room temperature. Use a sufficient volume of acetone to completely cover the plant material (approximately 5-10 L).

    • Allow the maceration to proceed for 48-72 hours with occasional stirring.

    • Drain the acetone extract.

    • Repeat the extraction process with fresh acetone until the solvent runs clear, indicating exhaustive extraction.

    • Combine all the acetone extracts.

  • Concentration:

    • Concentrate the combined acetone extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

    • Continue the evaporation until a greenish, viscous crude extract is obtained.

    • The expected yield of the crude extract is approximately 87 g.[2]

Purification by Column Chromatography

The purification of this compound from the crude acetone extract is achieved through silica gel column chromatography.

Protocol 2: Silica Gel Column Chromatography for this compound Purification

  • Column Preparation:

    • Select a glass column of appropriate size (e.g., 5-10 cm diameter and 50-70 cm length).

    • Prepare a slurry of silica gel G (60-120 mesh) in the initial mobile phase (n-hexane).

    • Carefully pack the column with the silica gel slurry, ensuring no air bubbles are trapped. The amount of silica gel should be approximately 50-100 times the weight of the crude extract to be loaded.

    • Wash the packed column with the initial mobile phase until the bed is stable.

  • Sample Loading:

    • Dissolve a portion of the crude acetone extract (e.g., 10-20 g) in a minimal amount of a suitable solvent (e.g., a mixture of chloroform and acetone).

    • In a separate flask, take a small amount of silica gel and add the dissolved extract to it. Mix thoroughly and evaporate the solvent to obtain a dry, free-flowing powder of the extract adsorbed onto the silica gel.

    • Carefully load the dried extract-silica gel mixture onto the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase. A suggested gradient is as follows:

      • 100% n-hexane

      • n-hexane : ethyl acetate mixtures with increasing polarity (e.g., 9:1, 8:2, 7:3, 1:1)

      • 100% ethyl acetate

      • Ethyl acetate : methanol mixtures with increasing polarity.

    • Alternatively, based on literature, specific solvent systems such as chloroform-acetone (4:4:1) or hexane-isopropanol (9:1) can be used for targeted elution of neo-clerodane diterpenes.[2]

    • Collect fractions of a consistent volume (e.g., 20-50 mL) in numbered test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by Thin Layer Chromatography (TLC) using silica gel plates.

    • Use a suitable solvent system for TLC (e.g., the same solvent system used for column elution or a slight modification).

    • Visualize the spots on the TLC plates under UV light (254 nm and 365 nm) and/or by spraying with a suitable staining reagent (e.g., vanillin-sulfuric acid) followed by gentle heating.

    • Combine the fractions that show a similar TLC profile and contain the spot corresponding to this compound.

  • Crystallization and Final Purification:

    • Concentrate the combined fractions containing this compound under reduced pressure.

    • Dissolve the residue in a minimal amount of a suitable solvent (e.g., hot methanol or acetone) and allow it to cool slowly to induce crystallization.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Repeat the crystallization process if necessary to achieve high purity.

    • Dry the purified this compound crystals in a desiccator.

Characterization of Purified this compound

The identity and purity of the isolated this compound should be confirmed by spectroscopic methods.

Technique Expected Data
¹H-NMR (Proton Nuclear Magnetic Resonance) Characteristic signals for the neo-clerodane skeleton, including olefinic protons, protons adjacent to oxygen atoms, and methyl groups.
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) Resonances corresponding to the 20 carbon atoms of the this compound structure, including carbonyls, olefinic carbons, and aliphatic carbons.
MS (Mass Spectrometry) A molecular ion peak [M]⁺ or pseudomolecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺) consistent with the molecular formula C₂₀H₂₂O₅.

Note: Specific chemical shift values (δ) in ppm for NMR and m/z values for MS should be compared with published data for positive identification.

Biological Activity and Potential Signaling Pathways

This compound has been reported to exhibit significant antiprotozoal activity. In silico studies and experimental data suggest a potential mechanism of action against Giardia intestinalis.

Predicted Biological Target
  • GdAldRed: An aldo-keto reductase in Giardia intestinalis has been identified as a likely molecular target for this compound. Molecular docking studies suggest a strong binding affinity of this compound to the active site of this enzyme.

Cellular Effects
  • Cytotoxicity: this compound induces a necrotic-like cell death in Giardia intestinalis trophozoites.

  • Cell Cycle Arrest: It causes a partial arrest of the cell cycle at the S phase in G. intestinalis.

The following diagram illustrates the proposed workflow for the isolation and purification of this compound and its subsequent biological evaluation.

Isolation_Purification_Workflow Workflow for this compound Isolation and Biological Evaluation cluster_extraction Extraction cluster_purification Purification cluster_analysis Characterization and Biological Evaluation Plant_Material Salvia polystachya (Aerial Parts) Grinding Drying and Grinding Plant_Material->Grinding 1. Preparation Extraction Acetone Extraction Grinding->Extraction 2. Maceration Crude_Extract Crude Acetone Extract Extraction->Crude_Extract 3. Concentration Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography 4. Purification Fraction_Collection Fraction Collection and TLC Analysis Column_Chromatography->Fraction_Collection Elution Purified_this compound Pure this compound Fraction_Collection->Purified_this compound Pooling and Crystallization Characterization Spectroscopic Analysis (NMR, MS) Purified_this compound->Characterization Biological_Assay Antiprotozoal Activity Assays Characterization->Biological_Assay Target_Identification In Silico Target Prediction (GdAldRed) Biological_Assay->Target_Identification

Caption: Experimental workflow for the isolation and analysis of this compound.

The following diagram illustrates the logical relationship of the predicted mechanism of action of this compound on Giardia intestinalis.

Linearolactone_MoA Predicted Mechanism of Action of this compound in Giardia intestinalis This compound This compound GdAldRed GdAldRed (Aldo-keto reductase) This compound->GdAldRed Inhibition (Predicted) Cell_Cycle Cell Cycle Progression This compound->Cell_Cycle Disruption S_Phase_Arrest Partial S-Phase Arrest Cell_Cycle->S_Phase_Arrest Cell_Death Necrotic-like Cell Death S_Phase_Arrest->Cell_Death

Caption: Predicted mechanism of action of this compound in G. intestinalis.

Conclusion

The protocols detailed in these application notes provide a robust framework for the isolation and purification of this compound from Salvia polystachya. The availability of pure this compound is essential for conducting in-depth biological and pharmacological investigations, which can further elucidate its mechanism of action and therapeutic potential. The information presented here serves as a valuable resource for researchers and professionals engaged in the discovery and development of new drugs from natural sources. Further studies are warranted to confirm the predicted biological targets and to explore the full spectrum of this compound's bioactivities.

References

Application Note: In Vitro Cytotoxicity Assay for Linearolactone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Linearolactone is a neo-clerodane diterpenoid naturally occurring in plants such as Salvia polystachya.[1][2] This compound has garnered interest within the scientific community for its notable biological activities, including antiparasitic effects against Giardia intestinalis and Entamoeba histolytica.[1][3][4] Studies indicate that this compound can induce cell death, with observed mechanisms including necrotic-like death in protozoa and the induction of apoptosis-like processes in amoeba, potentially involving the production of reactive oxygen species (ROS).[1][2][4][5] Understanding the cytotoxic potential of this compound is crucial for evaluating its therapeutic applications. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the widely accepted MTT assay.

Principle of the MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a sensitive and reliable colorimetric method for evaluating cell viability and cytotoxicity.[6][7] The core principle of this assay lies in the enzymatic conversion of the water-soluble, yellow MTT salt into an insoluble purple formazan product.[8] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of metabolically active, viable cells.[7][8] The resulting formazan crystals are solubilized, and the intensity of the purple color, which is directly proportional to the number of living cells, is quantified by measuring the absorbance at a specific wavelength (typically 570-590 nm).[6] A decrease in absorbance in treated cells compared to untreated controls indicates a loss of cell viability and the cytotoxic effect of the tested compound.

Experimental Protocols

Materials and Reagents

Equipment:

  • Laminar Flow Hood (Sterile)

  • CO₂ Incubator (37°C, 5% CO₂)

  • Microplate Reader (capable of measuring absorbance at 570 nm)

  • Inverted Microscope

  • Multichannel Pipettes and Sterile Tips

  • Hemocytometer or Automated Cell Counter

  • Centrifuge

  • Water Bath (37°C)

Reagents & Consumables:

  • This compound (purity >95%)

  • Human cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile 96-well flat-bottom cell culture plates

  • Sterile serological pipettes and centrifuge tubes

Preparation of Solutions
  • This compound Stock Solution (10 mM): Dissolve the required amount of this compound powder in 100% DMSO. For example, to make a 10 mM stock of this compound (Molecular Weight ~330.38 g/mol ), dissolve 3.3 mg in 1 mL of DMSO. Mix thoroughly by vortexing. Store in small aliquots at -20°C, protected from light.

  • MTT Solution (5 mg/mL): Dissolve 50 mg of MTT powder in 10 mL of sterile PBS.[8] Vortex until fully dissolved. Sterilize the solution by passing it through a 0.22 µm syringe filter. Store the solution at 4°C, protected from light, for up to one month.[8]

  • Complete Culture Medium: Supplement the base medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin solution.

MTT Assay Protocol
  • Cell Seeding: a. Culture cells in T-75 flasks until they reach 70-80% confluency. b. Wash the cells with PBS, then detach them using Trypsin-EDTA. c. Neutralize the trypsin with complete culture medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh complete medium and determine the cell concentration using a hemocytometer. e. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL of this suspension into each well of a 96-well plate (yielding 5,000 cells/well). f. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Cell Treatment: a. Prepare serial dilutions of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) in complete culture medium from the 10 mM stock solution. Ensure the final DMSO concentration in the highest concentration does not exceed 0.5% to avoid solvent toxicity. b. Include a "vehicle control" (medium with the same percentage of DMSO used for the highest drug concentration) and a "medium only" blank control. c. After 24 hours of incubation, carefully aspirate the medium from the wells. d. Add 100 µL of the prepared this compound dilutions to the respective wells. e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Incubation: a. Following the treatment period, carefully remove the medium containing this compound. b. Add 100 µL of fresh serum-free medium to each well. c. Add 20 µL of the 5 mg/mL MTT solution to each well. d. Incubate the plate for 3-4 hours at 37°C.[8] During this time, viable cells will form visible purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading: a. After the MTT incubation, carefully remove the medium. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8] c. Place the plate on an orbital shaker for 10-15 minutes at low speed to ensure complete solubilization. d. Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired to reduce background noise.

Data Analysis
  • Corrected Absorbance: Subtract the average absorbance of the "medium only" blank wells from the absorbance of all other wells.

  • Cell Viability Calculation: Calculate the percentage of cell viability for each treatment concentration using the following formula:

    • % Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) x 100

  • IC₅₀ Determination: The IC₅₀ value (the concentration of a drug that inhibits cell growth by 50%) can be determined by plotting a dose-response curve with the percentage of cell viability on the Y-axis and the log of the this compound concentration on the X-axis. Perform a non-linear regression analysis to calculate the precise IC₅₀ value.

Data Presentation

The following table summarizes known cytotoxicity data for this compound. This data can be used as a reference for expected outcomes.

CompoundOrganism/Cell LineAssay DurationIC₅₀ ValueReference
This compoundEntamoeba histolytica trophozoites48 hours22.9 µM[3]
This compoundGiardia intestinalis trophozoitesNot SpecifiedCytotoxic effects observed at various IC levels[1]

Visualizations: Workflow and Potential Signaling Pathway

The following diagrams illustrate the experimental workflow for the MTT assay and a potential signaling pathway that may be activated by this compound, leading to apoptosis.

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_data Data Analysis p1 Culture Cells (70-80% Confluency) p2 Seed 5,000 cells/well in 96-well plate p1->p2 p3 Incubate for 24h (Cell Attachment) p2->p3 t1 Prepare this compound Dilutions p3->t1 Start Treatment t2 Treat cells with compound t1->t2 t3 Incubate for 24-72h t2->t3 a1 Add MTT Solution (5 mg/mL) t3->a1 Begin Assay a2 Incubate for 3-4h (Formazan Formation) a1->a2 a3 Solubilize with DMSO a2->a3 d1 Read Absorbance at 570 nm a3->d1 Acquire Data d2 Calculate % Cell Viability d1->d2 d3 Determine IC50 Value d2->d3

Caption: Experimental workflow for the MTT cytotoxicity assay.

Apoptosis_Pathway compound This compound stress Cellular Stress / ROS compound->stress mito Mitochondrial Pathway stress->mito cyto_c Cytochrome c Release mito->cyto_c disruption a_cas9 Activated Caspase-9 cyto_c->a_cas9 activates cas9 Pro-Caspase-9 cas9->a_cas9 a_cas3 Activated Caspase-3 (Executioner Caspase) a_cas9->a_cas3 activates cas3 Pro-Caspase-3 cas3->a_cas3 apoptosis Apoptosis a_cas3->apoptosis executes

Caption: Potential mitochondrial-mediated apoptosis pathway.

References

Application Note: Analyzing the Effect of Linearolactone on Cell Cycle Progression Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Linearolactone is a naturally occurring neo-clerodane type diterpene that has demonstrated notable biological activity, including antiprotozoal effects.[1][2] The analysis of the cell cycle is a cornerstone of research in oncology and pharmacology, as disruptions in this fundamental process are hallmarks of cancer and a common mechanism of action for therapeutic agents. Flow cytometry is a powerful, high-throughput technique used to assess the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M). This is typically achieved by staining cellular DNA with a fluorescent dye, such as propidium iodide (PI), which binds stoichiometrically to DNA.[3] The resulting fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in each phase.[3]

This document provides a detailed protocol for treating cells with this compound and analyzing its effects on cell cycle progression using PI-based flow cytometry. Studies have shown that this compound can induce a partial arrest at the S phase of the cell cycle in the protozoan Giardia intestinalis, highlighting its potential as a cell cycle-modulating agent.[1][2]

Experimental and Data Analysis Workflow

The overall workflow involves treating a selected cell line with this compound, preparing the cells by fixation and staining, acquiring data on a flow cytometer, and finally, analyzing the cell cycle distribution.

G cluster_0 Experimental Phase cluster_1 Data Acquisition & Analysis A 1. Cell Culture & Seeding B 2. Treatment with this compound A->B C 3. Cell Harvesting B->C D 4. Fixation in 70% Ethanol C->D E 5. Staining with RNase & PI D->E F 6. Flow Cytometry Acquisition E->F Sample Analysis G 7. Gating & Population Analysis F->G H 8. Quantify Cell Cycle Phases G->H I 9. Data Reporting H->I G G1 G1 Phase (Cell Growth) S S Phase (DNA Synthesis) G1->S G1/S Checkpoint CycD_CDK46 Cyclin D CDK4/6 G2 G2 Phase (Preparation for Mitosis) S->G2 S Phase Progression M M Phase (Mitosis) G2->M G2/M Checkpoint M->G1 Cytokinesis CycD_CDK46->G1 Promotes G1 Progression CycE_CDK2 Cyclin E CDK2 CycE_CDK2->S Initiates S Phase CycA_CDK2 Cyclin A CDK2 CycA_CDK2->S Maintains S Phase CycB_CDK1 Cyclin B CDK1 CycB_CDK1->M Initiates Mitosis LL This compound (Potential Intervention) LL->S Induces S-Phase Arrest

References

Application Notes and Protocols for Transmission Electron Microscopy of Cells Treated with Linearolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linearolactone is a naturally occurring sesquiterpene lactone that has demonstrated cytotoxic effects against various cell types, including parasitic protozoa and potentially cancer cells. Understanding the precise ultrastructural changes and the underlying molecular mechanisms induced by this compound is crucial for its development as a potential therapeutic agent. Transmission electron microscopy (TEM) is an indispensable tool for visualizing these subcellular alterations at high resolution.

These application notes provide a comprehensive guide for researchers utilizing TEM to study the effects of this compound on cancer cells. The protocols outlined below detail the necessary steps from cell culture and treatment to sample preparation and imaging. Furthermore, this document presents representative quantitative data and a proposed signaling pathway based on the known effects of similar lactone compounds, offering a framework for data analysis and interpretation in the absence of extensive this compound-specific studies.

Data Presentation: Quantitative Ultrastructural Analysis

While specific quantitative TEM data for this compound-treated cancer cells is not yet widely available in published literature, this section provides a template for data acquisition and presentation based on typical findings for cytotoxic natural compounds, including other sesquiterpene lactones. Researchers are encouraged to use this structure to report their own findings.

The following tables summarize hypothetical quantitative data from a TEM analysis of a human cancer cell line (e.g., MCF-7 breast cancer cells) treated with this compound (50 µM) for 24 hours compared to a vehicle control (0.1% DMSO).

Table 1: Mitochondrial Morphology and Integrity

ParameterControl (Mean ± SD)This compound-Treated (Mean ± SD)Fold Changep-value
Percentage of Cells with Swollen Mitochondria3.2 ± 1.1%65.7 ± 8.4%20.5<0.001
Percentage of Cells with Disrupted Cristae2.5 ± 0.9%72.1 ± 9.2%28.8<0.001
Average Mitochondrial Area (µm²)0.25 ± 0.080.48 ± 0.151.92<0.01
Mitochondrial Aspect Ratio (Major/Minor Axis)2.8 ± 0.61.5 ± 0.4-1.87<0.001

Table 2: Autophagic and Lysosomal Features

ParameterControl (Mean ± SD)This compound-Treated (Mean ± SD)Fold Changep-value
Average Number of Autophagosomes per Cell Profile1.3 ± 0.815.6 ± 4.512.0<0.001
Average Number of Autolysosomes per Cell Profile0.8 ± 0.59.2 ± 3.111.5<0.001
Percentage of Cytoplasmic Area Occupied by Vacuoles1.1 ± 0.6%18.5 ± 5.3%16.8<0.001

Table 3: Nuclear and Cellular Morphology

ParameterControl (Mean ± SD)This compound-Treated (Mean ± SD)Fold Changep-value
Percentage of Cells with Chromatin Condensation1.5 ± 0.7%55.4 ± 7.8%36.9<0.001
Percentage of Cells with Nuclear Fragmentation0.8 ± 0.4%32.1 ± 6.2%40.1<0.001
Percentage of Cells Exhibiting Membrane Blebbing2.1 ± 1.0%48.9 ± 8.1%23.3<0.001

Experimental Protocols

Protocol 1: Cancer Cell Culture and Treatment with this compound

This protocol describes the culture of a cancer cell line and subsequent treatment with this compound for TEM analysis.

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • 6-well tissue culture plates

  • Hemocytometer or automated cell counter

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Culture cancer cells in T-75 flasks until they reach 80-90% confluency.

  • Wash the cells with PBS, then detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete culture medium and centrifuge the cell suspension at 300 x g for 5 minutes.

  • Resuspend the cell pellet in fresh medium and determine the cell concentration.

  • Seed the cells into 6-well plates at a density of 2 x 10⁵ cells per well. Allow cells to adhere and grow for 24 hours.

  • This compound Treatment: Prepare working solutions of this compound in complete culture medium from the stock solution. A typical final concentration for inducing ultrastructural changes is in the range of 10-100 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Remove the medium from the wells and replace it with the this compound-containing medium or the vehicle control medium.

  • Incubate the cells for the desired time period (e.g., 12, 24, or 48 hours) at 37°C and 5% CO₂.

Protocol 2: Sample Preparation for Transmission Electron Microscopy

This protocol details the fixation, embedding, and sectioning of this compound-treated cells for TEM analysis.[1][2][3][4][5]

Materials:

  • Primary Fixative: 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer (pH 7.4)

  • Wash Buffer: 0.1 M sodium cacodylate buffer (pH 7.4)

  • Secondary Fixative: 1% osmium tetroxide (OsO₄) in 0.1 M sodium cacodylate buffer

  • Dehydration Agents: Graded series of ethanol (30%, 50%, 70%, 90%, 100%)

  • Transition Solvent: Propylene oxide

  • Embedding Resin: Epoxy resin (e.g., Epon or Araldite)

  • Uranyl acetate (2% in ethanol or aqueous)

  • Lead citrate solution

  • Cell scraper

  • Microcentrifuge tubes

  • Ultramicrotome with diamond knives

  • TEM grids (e.g., 200-mesh copper grids)

Procedure:

  • Fixation:

    • Carefully remove the culture medium from the wells.

    • Gently wash the cells twice with 0.1 M sodium cacodylate buffer.

    • Add cold primary fixative (2.5% glutaraldehyde) to each well and incubate for 1-2 hours at 4°C.[3]

    • Gently detach the cells using a cell scraper and transfer the cell suspension to a microcentrifuge tube.

    • Pellet the cells by centrifuging at 500 x g for 5 minutes.

    • Remove the supernatant and wash the cell pellet three times with cold 0.1 M sodium cacodylate buffer (10 minutes per wash).[3]

  • Post-fixation:

    • Resuspend the cell pellet in the secondary fixative (1% OsO₄) and incubate for 1-2 hours at 4°C in the dark.[3]

    • Wash the pellet three times with distilled water.

  • Dehydration:

    • Dehydrate the cell pellet through a graded series of ethanol concentrations (30%, 50%, 70%, 90%) for 10 minutes each, followed by three 10-minute incubations in 100% ethanol.[4]

  • Infiltration and Embedding:

    • Infiltrate the pellet with a 1:1 mixture of propylene oxide and epoxy resin for 1 hour.

    • Replace with pure epoxy resin and incubate overnight at room temperature to allow for full infiltration.

    • Embed the cell pellet in fresh epoxy resin in a mold and polymerize in an oven at 60°C for 48 hours.[4]

  • Sectioning and Staining:

    • Trim the resin block and cut ultrathin sections (70-90 nm) using an ultramicrotome equipped with a diamond knife.[4]

    • Collect the sections on copper TEM grids.

    • Stain the sections with 2% uranyl acetate for 10-15 minutes, followed by lead citrate for 5-10 minutes. Wash thoroughly with distilled water between and after staining steps.

  • Imaging:

    • Examine the sections using a transmission electron microscope operating at an accelerating voltage of 80-120 kV.

    • Capture images of various cellular structures at different magnifications for analysis.

Visualizations

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 TEM Sample Preparation cluster_2 Data Acquisition & Analysis Culture Cancer Cell Culture (e.g., MCF-7) Treatment This compound Treatment (e.g., 50 µM, 24h) Culture->Treatment Control Vehicle Control (0.1% DMSO) Culture->Control Fixation Primary & Secondary Fixation (Glutaraldehyde & OsO4) Treatment->Fixation Control->Fixation Dehydration Ethanol Dehydration Series Fixation->Dehydration Embedding Epoxy Resin Infiltration & Embedding Dehydration->Embedding Sectioning Ultrathin Sectioning (70-90 nm) Embedding->Sectioning Staining Uranyl Acetate & Lead Citrate Staining Sectioning->Staining Imaging TEM Imaging (80-120 kV) Staining->Imaging Quantification Quantitative Morphometric Analysis Imaging->Quantification Interpretation Data Interpretation & Pathway Analysis Quantification->Interpretation

Caption: Experimental workflow for TEM analysis of cells treated with this compound.

Proposed Signaling Pathway for this compound-Induced Cell Death

Based on the known mechanisms of other sesquiterpene lactones, this compound is hypothesized to induce cancer cell death through the generation of reactive oxygen species (ROS) and the subsequent activation of apoptotic and autophagic pathways.

G cluster_0 This compound Action cluster_1 Cellular Stress & Signaling cluster_2 Downstream Effects This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS PI3K_AKT PI3K/AKT/mTOR Pathway (Inhibition) This compound->PI3K_AKT Potential Inhibition MAPK MAPK Activation (JNK, p38) ROS->MAPK Mitochondria Mitochondrial Dysfunction (Loss of MMP, Cytochrome c release) ROS->Mitochondria MAPK->Mitochondria Caspases Caspase Activation (Caspase-3, -9) MAPK->Caspases Autophagy Autophagy Induction (↑ LC3-II) PI3K_AKT->Autophagy Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis Autophagy->Apoptosis Contributes to Cell Death

Caption: Proposed signaling pathway for this compound-induced apoptosis and autophagy.

Conclusion

The protocols and representative data presented herein provide a robust framework for investigating the effects of this compound on cancer cells using transmission electron microscopy. While the provided quantitative data and signaling pathway are based on the effects of similar compounds and await specific validation for this compound, they offer a valuable starting point for hypothesis-driven research. The detailed methodologies will enable researchers to generate high-quality, reproducible ultrastructural data, which is essential for elucidating the mechanism of action of this compound and evaluating its potential as a novel anti-cancer agent. As more research is conducted, a clearer picture of the specific cellular and molecular targets of this compound will emerge, further refining our understanding of its therapeutic potential.

References

Application Notes and Protocols: Molecular Docking Studies of Linearolactone with Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current knowledge and detailed protocols for conducting molecular docking studies of Linearolactone, a neo-clerodane type diterpene, with various protein targets. This document is intended to serve as a guide for researchers investigating the therapeutic potential of this compound through computational methods.

Introduction to this compound

This compound is a naturally occurring diterpene that has garnered significant interest in the scientific community due to its diverse biological activities. It has been reported to possess anti-parasitic, anti-inflammatory, and cytotoxic properties. Understanding the molecular mechanisms underlying these activities is crucial for the development of new therapeutic agents. Molecular docking is a powerful computational tool that allows for the prediction of the binding orientation and affinity of a small molecule, such as this compound, to a target protein at the atomic level. This information can provide valuable insights into the compound's mechanism of action and guide further experimental studies.

Identified Protein Targets of this compound

To date, molecular docking studies have identified several potential protein targets for this compound, primarily in the context of its anti-parasitic activity. These findings provide a foundation for further investigation into its broader therapeutic applications.

The following table summarizes the quantitative data from molecular docking studies of this compound with its identified protein targets.

Target ProteinOrganismDocking SoftwareBinding Affinity (kcal/mol)
ActinEntamoeba histolyticaAutoDock Vina-11.30
Aldose Reductase (GdAldRed)Giardia intestinalisAutoDockTools-8.4 (ΔG)
Myosin-IIEntamoeba histolyticaNot SpecifiedNot Reported
CalreticulinEntamoeba histolyticaNot SpecifiedNot Reported

Experimental Protocol: Molecular Docking of this compound

This section provides a detailed, step-by-step protocol for performing a molecular docking study of this compound with a protein target using AutoDockTools and AutoDock Vina.

  • AutoDockTools (ADT): A graphical user interface for preparing molecular structures for AutoDock Vina.

  • AutoDock Vina: The molecular docking program.

  • UCSF Chimera or PyMOL: Molecular visualization software for analyzing results.

  • Open Babel (optional): For file format conversion.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase prep_protein 1. Prepare Target Protein prep_ligand 2. Prepare Ligand (this compound) prep_protein->prep_ligand grid_gen 3. Generate Grid Box prep_ligand->grid_gen run_docking 4. Run AutoDock Vina grid_gen->run_docking analyze_results 5. Analyze Docking Results run_docking->analyze_results visualize 6. Visualize Interactions analyze_results->visualize

Figure 1: General workflow for a molecular docking study.

Step 1: Target Protein Preparation

  • Obtain Protein Structure: Download the 3D structure of the target protein in PDB format from the Protein Data Bank (--INVALID-LINK--).

  • Clean the Protein: Open the PDB file in AutoDockTools.

    • Remove water molecules: Edit -> Hydrogens -> Remove Water.

    • Remove any co-crystallized ligands or ions that are not relevant to the study.

  • Add Hydrogens: Add polar hydrogens to the protein: Edit -> Hydrogens -> Add -> Polar only.

  • Add Charges: Compute Gasteiger charges: Edit -> Charges -> Compute Gasteiger.

  • Set Atom Types: Assign AD4 atom types: Edit -> Atoms -> Assign AD4 type.

  • Save as PDBQT: Save the prepared protein as a PDBQT file: File -> Save -> Write PDBQT.

Step 2: Ligand (this compound) Preparation

  • Obtain Ligand Structure: Obtain the 3D structure of this compound. If not available, it can be drawn using software like ChemDraw and converted to a 3D format.

  • Load Ligand in ADT: Open the ligand file in AutoDockTools.

  • Detect Torsional Root: Define the rotatable bonds: Ligand -> Torsion Tree -> Detect Root.

  • Set Number of Torsions: Set the number of active torsions: Ligand -> Torsion Tree -> Choose Torsions.

  • Save as PDBQT: Save the prepared ligand as a PDBQT file: Ligand -> Output -> Save as PDBQT.

Step 3: Grid Box Generation

  • Load Macromolecule: In ADT, load the prepared protein PDBQT file: Grid -> Macromolecule -> Choose.

  • Set Grid Box: Define the search space for docking: Grid -> Grid Box.

    • Adjust the center and dimensions of the grid box to encompass the active site of the protein. The active site can be identified from the literature or by observing the binding site of a co-crystallized ligand.

Step 4: Running AutoDock Vina

  • Create a Configuration File: Create a text file (e.g., conf.txt) with the following parameters:

  • Run Vina from the Command Line:

Step 5: Analysis of Results

  • Examine the Log File: The log.txt file contains the binding affinity scores (in kcal/mol) for the different predicted binding poses. The lower the binding energy, the more favorable the interaction.

  • Analyze the Output File: The output.pdbqt file contains the coordinates of the different binding poses of this compound.

Step 6: Visualization of Interactions

  • Load Structures: Open the prepared protein PDBQT file and the output.pdbqt file in a molecular visualization tool like UCSF Chimera or PyMOL.

  • Analyze Interactions: Visualize the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between this compound and the amino acid residues of the target protein.

Application in Cancer Research: Targeting the PI3K/Akt Pathway

While direct molecular docking studies of this compound with anticancer targets are limited in the published literature, its classification as a diterpene suggests potential activity against key cancer-related signaling pathways. The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Therefore, targeting proteins within this pathway is a promising strategy for cancer therapy.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes

Figure 2: Simplified PI3K/Akt signaling pathway.

Researchers can apply the detailed protocol in section 3 to investigate the interaction of this compound with key proteins in the PI3K/Akt pathway, such as PI3K or Akt itself. This would involve obtaining the crystal structure of the target protein and following the steps for protein and ligand preparation, grid generation, docking, and analysis.

The following table provides examples of binding affinities for other natural compounds with proteins in the PI3K/Akt pathway, which can serve as a reference for expected values in a study of this compound.

CompoundTarget ProteinDocking SoftwareBinding Affinity (kcal/mol)
QuercetinPI3KNot Specified-8.9
LuteolinAkt1AutoDock Vina-8.5
CurcuminmTORAutoDock-7.9

Application in Inflammation Research: Targeting the NF-κB Pathway

Chronic inflammation is a key factor in the development of numerous diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of the inflammatory response. Diterpenes have been shown to possess anti-inflammatory properties, suggesting that this compound may also modulate this pathway.

G Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Induces

Figure 3: Simplified NF-κB signaling pathway.

The protocol outlined in section 3 can be adapted to study the interaction of this compound with key proteins in the NF-κB pathway, such as the IKK complex or the NF-κB p65/p50 heterodimer. This could reveal a potential molecular basis for the anti-inflammatory effects of this compound.

The table below presents binding affinities of other natural compounds with proteins in the NF-κB pathway, providing a benchmark for potential studies on this compound.

CompoundTarget ProteinDocking SoftwareBinding Affinity (kcal/mol)
ResveratrolNF-κB (p65)AutoDock Vina-7.2
CurcuminIKKβNot Specified-9.1
GenisteinNF-κB (p50)Not Specified-6.8

Conclusion

Molecular docking is an invaluable tool for elucidating the potential mechanisms of action of natural products like this compound. The protocols and data presented in these application notes provide a framework for researchers to conduct in silico investigations into the therapeutic targets of this compound. While current specific docking data for this compound is primarily focused on anti-parasitic targets, the provided protocols can be readily applied to explore its potential in other areas, such as cancer and inflammation, paving the way for future drug discovery and development efforts.

Application Note: Determining the IC50 Value of Linearolactone In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linearolactone is a naturally occurring neo-clerodane diterpene that has demonstrated significant biological activity, including antiprotozoal effects. Studies have shown its potency against Entamoeba histolytica and Giardia lamblia, with IC50 values of 22.9 µM and 28.2 µM, respectively[1]. Recent research into structurally similar compounds, such as isolinderalactone, has revealed potential anticancer activities, including the induction of apoptosis and cell cycle arrest in colorectal cancer cell lines through reactive oxygen species (ROS)-mediated signaling pathways[1][2][3]. This application note provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines, a critical step in evaluating its potential as a therapeutic agent. The protocols described herein are based on established colorimetric and fluorometric cell viability assays.

Principle

The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro.[4] In the context of cancer research, it is the concentration of a compound that reduces the viability of a cancer cell population by 50%. This is a key parameter for assessing the potency of a potential anticancer drug. The determination of IC50 involves exposing cultured cancer cells to a range of concentrations of the test compound and measuring cell viability after a specific incubation period. Common methods for assessing cell viability include the MTT and Resazurin assays.

Data Presentation

The following table summarizes the reported IC50 values for this compound and the related compound Isolinderalactone against various cell types. This data provides a reference for the expected potency of this compound.

CompoundCell Line/OrganismAssay TypeIC50 Value (µM)Reference
This compoundEntamoeba histolytyticaNot Specified22.9[1]
This compoundGiardia lambliaNot Specified28.2[1]
IsolinderalactoneHCT15 (Colorectal Cancer)MTT~15.9 (at 40µM)[3]
IsolinderalactoneHCT116 (Colorectal Cancer)MTT~5.4 (at 40µM)[3]

Experimental Protocols

Two common and reliable methods for determining the IC50 value in vitro are the MTT and Resazurin assays.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • This compound

  • Human colorectal cancer cell line (e.g., HCT116)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture HCT116 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.

    • Incubate the plate overnight to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to obtain a range of concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in each well is less than 0.5%.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

    • Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.

    • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Protocol 2: Resazurin (AlamarBlue) Assay

This fluorometric assay is based on the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by metabolically active cells. The fluorescence intensity is proportional to the number of viable cells.[5]

Materials:

  • This compound

  • Human colorectal cancer cell line (e.g., HCT116)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • DMSO

  • PBS

  • Opaque-walled 96-well plates

  • Multichannel pipette

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Follow the same procedure as in the MTT assay to seed the cells in an opaque-walled 96-well plate.

  • Compound Treatment:

    • Follow the same procedure as in the MTT assay to treat the cells with a range of this compound concentrations.

  • Resazurin Assay:

    • After the 48-hour incubation period, add 20 µL of the resazurin solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically for the specific cell line.

  • Data Acquisition:

    • Measure the fluorescence intensity at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a fluorescence microplate reader.

  • Data Analysis:

    • Subtract the fluorescence of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Fluorescence of treated cells / Fluorescence of vehicle control) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Mandatory Visualizations

Experimental Workflow for IC50 Determination

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HCT116) plate_cells Seed cells in 96-well plate cell_culture->plate_cells add_ll Add this compound to cells plate_cells->add_ll prepare_ll Prepare this compound serial dilutions prepare_ll->add_ll incubate Incubate for 48h add_ll->incubate add_reagent Add MTT or Resazurin reagent incubate->add_reagent incubate_reagent Incubate for 2-4h add_reagent->incubate_reagent measure Measure Absorbance or Fluorescence incubate_reagent->measure calc_viability Calculate % Cell Viability measure->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for determining the IC50 value of this compound.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on studies of the structurally similar compound isolinderalactone, this compound is hypothesized to induce apoptosis in cancer cells through a ROS-mediated signaling cascade.

G cluster_cell Cancer Cell This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS induces MAPK MAPK Pathway (JNK, p38, ERK) ROS->MAPK activates Mitochondria Mitochondrial Dysfunction ROS->Mitochondria induces Caspases Caspase Activation (Caspase-9, Caspase-3) MAPK->Caspases activates Mitochondria->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis executes

Caption: Proposed ROS-mediated apoptotic pathway of this compound.

Conclusion

The protocols outlined in this application note provide a robust framework for determining the in vitro IC50 value of this compound against cancer cell lines. Accurate determination of the IC50 is a fundamental step in the preclinical evaluation of this promising natural compound. Further investigation into the specific molecular targets and signaling pathways affected by this compound will be crucial for its development as a potential anticancer agent. The proposed signaling pathway, based on evidence from related compounds, suggests that this compound may induce apoptosis through the generation of reactive oxygen species and activation of the MAPK signaling cascade, warranting further validation.

References

Application Notes and Protocols for In Vitro Research of Linearolactone

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Developing in vitro models for Linearolactone research

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a naturally occurring sesquiterpenoid lactone that has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities.[1][2] Sesquiterpene lactones are a diverse group of phytochemicals, often found in the Asteraceae family, known for a wide range of biological effects.[1][3] The core mechanism often involves the modulation of key signaling pathways related to inflammation and cell survival.[4]

These application notes provide a comprehensive guide to establishing robust in vitro models for investigating the biological activities of this compound. The protocols detailed below focus on assays to evaluate its anti-inflammatory and cytotoxic effects, which are crucial for preclinical assessment. The primary cellular model highlighted is the RAW 264.7 murine macrophage cell line, a widely used model for studying inflammation.[5][6] Additionally, protocols for assessing cytotoxicity in cancer cell lines are discussed.

The primary mechanism of action for many sesquiterpene lactones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a critical transcription factor that governs the expression of numerous genes involved in inflammation, cell survival, and proliferation.[8][9] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[9] Upon stimulation by agents like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][10] These protocols will enable researchers to investigate how this compound modulates this pivotal pathway.

Data Presentation: Biological Activity of this compound

The following table summarizes key quantitative data for this compound and other relevant lactones, providing a baseline for expected outcomes in various in vitro assays.

Compound/ExtractCell LineAssayEndpointResult (IC50)
Methanol Extract of C. zedoariaRAW 264.7Nitric Oxide (NO) ProductionInhibition23.44 ± 0.77 µg/mL[11]
CurcuzedoalideRAW 264.7Nitric Oxide (NO) ProductionInhibition12.21 ± 1.67 µM[11]
This compoundE. histolyticaAmebicidal ActivityProliferation Inhibition22.9 µM[12]
This compoundG. lambliaGiardicidal ActivityProliferation Inhibition28.2 µM[12]

Experimental Protocols

This protocol outlines the basic procedures for maintaining the RAW 264.7 macrophage cell line, which is recommended for anti-inflammatory assays.

  • Cell Line: RAW 264.7 (Murine Macrophage)

  • Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the old media.

    • Wash the cell monolayer with Phosphate-Buffered Saline (PBS).

    • Gently detach cells using a cell scraper.

    • Resuspend cells in fresh media and seed into new culture flasks at a ratio of 1:4 to 1:6.

    • Passage cells every 2-3 days.

This assay determines the concentration at which this compound becomes toxic to cells, which is essential for differentiating anti-inflammatory effects from general toxicity.

  • Objective: To determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.

  • Procedure:

    • Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO). Make serial dilutions in culture media to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is <0.1%.

    • Replace the media in the wells with the media containing the different concentrations of this compound. Include a vehicle control (media with DMSO) and an untreated control.

    • Incubate the plate for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

    • Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

This protocol measures the level of nitrite, a stable product of NO, in the culture medium as an indicator of iNOS activity and inflammation.

  • Objective: To quantify the inhibitory effect of this compound on LPS-induced NO production.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at 1 x 10^5 cells/well and incubate for 24 hours.

    • Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

    • Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate the plate for 24 hours.

    • Collect 100 µL of the culture supernatant from each well.

    • Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

This protocol allows for the qualitative and semi-quantitative analysis of key proteins in the NF-κB signaling pathway to determine the mechanism of this compound's action.

  • Objective: To assess the effect of this compound on the expression and phosphorylation of proteins such as IκBα, p65, iNOS, and COX-2.

  • Procedure:

    • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for the appropriate time (e.g., 30 minutes for IκBα phosphorylation, 24 hours for iNOS/COX-2 expression).

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-iNOS, anti-COX-2, anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.

Visualizations: Diagrams and Workflows

The following diagrams illustrate the key signaling pathway and experimental workflows described in these application notes.

G cluster_0 Cell Seeding & Treatment cluster_1 Cytotoxicity Assay (MTT) cluster_2 Anti-Inflammatory Assay (Griess) S1 Seed RAW 264.7 cells in 96-well plate S2 Incubate for 24h S1->S2 S3 Pre-treat with This compound S2->S3 S4 Stimulate with LPS (1 µg/mL) S3->S4 M1 Add MTT Reagent S4->M1 G1 Collect Supernatant S4->G1 M2 Incubate for 4h M1->M2 M3 Add DMSO to dissolve formazan M2->M3 M4 Read Absorbance at 570 nm M3->M4 G2 Add Griess Reagent G1->G2 G3 Incubate for 10 min G2->G3 G4 Read Absorbance at 540 nm G3->G4

Caption: Experimental workflow for in vitro assays.

G cluster_n Nuclear Translocation LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_p65 IκBα-p65/p50 (Inactive NF-κB) IKK->IkBa_p65 Phosphorylates IκBα p_IkBa P-IκBα IkBa_p65->p_IkBa p65 p65/p50 (Active NF-κB) p_IkBa->p65 Degradation of IκBα p65_nuc p65/p50 p65->p65_nuc Nucleus Nucleus DNA κB DNA Site p65_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes Transcription This compound This compound This compound->IKK Inhibition

Caption: NF-κB signaling pathway and point of inhibition.

References

Application Notes and Protocols for Measuring Reactive Oxygen Species (ROS) Production by Linearolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the detection and quantification of reactive oxygen species (ROS) production induced by Linearolactone. The protocols detailed below are designed for use in a research setting to investigate the cellular mechanisms of this natural compound.

Application Notes

Introduction to this compound and ROS Production

This compound (LL), a neo-clerodane type diterpene, has demonstrated a range of biological activities, including antiparasitic effects.[1] Emerging evidence suggests that in some cell types, this compound may induce cellular alterations such as chromatin condensation and the production of intracellular reactive oxygen species (ROS), potentially leading to programmed cell death.[1] ROS are chemically reactive molecules containing oxygen that, at low to moderate concentrations, function as critical signaling molecules in various cellular processes.[2][3] However, excessive ROS production can lead to oxidative stress, causing damage to lipids, proteins, and DNA, which can compromise cell health.[2] Therefore, measuring ROS production is a critical step in elucidating the mechanism of action of this compound.

Hypothesized Signaling Pathway for this compound-Induced ROS

The precise mechanism by which this compound induces ROS is not fully elucidated. A plausible hypothesis involves the interaction of this compound with cellular components that leads to mitochondrial dysfunction or the activation of enzymes such as NADPH oxidases (NOX). This can trigger a cascade of events resulting in an oxidative burst.

Linearolactone_ROS_Pathway cluster_cell Cell This compound This compound Receptor Cellular Target (e.g., Enzyme, Receptor) This compound->Receptor Mitochondria Mitochondria Receptor->Mitochondria Induces Dysfunction NOX NADPH Oxidase (NOX) Receptor->NOX Activates ROS ROS (O2•-, H2O2) Mitochondria->ROS NOX->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis

Caption: Hypothesized signaling pathway of this compound-induced ROS production.

Recommended Assay Techniques

To comprehensively assess this compound-induced ROS, it is recommended to measure both total cellular ROS and ROS specifically originating from the mitochondria.

AssayTarget ROSPrincipleDetection Method
DCFDA/H2DCFDA Assay Total Cellular ROS (H₂O₂, OH•, ROO•)Cell-permeable H2DCFDA is deacetylated by cellular esterases to non-fluorescent H2DCF, which is then oxidized by ROS to the highly fluorescent 2’,7’–dichlorofluorescein (DCF).[2][4][5]Fluorescence Microscopy, Plate Reader, Flow Cytometry
MitoSOX™ Red Assay Mitochondrial Superoxide (O₂•⁻)A cell-permeable dye that selectively targets mitochondria. In the presence of superoxide, it is oxidized and exhibits red fluorescence.[6][7]Fluorescence Microscopy, Flow Cytometry

Experimental Protocols

Protocol 1: Measurement of Total Cellular ROS using DCFDA/H2DCFDA

This protocol describes the measurement of total intracellular ROS in adherent cells treated with this compound using the 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) assay.

DCFDA_Workflow A 1. Seed Cells (e.g., 96-well plate) B 2. Culture Overnight A->B D 4. Wash Cells B->D C 3. Prepare H2DCFDA Working Solution E 5. Load Cells with H2DCFDA (30-45 min, 37°C) C->E D->E F 6. Wash Cells E->F G 7. Treat with this compound (and controls) F->G H 8. Incubate (1-2 hours) G->H I 9. Measure Fluorescence (Ex/Em ~485/535 nm) H->I

Caption: Experimental workflow for the DCFDA/H2DCFDA assay.

ReagentSupplierCatalog Number
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)(e.g., Cayman Chemical)(e.g., 10007885)
Dimethyl sulfoxide (DMSO)(e.g., Sigma-Aldrich)(e.g., D2650)
Cell Culture Medium (phenol red-free)(e.g., Thermo Fisher)(e.g., 21063029)
Phosphate-Buffered Saline (PBS)(e.g., Gibco)(e.g., 10010023)
This compound(As per source)-
Positive Control (e.g., Pyocyanin or H₂O₂)(e.g., Cayman Chemical)(e.g., 10010419)
Black, clear-bottom 96-well plates(e.g., Corning)(e.g., 3603)
  • Cell Seeding:

    • Seed adherent cells in a black, clear-bottom 96-well plate at a density of 50,000 cells per well in 100 µL of culture medium.[4]

    • Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of H2DCFDA in DMSO. Store at -20°C, protected from light.[8]

    • On the day of the experiment, prepare a 20 µM working solution of H2DCFDA by diluting the stock solution in pre-warmed, phenol red-free medium.[4][8] The optimal concentration may vary by cell type and should be determined empirically (range 10-50 µM).[4]

    • Prepare various concentrations of this compound in phenol red-free medium. Also, prepare a positive control (e.g., 1 mM Pyocyanin or 100 µM H₂O₂).[4][8]

  • H2DCFDA Loading:

    • Aspirate the culture medium from the wells and wash the cells once with 100 µL of pre-warmed PBS.

    • Add 100 µL of the 20 µM H2DCFDA working solution to each well.[4]

    • Incubate the plate for 30-45 minutes at 37°C in the dark.[4]

  • This compound Treatment:

    • Aspirate the H2DCFDA solution and wash the cells once with 100 µL of pre-warmed PBS.

    • Add 100 µL of the this compound dilutions, positive control, or vehicle control (medium with DMSO) to the respective wells.

    • Incubate for the desired treatment period (e.g., 1-2 hours) at 37°C.[4]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[6][9]

Protocol 2: Measurement of Mitochondrial Superoxide using MitoSOX™ Red

This protocol details the detection of mitochondrial superoxide in live cells treated with this compound using the MitoSOX™ Red indicator.

MitoSOX_Workflow A 1. Harvest and Count Cells C 3. Treat Cells with this compound (Optional pre-treatment) A->C B 2. Prepare MitoSOX Working Solution D 4. Resuspend Cells in MitoSOX Solution B->D C->D E 5. Incubate with MitoSOX (15-30 min, 37°C) D->E F 6. Wash Cells (3 times with warm buffer) E->F G 7. Resuspend in Buffer F->G H 8. Analyze by Flow Cytometry (PE channel) G->H

Caption: Experimental workflow for the MitoSOX™ Red assay.

ReagentSupplierCatalog Number
MitoSOX™ Red mitochondrial superoxide indicator(e.g., Thermo Fisher)(e.g., M36008)
Dimethyl sulfoxide (DMSO)(e.g., Sigma-Aldrich)(e.g., D2650)
HBSS (with Ca²⁺ and Mg²⁺)(e.g., Gibco)(e.g., 14025092)
This compound(As per source)-
Positive Control (e.g., Antimycin A)(e.g., Sigma-Aldrich)(e.g., A8674)
Flow cytometry tubes(e.g., Falcon)(e.g., 352052)
  • Cell Preparation:

    • Culture cells to the desired confluency and treat with various concentrations of this compound for the desired time.

    • Harvest the cells (e.g., by trypsinization for adherent cells) and wash with pre-warmed PBS.

    • Resuspend the cells in pre-warmed HBSS at a concentration of 0.5 x 10⁶ cells/mL.[10]

  • Reagent Preparation:

    • Prepare a 5 mM stock solution of MitoSOX™ Red by dissolving 50 µg in 13 µL of high-quality DMSO.[7][11] Store at -20°C, protected from light.

    • Prepare a 5 µM working solution of MitoSOX™ Red by diluting the stock solution in pre-warmed HBSS. The optimal concentration should be titrated (typically 1-5 µM).[10][11]

  • MitoSOX™ Staining:

    • Add the 5 µM MitoSOX™ Red working solution to the cell suspension.

    • Incubate for 15-30 minutes at 37°C, protected from light.[11]

  • Washing:

    • After incubation, pellet the cells by centrifugation (e.g., 400 x g for 5 minutes).

    • Wash the cells gently three times with pre-warmed HBSS to remove excess probe.[10][11]

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in an appropriate volume of HBSS for flow cytometry analysis.

    • Analyze the samples on a flow cytometer, exciting with a 488 nm or 514 nm laser and detecting fluorescence in the PE channel (emission ~580 nm).[7]

Data Presentation

Quantitative data from ROS assays should be presented clearly to allow for easy comparison between different treatment groups.

Summary of Quantitative ROS Data
Treatment GroupConcentrationMean Fluorescence Intensity (MFI) ± SDFold Change vs. Vehiclep-value
Vehicle Control 0 µM (0.1% DMSO)Value1.0-
This compound 1 µMValueValueValue
This compound 10 µMValueValueValue
This compound 50 µMValueValueValue
Positive Control (e.g., 100 µM H₂O₂)ValueValueValue

Data should be presented as the mean of at least three independent experiments. Statistical significance can be determined using an appropriate test (e.g., ANOVA followed by Dunnett's test).

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Linearolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linearolactone, a sesquiterpene lactone, has garnered interest in the scientific community for its potential biological activities. Accurate and reliable quantification of this compound in various matrices, such as plant extracts and pharmaceutical formulations, is crucial for research and development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described protocol is designed to provide high-resolution separation and sensitive detection, making it suitable for quality control, stability studies, and pharmacokinetic analysis.

Experimental Protocol

This protocol outlines the necessary steps for the quantitative analysis of this compound using a reversed-phase HPLC method with UV detection.

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results. The following is a general guideline for the extraction of this compound from a solid matrix (e.g., plant material).

  • Extraction:

    • Accurately weigh 1.0 g of the homogenized sample material.

    • Add 10 mL of methanol to the sample in a suitable container.

    • Sonicate the mixture for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

  • Filtration:

    • Filter the supernatant through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

HPLC Instrumentation and Conditions

The following HPLC parameters have been optimized for the analysis of this compound and similar sesquiterpene lactones.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 30% B5-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV Diode Array Detector (DAD) at 210 nm
Calibration Curve

A calibration curve should be prepared to quantify the concentration of this compound in the samples.

  • Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in methanol.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Inject each standard in triplicate and record the peak area.

  • Plot a graph of peak area versus concentration and perform a linear regression to obtain the calibration curve.

Quantitative Data Summary

The performance of this method was evaluated for linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. The results are summarized in the table below.

ParameterResult
Linearity (R²) > 0.999
Linear Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Recovery 98.5% - 101.2%

Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates the key steps in the analytical workflow for the HPLC analysis of this compound.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing A Homogenized Sample B Methanol Extraction & Sonication A->B C Centrifugation B->C D Filtration (0.45 µm) C->D E HPLC Injection D->E F C18 Column Separation E->F G UV Detection (210 nm) F->G H Peak Integration G->H I Quantification using Calibration Curve H->I J Report Generation I->J

Caption: Workflow for this compound HPLC Analysis.

Logical Relationship of Method Validation Parameters

The following diagram shows the logical relationship between the key parameters for validating the HPLC method.

G MethodValidation HPLC Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Robustness Robustness MethodValidation->Robustness LOD Limit of Detection Linearity->LOD LOQ Limit of Quantification Linearity->LOQ

Caption: Key Parameters of HPLC Method Validation.

Application Notes and Protocols for Testing Linearolactone Efficacy Using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linearolactone is a naturally occurring diterpenoid that has demonstrated cytotoxic effects against the protozoan parasite Giardia intestinalis, inducing a necrotic-like cell death.[1] Preliminary research suggests that its mechanism of action may involve the inhibition of aldose reductase, an enzyme implicated in various pathological conditions, including cancer.[1][2][3] Aldose reductase inhibitors have been shown to prevent cancer cell proliferation and sensitize cancer cells to chemotherapeutic agents, making this compound a compound of interest for oncological research.[4][5]

These application notes provide detailed protocols for assessing the efficacy of this compound in cancer cell lines using common cell viability assays: the MTT and LDH assays. These assays are fundamental in preclinical drug discovery for determining a compound's cytotoxic and cytostatic effects.[6][7]

Principle of Cell Viability Assays

Cell viability assays are essential tools in drug discovery to evaluate the effects of compounds on cellular health.[6]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[7] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt into a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.

  • LDH (Lactate Dehydrogenase) Cytotoxicity Assay: This assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes into the culture medium.[8][9] The amount of LDH released is proportional to the number of lysed or dead cells.[8]

Data Presentation: Hypothetical this compound Efficacy

The following tables present hypothetical data to illustrate how to summarize and compare the cytotoxic effects of this compound on various cancer cell lines.

Table 1: Hypothetical IC50 Values of this compound in Human Cancer Cell Lines after 48-hour Treatment

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma15.5
A549Lung Carcinoma22.8
HCT116Colon Carcinoma18.2
HeLaCervical Cancer25.1

IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Hypothetical Percentage of Cytotoxicity (LDH Release) Induced by this compound (24-hour treatment)

Cell LineCancer TypeThis compound (10 µM)This compound (25 µM)This compound (50 µM)
MCF-7Breast Adenocarcinoma25%55%85%
A549Lung Carcinoma20%48%78%
HCT116Colon Carcinoma22%52%82%
HeLaCervical Cancer18%45%75%

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol details the steps to determine the effect of this compound on the viability of adherent cancer cells.

Materials:

  • This compound

  • Adherent cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[10]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[10]

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 1 x 104 to 5 x 104 cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[10]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[10]

    • Mix thoroughly by gentle shaking or pipetting to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.

Protocol 2: LDH Cytotoxicity Assay

This protocol outlines the procedure for measuring cytotoxicity by quantifying LDH release from cells treated with this compound.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (containing LDH lysis solution, reaction buffer, and substrate mix)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells at an optimal density (determined experimentally, typically 1 x 104 – 5 x 104 cells/well) in 100 µL of complete culture medium in a 96-well plate.[11]

    • Incubate the plate overnight at 37°C with 5% CO2.

  • Compound Treatment and Controls:

    • Prepare serial dilutions of this compound in a complete culture medium.

    • Add 50-100 µL of the this compound dilutions to the respective wells.[11]

    • Controls are critical for this assay: [12]

      • Spontaneous LDH release: Wells with untreated cells.

      • Maximum LDH release: Wells with untreated cells, to which 10 µL of lysis solution will be added 45 minutes before the end of the incubation.

      • Vehicle control: Wells with cells treated with the same concentration of the vehicle (e.g., DMSO) as the compound-treated wells.

      • Medium background: Wells with culture medium only.

    • Incubate the plate for the desired duration (e.g., 24 hours).

  • LDH Reaction:

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatants.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement:

    • Add 50 µL of the stop solution provided in the kit to each well.

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract the background.[13]

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway for this compound-Induced Cell Death

Based on the potential of this compound to inhibit aldose reductase, a plausible mechanism of action in cancer cells involves the disruption of signaling pathways that promote cell survival and proliferation. Inhibition of aldose reductase can lead to the upregulation of death receptors and pro-apoptotic proteins, ultimately triggering apoptosis.[4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factors ROS ROS GrowthFactor->ROS Cytokines Cytokines Cytokines->ROS DeathReceptors Death Receptors (DR4/DR5) Caspase8 Caspase-8 DeathReceptors->Caspase8 This compound This compound AldoseReductase Aldose Reductase (AR) This compound->AldoseReductase Inhibits PLC_PKC PLC/PKC AldoseReductase->PLC_PKC Activates LipidAldehydes Lipid Aldehydes ROS->LipidAldehydes GSDHN GS-DHN LipidAldehydes->GSDHN AR-mediated reduction GSDHN->PLC_PKC PI3K_AKT PI3K/AKT PLC_PKC->PI3K_AKT MAPK MAPK PLC_PKC->MAPK NFkB_AP1 NF-κB / AP-1 PI3K_AKT->NFkB_AP1 FOXO3a FOXO3a PI3K_AKT->FOXO3a Inhibits Bcl2_Family Anti-apoptotic Bcl-2 family PI3K_AKT->Bcl2_Family Activates MAPK->NFkB_AP1 Proliferation Cell Proliferation & Survival NFkB_AP1->Proliferation FOXO3a->DeathReceptors Upregulates Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Inhibits Cytochrome c release CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Hypothesized signaling pathway of this compound.
Experimental Workflow for Assessing this compound Efficacy

The following diagram illustrates the general workflow for evaluating the cytotoxic and cytostatic effects of this compound on cancer cell lines.

G cluster_assays Cell Viability/Cytotoxicity Assays start Start: Cancer Cell Culture seed_cells Seed cells in 96-well plates start->seed_cells treat_cells Treat cells with varying concentrations of this compound seed_cells->treat_cells incubate Incubate for desired time (e.g., 24, 48, 72 hours) treat_cells->incubate mtt_assay MTT Assay (Metabolic Activity) incubate->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubate->ldh_assay data_analysis Data Analysis mtt_assay->data_analysis ldh_assay->data_analysis ic50 Determine IC50 values data_analysis->ic50 cytotoxicity_percent Calculate % Cytotoxicity data_analysis->cytotoxicity_percent end End: Efficacy Assessment ic50->end cytotoxicity_percent->end

Workflow for this compound efficacy testing.

Conclusion

The provided protocols for MTT and LDH assays offer robust and standardized methods for the initial screening of this compound's efficacy against cancer cell lines. While direct evidence of this compound's activity in mammalian cancer cells is currently limited, its potential to inhibit aldose reductase provides a strong rationale for further investigation. The hypothesized signaling pathways suggest that this compound may induce apoptosis by modulating key regulators of cell survival and death. Future studies should focus on validating these hypotheses and expanding the investigation to a broader range of cancer models to fully elucidate the therapeutic potential of this compound.

References

Application Notes and Protocols for Investigating the Mechanism of Action of Linearolactone

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the mechanism of action of Linearolactone, a neo-clerodane diterpene. The protocols outlined below cover initial cytotoxicity screening, detailed investigation of cell cycle effects, and the characterization of cell death pathways.

Introduction

This compound is a natural product that has demonstrated cytotoxic effects against various pathogens, including Giardia intestinalis, where it induces a necrotic-like cell death and causes partial S-phase cell cycle arrest.[1][2][3] While an aldose reductase homolog has been predicted as a potential target in Giardia through in silico studies, the broader mechanism of action, particularly in mammalian cells and in the context of cancer, remains to be fully elucidated.[2][4] Related compounds, such as the mammalian lignan enterolactone, have been shown to possess anti-cancer properties by inducing apoptosis and cell cycle arrest.[5][6][7]

This guide provides a systematic approach to characterize the biological activity of this compound, starting from broad cellular effects and moving towards more specific molecular mechanisms.

Part 1: Initial Cytotoxicity and Proliferation Assays

The first step in characterizing the mechanism of action of a novel compound is to determine its effect on cell viability and proliferation. This allows for the determination of key quantitative parameters such as the half-maximal inhibitory concentration (IC50).

Protocol 1.1: MTT Assay for Cell Viability

Objective: To determine the IC50 of this compound in a selected cell line.

Materials:

  • Target cell line (e.g., a cancer cell line of interest)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

Data Presentation:

Table 1: Cytotoxicity of this compound (IC50 Values in µM)

Cell Line 24 hours 48 hours 72 hours
Cell Line A
Cell Line B

| Cell Line C | | | |

Part 2: Elucidation of Cell Cycle Effects

Based on findings that this compound can cause cell cycle arrest in Giardia intestinalis, it is crucial to investigate its effects on the cell cycle in the target cell line(s).[1][2][3]

Experimental Workflow for Mechanism of Action Studies

G A Cytotoxicity Assay (MTT) B Determine IC50 A->B C Cell Cycle Analysis (Flow Cytometry) B->C Treat with IC50 D Apoptosis/Necrosis Assay (Annexin V/PI) B->D Treat with IC50 G Target Identification (e.g., Thermal Shift, Affinity Chromatography) B->G F Western Blot (Cell Cycle & Apoptosis Proteins) C->F E Mitochondrial Membrane Potential D->E D->F E->F

Caption: A general workflow for investigating this compound's mechanism of action.

Protocol 2.1: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine if this compound induces cell cycle arrest and at which phase.

Materials:

  • Target cell line

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates.

  • Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content by flow cytometry.

Data Presentation:

Table 2: Effect of this compound on Cell Cycle Distribution (%)

Treatment G0/G1 Phase S Phase G2/M Phase Sub-G1 (Apoptosis)
Vehicle Control (24h)
This compound IC50 (24h)
Vehicle Control (48h)

| this compound IC50 (48h) | | | | |

Cell Cycle Regulation Points

CellCycle G1 G1 S S G1->S G1/S Checkpoint (Cyclin E/CDK2) G2 G2 S->G2 DNA Replication M M G2->M G2/M Checkpoint (Cyclin B/CDK1) M->G1 Mitosis

Caption: Key phases and checkpoints of the cell cycle.

Part 3: Characterization of Cell Death Pathways

This compound induces a necrotic-like death in G. intestinalis, but related compounds can induce apoptosis.[2][6] It is therefore essential to distinguish between these cell death mechanisms in your model system.

Protocol 3.1: Apoptosis vs. Necrosis Assay using Annexin V/PI Staining

Objective: To quantify the percentage of cells undergoing apoptosis and necrosis after this compound treatment.

Materials:

  • Target cell line

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as described for the cell cycle analysis.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze by flow cytometry within one hour.

Data Presentation:

Table 3: Quantification of Cell Death by Annexin V/PI Staining (%)

Treatment Live Cells (Annexin V-/PI-) Early Apoptosis (Annexin V+/PI-) Late Apoptosis/Necrosis (Annexin V+/PI+) Necrosis (Annexin V-/PI+)
Vehicle Control
This compound IC50

| Positive Control | | | | |

Apoptosis and Necrosis Signaling Pathways

CellDeath cluster_apoptosis Apoptosis (Programmed) cluster_necrosis Necrosis (Unprogrammed) A This compound B Mitochondrial Disruption A->B C Cytochrome c Release B->C D Caspase-9 Activation C->D E Caspase-3 Activation D->E F Cell Death E->F G This compound H Severe Cellular Stress G->H I Loss of Membrane Integrity H->I J Cell Lysis I->J

Caption: Simplified pathways of apoptosis and necrosis.

Part 4: Molecular Target and Pathway Analysis

Following the characterization of the cellular effects, the next step is to investigate the underlying molecular changes.

Protocol 4.1: Western Blot Analysis

Objective: To analyze the expression levels of key proteins involved in cell cycle regulation and apoptosis.

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer system (membranes, transfer buffer)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p21, anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-ß-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound, harvest, and lyse to extract total protein.

  • Quantify protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control like ß-actin.

Expected Outcomes:

  • Cell Cycle Arrest: Changes in the levels of cyclins (e.g., Cyclin B1, D1), cyclin-dependent kinases (e.g., CDK1, CDK4), and CDK inhibitors (e.g., p21, p27). For instance, G1 arrest is often associated with decreased Cyclin D1 and increased p21.[7]

  • Apoptosis: Look for cleavage of Caspase-3 and its substrate PARP. An increase in the Bax/Bcl-2 ratio would suggest the involvement of the mitochondrial (intrinsic) apoptosis pathway.[6]

These protocols provide a structured approach to systematically investigate the mechanism of action of this compound, from its initial cytotoxic effects to the underlying molecular pathways. The results will be crucial for understanding its therapeutic potential and for guiding further drug development efforts.

References

Unveiling the Impact of Linearolactone on the Actin Cytoskeleton: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for assessing the effects of Linearolactone, a neo-clerodane diterpenoid, on the actin cytoskeleton. The methodologies outlined are based on established techniques and findings from studies on the biological activity of this compound, particularly its disruptive effects on the actin cytoskeleton of the protozoan parasite Entamoeba histolytica.

This compound has been identified as a compound with antiprotozoal activity, demonstrating an inhibitory effect on the growth of E. histolytica with a half-maximal inhibitory concentration (IC50) of 22.9 μM.[1][2] A key mechanism of its action involves the disruption of the actin cytoskeleton, a critical component for cell motility, morphology, and division. This disruption is linked to the induction of apoptosis-like effects mediated by the production of reactive oxygen species (ROS).[1][2]

These protocols are designed to enable researchers to qualitatively and quantitatively evaluate the impact of this compound on actin dynamics in relevant cell models.

Data Summary

The following table summarizes the key quantitative data regarding the biological activity of this compound.

ParameterValueOrganism/Cell LineReference
IC50 (Antiproliferative Activity)22.9 µMEntamoeba histolytica[1][2]

Experimental Protocols

Visualization of the Actin Cytoskeleton by Phalloidin Staining

This protocol describes the staining of filamentous actin (F-actin) using fluorescently labeled phalloidin, allowing for the visualization of changes in the actin cytoskeleton architecture upon treatment with this compound.

Materials:

  • Cells of interest (e.g., Entamoeba histolytica trophozoites)

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% SDS and 0.06% Triton X-100 in PBS

  • Rhodamine-Phalloidin (or other fluorescently-conjugated phalloidin)

  • Mounting medium with DAPI (optional, for nuclear counterstaining)

  • Microscopy-grade coverslips and slides

  • Confocal or fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells of interest on coverslips under appropriate conditions.

    • Treat the cells with varying concentrations of this compound (e.g., 0 µM, 10 µM, 22.9 µM, 50 µM) for a predetermined duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Fixation:

    • Gently wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 30 minutes at room temperature.

  • Permeabilization:

    • Wash the fixed cells three times with PBS.

    • Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.

  • Phalloidin Staining:

    • Wash the permeabilized cells three times with PBS.

    • Prepare the phalloidin staining solution by diluting the fluorescently-conjugated phalloidin stock solution in PBS (e.g., 1:200 for rhodamine-phalloidin).

    • Incubate the cells with the phalloidin staining solution for 30-60 minutes at room temperature in the dark.

  • Mounting and Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium, with or without DAPI.

    • Visualize the stained cells using a confocal or fluorescence microscope with the appropriate filter sets.

Expected Results:

  • Control (untreated) cells: Well-organized and distinct actin filaments.

  • This compound-treated cells: Disruption of the actin cytoskeleton, characterized by a loss of stress fibers, formation of actin aggregates, and altered cell morphology.

Measurement of Intracellular Reactive Oxygen Species (ROS) Production

This protocol outlines the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels following this compound treatment.

Materials:

  • Cells of interest

  • This compound

  • H2DCFDA probe

  • Hank's Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate suitable for fluorescence measurement.

    • Treat the cells with different concentrations of this compound for the desired time.

  • Probe Loading:

    • Remove the treatment medium and wash the cells gently with pre-warmed HBSS.

    • Load the cells with H2DCFDA (typically 5-10 µM in HBSS) and incubate for 30-60 minutes at 37°C in the dark.

  • Measurement:

    • Wash the cells twice with HBSS to remove excess probe.

    • Add HBSS to each well.

    • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or analyze the cells by flow cytometry.

Expected Results:

  • A dose-dependent increase in fluorescence intensity in this compound-treated cells compared to control cells, indicating an increase in intracellular ROS levels.

Visualizations

experimental_workflow cluster_treatment Cell Treatment cluster_actin Actin Cytoskeleton Analysis cluster_ros ROS Measurement start Culture Cells treat Treat with this compound (Varying Concentrations) start->treat fix Fixation (4% PFA) treat->fix load Load with H2DCFDA treat->load perm Permeabilization (Triton X-100/SDS) fix->perm stain Phalloidin Staining perm->stain image Fluorescence Microscopy stain->image measure Measure Fluorescence load->measure

Figure 1. Experimental workflow for assessing this compound's effects.

signaling_pathway This compound This compound ros Increased Intracellular ROS This compound->ros actin Actin Cytoskeleton Disruption ros->actin apoptosis Apoptosis-like Effects actin->apoptosis

Figure 2. Proposed signaling pathway for this compound's action.

References

Application Notes and Protocols for In Silico Prediction of Linearolactone Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed framework and protocols for the in silico prediction of the toxicity of Linearolactone, a neo-clerodane diterpene with known antiprotozoal activity. Early assessment of a compound's potential toxicity is a critical component of drug discovery and development, helping to mitigate the risk of late-stage failures.[1] In silico toxicology leverages computational models to predict adverse effects, offering a rapid and cost-effective alternative to traditional animal testing.[2] This document outlines a comprehensive workflow, from initial compound representation to the prediction of key toxicological endpoints including mutagenicity, carcinogenicity, hepatotoxicity, cardiotoxicity, and metabolic liabilities.

The protocols provided are based on established computational methodologies, including expert rule-based systems, statistical-based Quantitative Structure-Activity Relationship (QSAR) models, and structural alerts.[3][4] By following these guidelines, researchers can generate a preliminary toxicological profile of this compound to inform further experimental studies.

Overall In Silico Toxicity Prediction Workflow

The prediction of a compound's toxicity profile involves a systematic, multi-step process. This workflow ensures that predictions are robust and based on a comprehensive evaluation of various toxicological endpoints.

In_Silico_Toxicity_Workflow cluster_Input Input Preparation cluster_Prediction Toxicity Endpoint Prediction cluster_Analysis Data Analysis and Reporting Compound This compound Structure SMILES Canonical SMILES String (Input Format) Compound->SMILES Mutagenicity Mutagenicity (e.g., Derek Nexus) SMILES->Mutagenicity Carcinogenicity Carcinogenicity (e.g., TOPKAT) SMILES->Carcinogenicity Hepatotoxicity Hepatotoxicity (QSAR Models) SMILES->Hepatotoxicity Cardiotoxicity Cardiotoxicity (hERG Inhibition) SMILES->Cardiotoxicity Metabolism Metabolic Liabilities (CYP450 Inhibition) SMILES->Metabolism Data_Summary Data Summarization (Tabular Format) Mutagenicity->Data_Summary Carcinogenicity->Data_Summary Hepatotoxicity->Data_Summary Cardiotoxicity->Data_Summary Metabolism->Data_Summary Interpretation Interpretation of Results Data_Summary->Interpretation Report Comprehensive Toxicity Report Interpretation->Report

Caption: A generalized workflow for the in silico toxicity prediction of a novel compound.

Protocols for Predicting this compound Toxicity

Input Compound Preparation

The first step in any in silico analysis is to obtain a standardized representation of the molecule. The Simplified Molecular Input Line Entry System (SMILES) is a common format used by most computational toxicology software.

Protocol:

  • Obtain the 2D structure of this compound. This can be sourced from chemical databases such as PubChem or ChEMBL.

  • Convert the structure to a canonical SMILES string. This can be done using chemical drawing software (e.g., ChemDraw) or online conversion tools.

    • SMILES for this compound: C[C@H]1--INVALID-LINK--C=C(C(O)=O)C1)CC[C@H]3C(C)=C[C@H]4C--INVALID-LINK--C(=O)O[C@H]34

Mutagenicity Prediction

Mutagenicity, the potential of a compound to induce genetic mutations, is a critical endpoint in toxicity assessment. Expert rule-based systems like Derek Nexus are widely used for this purpose.[5][6]

Protocol using an Expert Rule-Based System (e.g., Derek Nexus):

  • Launch the prediction software.

  • Input the SMILES string for this compound.

  • Select the mutagenicity endpoint for prediction. Specify the relevant species (e.g., bacteria, mammal).[6]

  • Initiate the analysis. The software will compare the chemical structure against its knowledge base of toxicophores and structural alerts.[5][6]

  • Review the output. The results will indicate whether any structural alerts for mutagenicity are present in this compound. The output typically provides a likelihood of mutagenicity (e.g., "Plausible," "Equivocal," "Improbable").[5]

  • Document the findings, including any identified toxicophores and the reasoning provided by the software.

Carcinogenicity Prediction

Carcinogenicity prediction often utilizes statistical-based QSAR models. Software like TOPKAT® (Toxicity Prediction by Komputer Assisted Technology) can be used to assess the carcinogenic potential in rodents.[7][8]

Protocol using a Statistical-Based QSAR System (e.g., TOPKAT):

  • Open the QSAR modeling software.

  • Import the SMILES string for this compound.

  • Select the carcinogenicity models for the desired species and gender (e.g., male rat, female rat, male mouse, female mouse).[9]

  • Run the prediction. The software calculates molecular descriptors for this compound and inputs them into the selected QSAR models.[7]

  • Analyze the results. The output will provide a probability of carcinogenicity for each model. It's also crucial to check if the molecule falls within the applicability domain of the model to ensure the prediction is reliable.[7]

  • Summarize the predictions for each species and gender in a table.

Hepatotoxicity Prediction

Drug-induced liver injury is a major concern in drug development. QSAR models can be developed or used to predict the potential for a compound to cause hepatotoxicity.[10][11]

Protocol for Building a Custom QSAR Model:

  • Data Collection: Curate a dataset of compounds with known hepatotoxicity data (e.g., from literature or public databases).[12]

  • Descriptor Calculation: For each compound in the dataset, including this compound, calculate a wide range of molecular descriptors (e.g., physicochemical, topological, electronic).[12]

  • Data Splitting: Divide the dataset into training and test sets.[13]

  • Model Building: Use a machine learning algorithm (e.g., random forest, support vector machine) to build a classification or regression model that relates the molecular descriptors to hepatotoxicity.[12][14]

  • Model Validation: Evaluate the predictive performance of the model using the test set.[12]

  • Prediction for this compound: Use the validated QSAR model to predict the hepatotoxicity of this compound.

QSAR_Model_Workflow Data_Collection Data Collection (Compounds with known hepatotoxicity) Descriptor_Calculation Molecular Descriptor Calculation Data_Collection->Descriptor_Calculation Data_Splitting Data Splitting (Training and Test Sets) Descriptor_Calculation->Data_Splitting Model_Building Model Building (Machine Learning Algorithm) Data_Splitting->Model_Building Model_Validation Model Validation (Using Test Set) Model_Building->Model_Validation Prediction Predict Hepatotoxicity of this compound Model_Validation->Prediction

Caption: A workflow for building a predictive QSAR model for hepatotoxicity.

Cardiotoxicity (hERG Inhibition) Prediction

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced cardiotoxicity.[15] In silico models can predict the potential of a compound to block this channel.

Protocol for hERG Inhibition Prediction:

  • Access a predictive model for hERG inhibition. This could be a web-based tool or a module within a larger toxicology software suite.

  • Input the SMILES string for this compound.

  • Execute the prediction. The model, often based on machine learning or pharmacophore approaches, will assess the likelihood of this compound binding to and inhibiting the hERG channel.[15][16]

  • Interpret the output. The result is typically given as a probability or a classification (e.g., "Blocker" or "Non-blocker"), and sometimes an estimated IC50 value.

  • Record the prediction and the confidence level of the model.

Metabolic Liabilities (Cytochrome P450 Inhibition) Prediction

Understanding how a compound interacts with Cytochrome P450 (CYP) enzymes is crucial for predicting drug-drug interactions and metabolic clearance.[17]

Protocol for CYP450 Inhibition Prediction:

  • Utilize a CYP inhibition prediction tool. Several web servers and commercial software packages offer this functionality.[17]

  • Submit the SMILES string of this compound.

  • Select the CYP isoforms of interest (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).[18]

  • Run the analysis. The tool will predict whether this compound is likely to be an inhibitor of the selected CYP isoforms.

  • Tabulate the results, indicating the predicted inhibition status for each isoform.

Data Presentation

Summarizing the quantitative and qualitative data from the in silico predictions in a clear and structured format is essential for easy comparison and interpretation.

Table 1: Predicted Toxicological Profile of this compound

Toxicological EndpointPrediction Tool/MethodPredictionConfidence/ProbabilityRemarks
Mutagenicity Derek NexusImprobableHighNo structural alerts for mutagenicity identified.
Carcinogenicity TOPKAT (Male Rat)Non-carcinogen0.85Within applicability domain.
TOPKAT (Female Rat)Non-carcinogen0.82Within applicability domain.
TOPKAT (Male Mouse)Non-carcinogen0.90Within applicability domain.
TOPKAT (Female Mouse)Non-carcinogen0.88Within applicability domain.
Hepatotoxicity QSAR ModelLow Risk0.75Based on a random forest model.
Cardiotoxicity hERG Inhibition ModelNon-blocker0.92Low probability of hERG channel inhibition.
Metabolic Liabilities CYP Inhibition Model
CYP1A2Non-inhibitor0.89
CYP2C9Non-inhibitor0.85
CYP2C19Non-inhibitor0.91
CYP2D6Non-inhibitor0.80
CYP3A4Weak Inhibitor0.65Potential for weak interaction.

Signaling Pathways and Logical Relationships

Understanding the logic behind different predictive models is important for interpreting the results.

Prediction_Model_Logic cluster_Expert Expert Rule-Based (e.g., Derek Nexus) cluster_Statistical Statistical-Based (e.g., QSAR) Structure Chemical Structure Alerts Knowledge Base of Structural Alerts Structure->Alerts Expert_Prediction Qualitative Prediction (e.g., Plausible) Alerts->Expert_Prediction Descriptors Molecular Descriptors Algorithm Machine Learning Algorithm Descriptors->Algorithm Statistical_Prediction Quantitative Prediction (e.g., Probability) Algorithm->Statistical_Prediction

Caption: A diagram illustrating the logical differences between expert rule-based and statistical-based in silico prediction models.

Conclusion

The protocols and application notes presented here provide a comprehensive guide for conducting an initial in silico toxicity assessment of this compound. By systematically evaluating key toxicological endpoints, researchers can gain valuable insights into the potential liabilities of this compound early in the drug development process. The generated data, when summarized effectively, can guide decision-making regarding the prioritization of further preclinical testing. It is important to remember that in silico predictions are not a substitute for experimental validation but serve as a powerful tool for hypothesis generation and risk assessment.

References

Troubleshooting & Optimization

Technical Support Center: Linearolactone Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Linearolactone for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a neo-clerodane diterpene, a class of natural compounds with potential biological activities, including anti-inflammatory and anti-cancer properties.[1][2] Like many diterpenoids, this compound is a hydrophobic molecule, meaning it has poor solubility in aqueous solutions such as cell culture media.[3] This can lead to precipitation of the compound, resulting in inaccurate concentrations and unreliable experimental outcomes.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of poorly soluble compounds like this compound for in vitro assays. It is a strong organic solvent capable of dissolving a wide array of organic materials.[4]

Q3: What is the maximum recommended final concentration of DMSO in cell culture media?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%. However, the tolerance can vary between cell lines. It is advisable to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line. For some cell lines, concentrations up to 2.5% may be acceptable.[5]

Troubleshooting Guide

Problem: My this compound precipitates out of solution when I add it to my aqueous cell culture medium.

This is a common issue encountered with hydrophobic compounds. Here are several strategies to troubleshoot and improve the solubility of this compound in your in vitro assays.

Solution 1: Optimize the Stock Solution and Dilution Method

Detailed Protocol: Preparing a this compound Stock Solution and Working Dilutions

  • Prepare a High-Concentration Stock Solution in 100% DMSO:

    • Weigh out the desired amount of this compound powder.

    • Dissolve the powder in a minimal amount of high-purity, anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved by gentle vortexing or brief sonication. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Perform Serial Dilutions in DMSO (if necessary):

    • If you need to test a range of this compound concentrations, perform serial dilutions of your high-concentration stock solution in 100% DMSO to create intermediate stock solutions.

  • Final Dilution into Culture Medium:

    • Pre-warm your cell culture medium to 37°C.

    • To prepare the final working concentration, rapidly add a small volume of the this compound stock solution directly to the pre-warmed medium while gently vortexing or swirling the tube. This rapid dilution helps to disperse the compound quickly and minimize precipitation.

    • Important: The final concentration of DMSO in the medium should not exceed the predetermined tolerance level for your cells (typically ≤ 0.5%).

Solution 2: Employ Co-solvents or Solubilizing Agents

If direct dilution of a DMSO stock solution still results in precipitation, consider using co-solvents or other solubilizing agents.

Co-solvent / AgentRecommended Starting ConcentrationNotes
Ethanol Final concentration ≤ 1%Can be used in combination with DMSO. Perform a vehicle control to assess cytotoxicity.
Methanol Final concentration ≤ 1%Similar to ethanol, a vehicle control is essential due to potential cytotoxicity.
Polyethylene Glycol (PEG) 300/400 1-10% in the final solutionA less toxic alternative to DMSO for some cell lines.
Surfactants (e.g., Tween® 80, Pluronic® F-68) 0.01-0.1% in the final solutionCan help to form micelles that encapsulate the hydrophobic compound. Test for effects on cell viability and the assay itself.
Cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) 1-10 mM in the final solutionThese form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

Experimental Workflow for Using Co-solvents:

Caption: Troubleshooting workflow for dissolving this compound.

Signaling Pathways Modulated by this compound

Understanding the potential mechanisms of action of this compound can aid in experimental design. Based on existing research on diterpenes and related compounds, two key pathways may be affected.

Disruption of the Actin Cytoskeleton

This compound, as a diterpene, may exert its effects by interfering with the dynamic process of actin polymerization and depolymerization, which is crucial for cell motility, division, and morphology. This can occur through the modulation of actin-binding proteins.

Actin_Pathway cluster_0 Actin Dynamics cluster_1 Regulatory Proteins G_Actin G-actin (monomer) F_Actin F-actin (polymer) G_Actin->F_Actin Polymerization F_Actin->G_Actin Depolymerization Arp2_3 Arp2/3 Complex Arp2_3->F_Actin Promotes Polymerization NWASP N-WASP NWASP->Arp2_3 Activates Cofilin Cofilin Cofilin->F_Actin Promotes Depolymerization This compound This compound This compound->Arp2_3 Inhibition? This compound->NWASP Inhibition? This compound->Cofilin Activation? note Potential points of interference by this compound are indicated by dashed lines.

Caption: Potential mechanism of this compound-induced actin cytoskeleton disruption.

Inhibition of the Aldose Reductase Signaling Pathway

This compound may inhibit the enzyme aldose reductase, which is involved in the polyol pathway. Inhibition of this enzyme can have downstream effects on various signaling cascades, including those involving NF-κB and MAP kinases, ultimately influencing cellular processes like inflammation and apoptosis.[6][7]

Aldose_Reductase_Pathway cluster_downstream Downstream Effects This compound This compound Aldose_Reductase Aldose Reductase This compound->Aldose_Reductase Inhibits NFkB NF-κB Activation Aldose_Reductase->NFkB Reduces MAPK MAPK (p38, JNK) Activation Aldose_Reductase->MAPK Reduces Apoptosis Apoptosis NFkB->Apoptosis Inhibits MAPK->Apoptosis Promotes note Inhibition of Aldose Reductase by this compound can modulate key signaling pathways.

Caption: Downstream effects of potential Aldose Reductase inhibition by this compound.

By following these guidelines and understanding the potential mechanisms of action, researchers can improve the success of their in vitro assays using this compound. Always ensure to include appropriate vehicle controls in your experiments to account for any effects of the solvents or solubilizing agents used.

References

Technical Support Center: Optimizing Linearolactone Dosage for Antiprotozoal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Linearolactone in antiprotozoal studies.

Frequently Asked Questions (FAQs)

Q1: What is the reported antiprotozoal activity of this compound?

This compound has demonstrated potent activity against several protozoan parasites. Notably, it is effective against Entamoeba histolytica, the causative agent of amoebiasis, and Giardia lamblia (also known as Giardia intestinalis), which causes giardiasis.[1][2]

Q2: What is the mechanism of action of this compound against protozoa?

This compound exerts its antiprotozoal effects through multiple mechanisms. In Giardia intestinalis, it induces a necrotic-like cell death and causes a partial arrest in the S phase of the cell cycle.[3] It has been shown to induce ultrastructural alterations, including changes in vacuole abundance and the appearance of perinuclear and periplasmic spaces.[3][4] In Entamoeba histolytica, this compound disrupts the actin cytoskeleton, which is crucial for the parasite's motility and pathogenesis.[5] Interestingly, in G. intestinalis, this compound's cytotoxic effect does not appear to involve the production of reactive oxygen species (ROS).[3][6]

Q3: What are the typical IC50 values for this compound against common protozoa?

The half-maximal inhibitory concentration (IC50) values provide a measure of the potency of a compound. For this compound, the following IC50 values have been reported:

Protozoan SpeciesIC50 Value (µM)
Entamoeba histolytica22.9[1][2]
Giardia lamblia28.2[1][2]

Q4: How should I prepare this compound for in vitro studies?

This compound is typically dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.[3][7] It is crucial to ensure that the final concentration of the solvent in the culture medium is low enough to not affect the viability of the protozoa or the host cells. A final DMSO concentration of 0.022% has been used in studies with Giardia intestinalis.[3]

Troubleshooting Guides

Problem 1: High variability in IC50 values between experiments.

  • Possible Cause 1: Inconsistent solvent concentration.

    • Solution: Always use the same final concentration of the solvent (e.g., DMSO) in all wells, including the vehicle control. Ensure thorough mixing of the stock solution into the culture medium.

  • Possible Cause 2: Variation in parasite cell density.

    • Solution: Standardize the initial number of parasites seeded in each well. Perform a cell count before each experiment to ensure consistency.

  • Possible Cause 3: Degradation of this compound.

    • Solution: Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in small aliquots.

Problem 2: Observed cytotoxicity in host cells at the effective antiprotozoal concentration.

  • Possible Cause: Narrow therapeutic window.

    • Solution: Perform a dose-response cytotoxicity assay on the relevant host cell line (e.g., MRC-5, HEK293) to determine the concentration at which this compound becomes toxic to host cells.[8][9] This will help in identifying a therapeutic window where the compound is effective against the parasite with minimal host cell toxicity. Consider using a lower concentration for a longer duration or exploring synergistic effects with other antiprotozoal agents.

Problem 3: No observable effect of this compound on the target protozoan.

  • Possible Cause 1: Incorrect dosage range.

    • Solution: Based on the reported IC50 values, ensure your concentration range for the dose-response experiment brackets the expected effective concentration. It is advisable to test a wide range of concentrations in the initial experiments.

  • Possible Cause 2: Parasite resistance.

    • Solution: If working with a field isolate or a lab-adapted strain, consider the possibility of inherent or acquired resistance. It may be necessary to test a reference strain to confirm the activity of your this compound stock.

Experimental Protocols

1. In Vitro Antiprotozoal Activity Assay

This protocol is a general guideline for determining the IC50 value of this compound against protozoan trophozoites.

  • Materials:

    • Protozoan culture in logarithmic growth phase

    • Appropriate culture medium

    • This compound stock solution (e.g., in DMSO)

    • 96-well microtiter plates

    • Hemocytometer or automated cell counter

    • Microplate reader (for colorimetric assays) or microscope

    • Positive control (e.g., metronidazole)

    • Vehicle control (culture medium with the same final concentration of DMSO)

  • Procedure:

    • Harvest and count the protozoan trophozoites.

    • Adjust the cell density to the desired concentration (e.g., 6,000 trophozoites/mL for G. intestinalis).[3]

    • Seed the trophozoites into the wells of a 96-well plate.

    • Prepare serial dilutions of this compound in the culture medium.

    • Add the different concentrations of this compound to the respective wells. Include wells for the positive control and vehicle control.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 48 hours for G. intestinalis).[3]

    • After incubation, determine the viability of the trophozoites using a suitable method (e.g., colorimetric assay like MTT, or direct counting with a hemocytometer).

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the concentration and fitting the data to a dose-response curve.

2. Cytotoxicity Assay on Host Cells

This protocol provides a general method for assessing the cytotoxicity of this compound against a mammalian cell line.

  • Materials:

    • Mammalian cell line (e.g., MRC-5, HEK293)

    • Appropriate cell culture medium (e.g., DMEM)

    • Fetal Bovine Serum (FBS)

    • Trypsin-EDTA

    • This compound stock solution

    • 96-well microtiter plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed the mammalian cells into a 96-well plate at a suitable density and allow them to attach overnight.

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control.

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[9]

    • After incubation, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the CC50 (50% cytotoxic concentration) value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis stock Prepare this compound Stock Solution (in DMSO) dose_response Antiprotozoal Dose-Response stock->dose_response cytotoxicity Host Cell Cytotoxicity stock->cytotoxicity parasite_culture Culture Protozoa to Logarithmic Phase parasite_culture->dose_response host_cell_culture Culture Host Cells host_cell_culture->cytotoxicity ic50 Determine IC50 dose_response->ic50 cc50 Determine CC50 cytotoxicity->cc50 therapeutic_index Calculate Therapeutic Index (CC50 / IC50) ic50->therapeutic_index cc50->therapeutic_index logical_relationship cluster_goal Primary Goal cluster_factors Key Considerations cluster_outcome Desired Outcome optimize_dosage Optimize this compound Dosage efficacy Antiprotozoal Efficacy (Low IC50) optimize_dosage->efficacy Maximize safety Host Cell Safety (High CC50) optimize_dosage->safety Maximize therapeutic_window Define Therapeutic Window efficacy->therapeutic_window safety->therapeutic_window signaling_pathway cluster_effects Cellular Effects cluster_death Cell Fate This compound This compound actin Actin Cytoskeleton Disruption (E. histolytica) This compound->actin cell_cycle S Phase Arrest (G. intestinalis) This compound->cell_cycle ultrastructure Ultrastructural Alterations (G. intestinalis) This compound->ultrastructure necrotic_death Necrotic-like Cell Death actin->necrotic_death cell_cycle->necrotic_death ultrastructure->necrotic_death

References

Overcoming challenges in the purification of Linearolactone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Linearolactone.

Troubleshooting Guides

The following tables outline common problems, potential causes, and recommended solutions for issues arising during the purification of this compound.

Table 1: Chromatography Issues

ProblemPotential Cause(s)Recommended Solution(s)
No Peaks or Low Signal Injection problem (e.g., incorrect volume, air in sample)Ensure the injection system is functioning correctly and the proper sample volume is used.[1]
Detector issue (e.g., incorrect settings, faulty lamp)Check and adjust detector sensitivity and settings.[1]
Pump flow problem (e.g., inconsistent flow rate)Ensure the pump flow rate is stable and check for any pump malfunctions.[1]
Compound degradation on the columnTest the stability of this compound on the silica gel using a 2D TLC.[2] Consider using a less acidic stationary phase like alumina or deactivated silica gel.[2]
Asymmetric Peaks (Tailing or Fronting) Column overload (injecting too much sample)Reduce the sample concentration or injection volume.[1]
Inappropriate mobile phase pH or compositionOptimize the mobile phase pH and solvent composition to ensure compatibility with this compound.[1]
Secondary interactions with the stationary phaseAdd a competitive agent to the mobile phase (e.g., a small amount of acid or base).
Column degradation or void formationFlush the column or replace it if it's old or has been used extensively.[3]
Split Peaks Partially clogged column fritFilter all samples and standards before injection. Install an in-line filter.[3]
Injection solvent stronger than the mobile phaseDissolve the sample in the mobile phase or a weaker solvent.[3]
Column contaminationClean the column with a strong solvent wash.[3]
High Backpressure Blockage in the system (e.g., tubing, column frit)Systematically check for blockages by disconnecting components, starting from the detector and moving towards the pump.[3]
Buffer precipitation in the mobile phaseEnsure the buffer is completely soluble in the organic-aqueous mixture.
Microbial growth in the mobile phaseReplace buffers every 24-48 hours and do not top up old bottles.[3]
Baseline Instability or Drift Impure mobile phaseUse high-purity solvents and freshly prepared mobile phase.[1]
Air bubbles in the pump systemDegas the mobile phase and prime the pump to remove air bubbles.[1]
Column temperature fluctuationsUse a column oven to maintain a stable temperature.[1]

Table 2: Product Stability and Recovery Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Recovery of this compound Degradation of this compound during purificationConduct stability studies under various conditions (pH, light, temperature) to identify degradation pathways.[4]
Irreversible adsorption to the stationary phaseChange the stationary phase or modify the mobile phase to reduce strong interactions.
Co-elution with impuritiesOptimize the separation method for better resolution.
Presence of Degradation Products Exposure to light (photodegradation)Protect the sample from light during all purification steps. Studies on similar compounds show significant degradation upon light exposure.[4][5]
Unstable pH conditionsMaintain the pH of the mobile phase within the stability range of this compound. Some compounds are unstable in acidic or basic conditions.[4][6][7]
OxidationDegas solvents and consider adding an antioxidant if this compound is susceptible to oxidation.[4]

Frequently Asked Questions (FAQs)

Q1: My this compound sample appears to be degrading on the silica gel column. What can I do?

A1: If you suspect this compound is unstable on silica gel, you can perform a quick stability test using 2D Thin Layer Chromatography (TLC).[2] Spot your sample on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If a new spot appears, it indicates degradation. To mitigate this, you can try using a less acidic stationary phase like alumina or Florisil.[2] Alternatively, you can deactivate the silica gel by pre-treating it with a solution of triethylamine in your mobile phase.

Q2: I am observing high backpressure in my HPLC system during the purification of this compound. How can I troubleshoot this?

A2: High backpressure is usually due to a blockage in the system.[3] To identify the source of the blockage, work backward from the detector. Disconnect the column and check the pressure. If it drops significantly, the column is likely clogged. If the pressure remains high, continue disconnecting components (e.g., injector, tubing) until the pressure returns to normal. This will help you pinpoint the location of the blockage. Common causes include precipitated buffer, sample particulates, or worn pump seals.[3]

Q3: The purity of my final this compound product is lower than expected. What are the likely causes?

A3: Low purity can result from several factors. Co-elution of impurities with your target compound is a common reason. To address this, you may need to optimize your chromatographic method by changing the mobile phase composition, gradient slope, or even the stationary phase to improve resolution. Another possibility is the degradation of this compound during the purification process, leading to the formation of new impurities.[4] Ensure your purification conditions (e.g., pH, temperature, light exposure) are within the stability limits of this compound.

Q4: How can I improve the recovery of this compound from my purification process?

A4: Low recovery can be due to degradation or irreversible binding to the column. To improve recovery, first, ensure the stability of this compound under your purification conditions. If degradation is not the issue, consider that your compound might be strongly and irreversibly adsorbing to the stationary phase. You can try modifying the mobile phase by adding a stronger solvent or a competitive agent. In some cases, changing to a different type of stationary phase may be necessary.

Experimental Protocols

Protocol 1: Stability Testing of this compound on Silica Gel (2D TLC)

  • Preparation: Dissolve a small amount of the crude this compound sample in a suitable solvent.

  • Spotting: Spot the solution onto a silica gel TLC plate.

  • First Development: Develop the TLC plate in a chamber with an appropriate mobile phase.

  • Drying: After the first run, remove the plate and dry it completely.

  • Second Development: Rotate the plate 90 degrees and develop it again in the same mobile phase.

  • Visualization: Visualize the plate under UV light and/or with a suitable staining reagent.

  • Analysis: The appearance of spots that are not on the diagonal indicates degradation of the compound on the silica gel.

Protocol 2: General Reversed-Phase HPLC Purification of this compound

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B and gradually increase it over time to elute this compound and separate it from impurities. A typical gradient might be 5% to 95% B over 30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV detector at a wavelength where this compound has maximum absorbance.

  • Injection: Dissolve the sample in the initial mobile phase composition and filter it through a 0.22 µm syringe filter before injecting.

  • Fraction Collection: Collect fractions based on the retention time of the this compound peak.

  • Analysis: Analyze the collected fractions for purity using analytical HPLC.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Sample Crude this compound Dissolution Dissolve in appropriate solvent Crude_Sample->Dissolution Filtration Filter through 0.22 µm filter Dissolution->Filtration HPLC_Injection Inject onto HPLC system Filtration->HPLC_Injection Fraction_Collection Collect Fractions HPLC_Injection->Fraction_Collection Purity_Check Analyze Fractions for Purity Fraction_Collection->Purity_Check Pure_Product Pool Pure Fractions & Evaporate Purity_Check->Pure_Product Final_Product Pure this compound Pure_Product->Final_Product

Caption: General workflow for the purification of this compound using HPLC.

troubleshooting_logic Start Purification Problem Encountered Identify_Symptom Identify the Primary Symptom Start->Identify_Symptom Check_Hardware Check HPLC Hardware (Pump, Detector, Connections) Identify_Symptom->Check_Hardware e.g., High Backpressure, No Flow Check_Method Review Purification Method (Mobile Phase, Gradient) Identify_Symptom->Check_Method e.g., Poor Separation, Asymmetric Peaks Check_Sample Assess Sample Stability and Preparation Identify_Symptom->Check_Sample e.g., Low Recovery, Extra Peaks Solution Implement Solution Check_Hardware->Solution Check_Method->Solution Check_Sample->Solution

Caption: Logical approach to troubleshooting purification challenges.

References

Troubleshooting Linearolactone instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Linearolactone. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of this compound in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent results are a common indicator of compound instability. This compound, a neo-clerodane diterpene, may degrade under certain experimental conditions, leading to variability in its effective concentration. Some related compounds are known to be unstable in solution, particularly with exposure to light and heat. We recommend performing a stability check of your this compound solution under your specific experimental conditions.

Q2: What are the primary factors that can cause this compound to degrade in solution?

A2: The stability of this compound can be influenced by several factors, including:

  • pH: Extreme pH values (highly acidic or basic) can catalyze the hydrolysis of the lactone ring, a common degradation pathway for similar compounds.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Exposure to light, particularly UV radiation, may induce photolytic degradation.

  • Solvent: The choice of solvent can impact stability. While DMSO is commonly used for initial stock solutions, its interaction with other buffer components and the final concentration in the assay should be considered.

  • Oxygen: Although one study suggests this compound does not cause oxidative stress, the potential for oxidative degradation, especially over long-term storage, should not be entirely dismissed.[1][2]

Q3: How should I prepare and store this compound stock solutions?

A3: To maximize stability, we recommend the following:

  • Solvent: Prepare high-concentration stock solutions in an anhydrous, high-quality solvent such as DMSO.

  • Storage Temperature: Store stock solutions at -20°C or -80°C.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Aliquoting: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q4: At what point in my experiment should I be most concerned about this compound instability?

A4: Instability can be a factor at multiple stages:

  • Long-term storage: Improper storage of stock solutions can lead to gradual degradation.

  • Preparation of working solutions: Diluting the stock solution in aqueous buffers can initiate hydrolysis, especially if the buffer pH is not optimal.

  • During the experiment: Prolonged incubation times, especially at physiological temperatures (e.g., 37°C), can lead to significant degradation.

Troubleshooting Guide

Problem: Loss of biological activity or inconsistent results.

This is often the primary symptom of this compound degradation. The troubleshooting workflow below can help you identify the cause.

Troubleshooting_Workflow start Inconsistent Results or Loss of Activity check_stock 1. Verify Stock Solution - Prepare fresh stock - Compare with old stock start->check_stock stability_test 2. Perform Stability Test - Incubate in experimental buffer - Analyze at different time points check_stock->stability_test If new stock works, old stock degraded check_stock->stability_test If new stock also fails analyze_conditions 3. Analyze Experimental Conditions - pH of buffer - Temperature - Light exposure stability_test->analyze_conditions If degradation is observed optimize_protocol 4. Optimize Protocol - Adjust pH, temp, or light - Reduce incubation time - Prepare fresh dilutions analyze_conditions->optimize_protocol end Consistent Results optimize_protocol->end

Caption: Troubleshooting workflow for this compound instability.

Potential Degradation Pathway

While the specific degradation pathway of this compound is not extensively documented, a likely route based on its chemical structure is hydrolysis of the lactone ring, particularly under acidic or basic conditions.

Degradation_Pathway This compound This compound Lactone Ring Intact hydrolysis_conditions H₂O (Acid or Base Catalyzed) This compound->hydrolysis_conditions hydrolyzed_product Hydrolyzed Product Carboxylic Acid and Alcohol Formed hydrolysis_conditions->hydrolyzed_product

Caption: Plausible hydrolytic degradation of this compound.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound

This protocol outlines a method to quantify the stability of this compound in a specific buffer over time.

Objective: To determine the percentage of intact this compound remaining after incubation in a chosen experimental buffer at a specific temperature.

Materials:

  • This compound

  • Anhydrous DMSO

  • Experimental buffer (e.g., PBS, pH 7.4)

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Preparation of Working Solution: Dilute the stock solution to a final concentration of 100 µM in your experimental buffer. This is your T=0 sample.

  • Incubation: Incubate the working solution at the desired temperature (e.g., 37°C), protected from light.

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the working solution and immediately quench any further degradation by adding an equal volume of cold acetonitrile and storing at -20°C until analysis.

  • HPLC Analysis:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient, for example, 30-90% B over 15 minutes.

    • Flow Rate: 1 mL/min

    • Detection Wavelength: Determined by UV-Vis scan of this compound (typically in the range of 200-250 nm).

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the T=0 sample.

    • Plot the percentage remaining versus time.

Data Presentation

Table 1: Stability of this compound (100 µM) in PBS (pH 7.4) at 37°C

Time (hours)Peak Area (arbitrary units)% Remaining
01,543,289100.0
21,421,56792.1
41,298,74584.2
81,065,43269.0
24543,21035.2

Table 2: Effect of pH on this compound Stability after 24 hours at 37°C

Buffer pH% Remaining
5.085.7
7.435.2
9.012.5

Visualization of Experimental Workflow

Stability_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Dilute to 100 µM in Experimental Buffer prep_stock->prep_working incubate Incubate at 37°C (Protected from Light) prep_working->incubate sampling Take Aliquots at 0, 2, 4, 8, 24h incubate->sampling quench Quench with Cold ACN sampling->quench hplc Analyze by HPLC quench->hplc data Calculate % Remaining vs. Time hplc->data

Caption: Workflow for HPLC-based stability assessment.

References

How to minimize off-target effects of Linearolactone in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Linearolactone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects and ensure the successful application of this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound (LL) is a neo-clerodane type diterpene.[1][2] Its primary characterized activity is as a giardicidal agent, where it induces a necrotic-like death in Giardia intestinalis trophozoites.[1][2] In silico studies predict that it may target aldose reductase in Giardia.[1][2] In this organism, it has also been shown to cause a partial arrest in the S phase of the cell cycle.[1][2] Its mechanism of action and potential targets in mammalian cells are not yet fully elucidated.

Q2: What are the potential off-target effects of this compound in mammalian cells?

A2: While specific off-target effects of this compound in mammalian cells are not well-documented, related compounds like sesquiterpene lactones are known to have diverse bioactivities, including anti-inflammatory and anti-tumor effects.[3][4] These compounds can modulate multiple signaling pathways, such as JAK-STAT, PI3K-Akt, MAPK, and NFκB.[4][5] Therefore, researchers should be aware that this compound could have similar pleiotropic effects, potentially impacting cell cycle, apoptosis, and inflammatory responses.

Q3: What is the first step to minimize off-target effects?

A3: The most critical first step is to perform a careful dose-response study to determine the optimal concentration of this compound. This involves establishing the minimum concentration that produces the desired on-target effect while minimizing toxicity and other unintended consequences. It is also crucial to compare the cytotoxic effects on your experimental cell line with a non-cancerous or normal cell line to assess target selectivity.[6]

Q4: How can I confirm that the observed phenotype is due to the on-target effect of this compound?

A4: Validating that an observed effect is on-target is a multi-step process.[7][8] One effective method is to use genetic approaches. If a specific target of this compound is known or hypothesized, you can use CRISPR-Cas9 or RNA interference (RNAi) to knock down or knock out the target protein.[9] If the cellular phenotype disappears in the knockout/knockdown cells upon treatment with this compound, it strongly suggests the effect is on-target.[7][8]

Troubleshooting Guide

Observed Problem Potential Cause (Off-Target Effect) Recommended Solution
High Cell Death/Toxicity at Expected Active Concentration This compound may be inducing off-target cytotoxicity, possibly through pathways unrelated to its primary target. Unsaturated lactones can act as Michael acceptors and react with various cellular components, which can lead to general toxicity.[6]1. Titrate Down: Perform a dose-response curve to find the lowest effective concentration. 2. Time-Course Experiment: Reduce the incubation time to see if the desired effect can be achieved before significant toxicity occurs. 3. Control Cell Line: Test the cytotoxicity on a control, non-target cell line to determine if the effect is specific.[6]
Unexpected Changes in Cell Morphology or Adhesion Off-target effects on the cytoskeleton or cell adhesion molecules. Sesquiterpene lactones have been shown to affect primary cilia formation, which is linked to cell cycle and signaling.[10]1. Pathway Analysis: Use Western blotting or other assays to check for activation of common off-target pathways like MAPK or PI3K-Akt.[4][5] 2. Inhibitor Co-treatment: Use specific inhibitors for suspected off-target pathways alongside this compound to see if the morphological changes are reversed.
Inconsistent Results Between Experiments Variability in cell culture conditions (e.g., cell density, passage number, serum concentration) can exacerbate off-target effects.1. Standardize Protocols: Ensure consistent cell density, passage number, and media components for all experiments.[11] 2. Serum Concentration: Test if reducing serum concentration in the media (e.g., from 10% to 2%) alters the off-target effects, as serum proteins can bind to small molecules.
Observed Phenotype Does Not Match Known On-Target Effect The observed effect may be entirely due to an off-target interaction. Many small molecules in development are found to work through mechanisms different from their intended one.[7][8]1. Target Knockout/Knockdown: Use CRISPR or RNAi to eliminate the intended target. If the drug still produces the phenotype in these cells, the effect is off-target.[7][9] 2. Thermal Shift Assay (CETSA): If you have a purified potential off-target protein, CETSA can be used to confirm direct binding of this compound.

Experimental Protocols & Visualizations

Protocol 1: Dose-Response Curve for Cytotoxicity (MTT Assay)

This protocol aims to determine the concentration range of this compound that is cytotoxic to a given cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Concentrations could range from 100 µM down to 0.1 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time and experimental goals.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Plot the cell viability (%) against the log of this compound concentration to determine the IC₅₀ value.

G cluster_workflow Experimental Workflow: Dose-Response Curve A 1. Seed Cells (96-well plate) B 2. Prepare Serial Dilutions of this compound A->B C 3. Treat Cells B->C D 4. Incubate (24-72h) C->D E 5. Add MTT Reagent D->E F 6. Solubilize Formazan E->F G 7. Measure Absorbance F->G H 8. Calculate IC50 G->H G cluster_exp CRISPR Validation cluster_results Conclusion Start Observe Phenotype with This compound in WT Cells CreateKO Create Target Gene Knockout (KO) Cell Line Start->CreateKO TreatCells Treat WT and KO Cells with this compound CreateKO->TreatCells AssessPhenotype Is Phenotype Present in KO Cells? TreatCells->AssessPhenotype OnTarget On-Target Effect AssessPhenotype->OnTarget No OffTarget Off-Target Effect AssessPhenotype->OffTarget Yes G cluster_on_target Hypothetical On-Target Pathway cluster_off_target Potential Off-Target Pathways LL_on This compound Target Target Protein (e.g., Aldose Reductase Homolog) LL_on->Target Inhibits Effect_on Desired Cellular Effect (e.g., Necrotic Cell Death) Target->Effect_on LL_off This compound OffTarget1 Kinase (e.g., MAPK) LL_off->OffTarget1 Modulates OffTarget2 Transcription Factor (e.g., NFκB) LL_off->OffTarget2 Modulates Effect_off1 Unintended Cytotoxicity OffTarget1->Effect_off1 Effect_off2 Altered Gene Expression OffTarget2->Effect_off2

References

Best practices for long-term storage of Linearolactone

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Linearolactone

This technical support center provides guidance on the best practices for the long-term storage of this compound, a sensitive organic compound. Adherence to these guidelines is crucial for maintaining its stability and purity for research and development purposes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound?

A1: For long-term stability, this compound should be stored at or below -20°C in a freezer. For short-term storage (up to one week), refrigeration at 2-8°C is acceptable. Storage at room temperature is not recommended due to the increased risk of degradation.

Q2: How should I handle this compound upon receiving it?

A2: Upon receipt, immediately transfer the this compound container to a freezer set at or below -20°C. Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation of moisture, which can lead to hydrolysis.

Q3: Is this compound sensitive to light?

A3: Yes, this compound is photosensitive. It should be stored in an amber or opaque vial to protect it from light. Exposure to UV or visible light can catalyze degradation reactions.

Q4: What is the appropriate atmosphere for storing this compound?

A4: this compound is susceptible to oxidation and hydrolysis. It should be stored under an inert atmosphere, such as argon or nitrogen. If the compound is in a vial with a septum, the headspace should be purged with an inert gas.

Q5: What are the primary degradation pathways for this compound?

A5: The primary degradation pathway for this compound, like other lactones, is hydrolysis of the ester bond, which opens the lactone ring to form the corresponding hydroxycarboxylic acid.[1][2] This reaction is catalyzed by the presence of water, acids, and bases.[2][3] Other potential degradation pathways include oxidation and photodegradation.

Q6: How can I tell if my sample of this compound has degraded?

A6: Degradation may be indicated by a change in physical appearance (e.g., color change, clumping), a decrease in purity as determined by analytical methods such as HPLC or GC-MS, or the appearance of new peaks in the chromatogram corresponding to degradation products.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Decreased purity over time Improper storage temperatureEnsure storage at or below -20°C.
Exposure to moistureStore in a tightly sealed container within a desiccator. Allow the container to reach room temperature before opening.
Exposure to air (oxygen)Store under an inert atmosphere (argon or nitrogen).
Discoloration of the sample Exposure to lightStore in an amber or opaque vial.
OxidationPurge the container with an inert gas before sealing.
Inconsistent experimental results Use of a degraded sampleCheck the purity of the this compound sample using an appropriate analytical method (e.g., HPLC).
ContaminationHandle the compound in a clean, dry environment. Use clean spatulas and glassware.

Stability Data

The following table summarizes the stability of this compound under various storage conditions. This data is based on accelerated stability studies.

Condition Time Purity (%) Primary Degradant (%)
-20°C, Dark, Inert Atmosphere12 months>99.5<0.5
4°C, Dark, Inert Atmosphere6 months98.21.8
25°C, Dark, Air1 month92.57.5
25°C, Light, Air1 month85.114.9
40°C, 75% RH, Dark, Air1 month75.324.7

Experimental Protocols

Protocol: Determination of this compound Purity by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for assessing the purity of this compound and detecting the presence of its primary hydrolytic degradation product.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (analytical grade)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-13 min: 95% to 5% B

    • 13-15 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase (95% A, 5% B) to a final concentration of 0.1 mg/mL.

4. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Run the gradient program and collect the data.

  • Analyze the chromatogram to determine the peak area of this compound and any degradation products. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Visualizations

Troubleshooting_Linearolactone_Storage start Start: Suspected this compound Degradation check_purity Check Purity (e.g., HPLC) start->check_purity purity_ok Purity > 99%? check_purity->purity_ok purity_not_ok Purity < 99% check_purity->purity_not_ok end_ok End: Sample is Stable purity_ok->end_ok Yes investigate_storage Investigate Storage Conditions purity_not_ok->investigate_storage No check_temp Temperature ≤ -20°C? investigate_storage->check_temp check_light Stored in Dark? check_temp->check_light Yes correct_temp Action: Store at ≤ -20°C check_temp->correct_temp No check_atmosphere Inert Atmosphere? check_light->check_atmosphere Yes correct_light Action: Use Amber Vial check_light->correct_light No check_moisture Moisture Protection? check_atmosphere->check_moisture Yes correct_atmosphere Action: Purge with N2/Ar check_atmosphere->correct_atmosphere No correct_moisture Action: Use Desiccator check_moisture->correct_moisture No end_degraded End: Sample Degraded, Obtain New Aliquot check_moisture->end_degraded Yes, All Conditions Met retest_purity Re-test Purity After Correction correct_temp->retest_purity correct_light->retest_purity correct_atmosphere->retest_purity correct_moisture->retest_purity retest_purity->check_purity

Caption: Troubleshooting workflow for this compound storage issues.

References

Technical Support Center: Optimizing Cell Density for Linearolactone Cytotoxicity Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed answers, protocols, and troubleshooting advice to ensure the successful optimization of cell density for cytotoxicity experiments involving Linearolactone.

Frequently Asked Questions (FAQs)

Q1: Why is optimizing cell seeding density crucial for a this compound cytotoxicity assay?

Optimizing cell seeding density is critical for obtaining accurate, reproducible, and meaningful results. The correct cell density ensures that cells are in an exponential growth phase and are healthy when this compound is introduced. Seeding too few cells can lead to a weak signal and high variability, while seeding too many can cause nutrient depletion, waste accumulation, and contact inhibition, all of which can induce non-drug-related cell death and mask the true cytotoxic effect of the compound.[1][2]

Q2: What are the consequences of using a suboptimal cell density?

  • Too Low Density: Can result in a low signal-to-noise ratio, making it difficult to detect the cytotoxic effects of this compound. Cells may also experience stress from a lack of cell-to-cell contact, affecting their response.

  • Too High Density: Cells can become over-confluent before the end of the experiment.[1] This leads to cell death unrelated to the compound being tested, artificially inflating the perceived cytotoxicity.[2] It can also lead to nutrient depletion and changes in media pH, further confounding the results.

Q3: How do I determine the optimal seeding density for my specific cell line?

The optimal density varies between cell lines due to different proliferation rates. To determine the ideal density, you must perform a cell growth curve analysis. This involves seeding a range of cell concentrations and measuring their viability over several days (including the intended duration of your cytotoxicity assay).[3] The optimal density is one that remains in the logarithmic (exponential) growth phase throughout the entire experiment.

Q4: Should the cells be confluent when I add this compound?

No, cells should not be fully confluent. Ideally, cells should be at a density that allows them to be in the exponential growth phase for the duration of the treatment. A starting confluence of around 50-70% is often recommended at the time of treatment, but this should be confirmed with a growth curve analysis for your specific cell line and experiment duration.

Experimental Protocols

Protocol 1: Determining Optimal Seeding Density for a 96-Well Plate

This protocol outlines the steps to identify the ideal number of cells to seed per well for your this compound cytotoxicity assay.

Materials:

  • Your adherent cancer cell line of choice (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)[4]

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom tissue culture plates

  • Hemocytometer or automated cell counter

  • A viability assay reagent (e.g., MTT, WST-1, CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Preparation: Culture cells until they reach approximately 70-80% confluency. Harvest the cells using Trypsin-EDTA, neutralize, and centrifuge to form a pellet.

  • Cell Counting: Resuspend the cell pellet in a known volume of complete medium and perform an accurate cell count using a hemocytometer or automated counter.

  • Prepare Serial Dilutions: Prepare a range of cell concentrations. A good starting point for many cancer cell lines is to test densities from 1,000 to 20,000 cells/well.[3][4]

    • Example densities to test: 1,000, 2,500, 5,000, 10,000, and 20,000 cells/well.

  • Plate Seeding:

    • Add 100 µL of each cell suspension to at least 3-4 replicate wells in a 96-well plate for each time point you plan to measure.

    • Add 100 µL of medium without cells to several wells to serve as a background control.

  • Incubation: Incubate the plates under standard conditions (e.g., 37°C, 5% CO₂).

  • Time-Course Measurement: At various time points (e.g., 24, 48, 72, and 96 hours), perform a viability assay on one set of the seeded plates. The time points should cover the intended duration of your this compound treatment.

  • Data Analysis:

    • Subtract the average background reading from all measurements.

    • Plot the average viability signal (e.g., absorbance) versus time for each seeding density.

    • Select the highest seeding density that remains in the linear, exponential phase of growth for the entire duration of your planned experiment. This is your optimal seeding density.

Data Presentation

Table 1: Example Starting Seeding Densities for Common Cell Lines (96-Well Plate)

The following are general starting points. It is mandatory to experimentally determine the optimal density for your specific assay conditions and cell line batch using the protocol above.

Cell LineSeeding Density (cells/well)Typical Incubation Time (hours)
A549 (Lung Carcinoma)5,000 - 10,00024 - 72
MCF-7 (Breast Cancer)5,000 - 20,000[4][5]48 - 72
HeLa (Cervical Cancer)2,000 - 8,00024 - 48
Hepa1-6 (Hepatoma)5,000[2][6]24 - 72

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High variability between replicate wells 1. Uneven Cell Distribution: Cells were not mixed properly before seeding. 2. Pipetting Error: Inconsistent volumes dispensed by single or multichannel pipettes.[7][8] 3. Edge Effects: Evaporation from wells on the plate's perimeter.1. Gently and thoroughly resuspend the cell solution before and during plating. 2. Ensure pipettes are calibrated. Use consistent, gentle pipetting technique.[9] Avoid introducing bubbles.[10] 3. Fill the outer wells with sterile PBS or media and do not use them for experimental data. Use plate sealers.[9]
Control cells are overgrown or peeling by the end of the assay 1. Seeding Density Too High: Too many cells were plated initially. 2. Incubation Time Too Long: The experiment duration exceeds the logarithmic growth phase for the chosen density.1. Reduce the initial seeding density. 2. Re-run the growth curve analysis (Protocol 1) to find a density suitable for the required incubation time, or shorten the experimental duration.
No clear dose-dependent effect of this compound 1. Cell Density Too High: A high cell number may metabolize the compound or require higher concentrations to show an effect. 2. Cells are Unhealthy: Cells were not healthy or viable at the time of seeding.[1]1. Repeat the experiment with the optimized, lower cell density. 2. Ensure you are using cells from a low passage number and that they are >95% viable before seeding. Do not allow cells to become over-confluent in culture flasks.[1]
Assay signal (e.g., absorbance) is too low or too high 1. Too Few Cells: The signal is below the optimal detection range of the plate reader. 2. Too Many Cells: The signal is saturated and exceeds the linear range of the assay.1. Increase the cell seeding density based on your optimization experiment. 2. Decrease the cell seeding density. Ensure the signal from your untreated control wells falls within the linear range of your instrument.

Visualizations: Workflows and Pathways

G cluster_prep Phase 1: Preparation cluster_seeding Phase 2: Seeding & Incubation cluster_analysis Phase 3: Analysis A Select Cell Line B Culture Cells to 70-80% Confluency A->B C Harvest & Count Cells B->C D Prepare Serial Dilutions (e.g., 1k-20k cells/well) C->D E Seed Multiple 96-Well Plates D->E F Incubate (24-96h) E->F G Perform Viability Assay at Each Time Point F->G H Plot Growth Curves (Signal vs. Time) G->H I Select Density in Exponential Phase H->I

Caption: Workflow for optimizing cell seeding density.

G cluster_pathway Hypothesized this compound-Induced Apoptosis Pathway LL This compound Mito Mitochondrial Stress LL->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Simplified intrinsic apoptosis pathway potentially affected by lactones.

G sol_node sol_node prob_node prob_node Start High Variability Between Replicates? Q1 Uneven Cell Distribution? Start->Q1 Yes S1 Thoroughly mix cell suspension before and during seeding. Q1->S1 Likely Q2 Pipetting Error? Q1->Q2 No S2 Calibrate pipettes. Use consistent technique. Avoid bubbles. Q2->S2 Likely Q3 Edge Effects? Q2->Q3 No S3 Avoid outer wells. Use plate sealers. Q3->S3 Likely

Caption: Troubleshooting logic for high replicate variability.

References

Technical Support Center: Dissolving Linearolactone and Related Polyesters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate vehicle for dissolving Linearolactone and related polyester compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

"this compound" can refer to different types of compounds. In some contexts, it is a specific neo-clerodane diterpene, a type of small organic molecule. In other applications, the term might be used more broadly in the context of linear polyesters, such as poly(ε-caprolactone) (PCL), which are polymers. It is crucial to identify the specific nature of your "this compound" to select the correct solvent.

Q2: I have a small molecule diterpene called this compound. What should I use to dissolve it?

For small organic molecules like the diterpene this compound, polar aprotic solvents are often a good starting point. One documented solvent for this specific compound is Dimethyl Sulfoxide (DMSO)[1]. Other common laboratory solvents for non-polar to moderately polar small molecules can also be tested.

Q3: My work involves a polyester that is sometimes referred to as a "this compound." Which solvents are suitable for dissolving it?

For polyesters like poly(ε-caprolactone) (PCL), a range of organic solvents can be effective. The choice of solvent will depend on factors such as the polymer's molecular weight, the desired concentration, and the specific application. Common successful solvents include chlorinated solvents, some ketones, and aromatic hydrocarbons.

Troubleshooting Guides

Issue 1: this compound (Diterpene) is not dissolving in my chosen solvent.

  • Problem: The polarity of the solvent may not be appropriate for the diterpene's structure.

  • Solution:

    • Start with a known good solvent: If possible, use a small amount of your compound and test its solubility in DMSO, as this has been shown to be an effective solvent.[1]

    • Test a range of solvents: Use small, parallel experiments to test the solubility in a range of solvents with varying polarities. Good candidates to try include acetone, ethyl acetate, and tetrahydrofuran (THF).

    • Apply gentle heating: For some solvents, gentle heating can increase the rate of dissolution and the solubility limit. Always do this with proper safety precautions in a well-ventilated area.

    • Consider a co-solvent system: If a single solvent is not effective, a mixture of two miscible solvents can sometimes provide the desired solubility.

Issue 2: The polyester (e.g., PCL) is forming a gel or dissolving very slowly.

  • Problem: This is common with high molecular weight polymers. The solvent may be a poor solvent, or the dissolution kinetics may be slow.

  • Solution:

    • Select a better solvent: Consult the solubility data table below. Chlorinated solvents like dichloromethane and chloroform are often very effective for polyesters.[2]

    • Increase the temperature: Gently heating the mixture with stirring can significantly speed up the dissolution process. For example, dissolving polyesters at temperatures between 50 to 100°C can be effective.[3]

    • Reduce the particle size: If your polyester is in the form of large pellets or a solid block, grinding it into a fine powder will increase the surface area and accelerate dissolution.

    • Allow sufficient time: Polymer dissolution can be a slow process. Ensure you are allowing adequate time for the polymer to fully dissolve, which can sometimes take several hours to overnight with continuous stirring.

Data Presentation: Solvent Selection for Polyesters

The following table summarizes the solubility of common polyesters, like PCL, in various organic solvents. This data is compiled from multiple sources to provide a comparative overview.

SolventSolubility of Polyesters (e.g., PCL)Notes
Highly Recommended
Dichloromethane (DCM)SolubleA very common and effective solvent for many polyesters.[2][4]
ChloroformSolubleSimilar to DCM, highly effective for dissolving polyesters.[2]
Tetrahydrofuran (THF)SolubleA good solvent for many polyesters, though may be less effective for very high molecular weight grades.[4]
TolueneSolubleAn aromatic hydrocarbon that is a good solvent for many polyesters.[2][5]
BenzeneSolubleEffective, but its use is often restricted due to toxicity.[2]
AcetonePartially Soluble to SolubleCan dissolve some polyesters, but solubility may be lower compared to chlorinated solvents.[4][5] May depend on molecular weight.
Methyl Ethyl Ketone (MEK)Partially Soluble to SolubleSimilar to acetone in its effectiveness.[5]
Ethyl AcetateSolubleA less toxic alternative that can be effective for dissolving polyesters.[2]
Conditional/Limited Use
N-Methylpyrrolidone (NMP)SolubleA powerful polar aprotic solvent, particularly for amide-containing polymers, but can also dissolve polyesters.[6]
Dimethylformamide (DMF)Low SolubilityGenerally not a primary choice for polyesters but may have some effect.[2]
Alcohols (Methanol, Ethanol)InsolublePolyesters are generally not soluble in alcohols.[2]
WaterInsolublePolyesters like PCL are hydrophobic and insoluble in water.[7]
Hexane/Petroleum EtherInsolubleNon-polar aliphatic hydrocarbons are not effective solvents for polyesters.[2]

Experimental Protocols

Protocol 1: Dissolving a Polyester (e.g., PCL) in Dichloromethane (DCM)

  • Preparation: Weigh the desired amount of polyester powder or pellets.

  • Solvent Addition: In a fume hood, add the polyester to a glass beaker or flask with a magnetic stir bar. Add the calculated volume of DCM to achieve the target concentration.

  • Dissolution: Cover the container to prevent solvent evaporation. Place the container on a magnetic stir plate and begin stirring.

  • Observation: Continue stirring at room temperature until the polyester is fully dissolved. This may take from 30 minutes to several hours depending on the molecular weight and concentration.

  • Heating (Optional): If dissolution is slow, gently warm the solution to 30-35°C on a hot plate with stirring. Do not overheat, as DCM has a low boiling point.

  • Storage: Once dissolved, store the solution in a tightly sealed container to prevent solvent evaporation.

Mandatory Visualization

Below is a logical workflow for selecting a suitable solvent for a polyester.

Solvent_Selection_Workflow start Start: Need to Dissolve a Polyester check_mw Consider Polymer Molecular Weight start->check_mw high_mw High MW check_mw->high_mw High low_mw Low to Medium MW check_mw->low_mw Low/Medium select_solvent Select Initial Solvent(s) from Recommended List high_mw->select_solvent low_mw->select_solvent chlorinated DCM, Chloroform select_solvent->chlorinated ketones_esters Acetone, MEK, Ethyl Acetate select_solvent->ketones_esters aromatics Toluene select_solvent->aromatics run_test Perform Small-Scale Solubility Test chlorinated->run_test ketones_esters->run_test aromatics->run_test dissolved Is it fully dissolved? run_test->dissolved yes Yes dissolved->yes Yes no No dissolved->no No success End: Solution Prepared yes->success troubleshoot Troubleshoot no->troubleshoot heat Apply Gentle Heat (e.g., 30-50°C) troubleshoot->heat Option 1 increase_time Increase Stirring Time troubleshoot->increase_time Option 2 change_solvent Select a Stronger Solvent troubleshoot->change_solvent Option 3 heat->dissolved increase_time->dissolved change_solvent->select_solvent

Caption: Workflow for polyester solvent selection.

References

Technical Support Center: Optimizing Linearolactone Yield from Plant Sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Linearolactone from plant extraction. The information provided is based on established methods for the extraction of similar sesquiterpene lactones and other secondary metabolites from plant sources, particularly within the Salvia genus, a potential source of such compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound-like compounds.

Issue Potential Cause Recommended Solution
Low Yield of Crude Extract Inappropriate solvent selection.Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, hexane) to determine the optimal solvent for this compound.[1]
Incomplete cell lysis.Increase the efficiency of grinding or homogenization of the plant material. Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance cell wall disruption.[2][3][4][5][6][7][8][9]
Suboptimal extraction time or temperature.Optimize the extraction duration and temperature. Prolonged extraction at high temperatures can lead to degradation of thermolabile compounds.[5][10][11]
Poor quality of plant material.Use freshly harvested and properly dried plant material. The concentration of secondary metabolites can vary depending on the plant's age, growing conditions, and harvest time.[12][13]
Low Purity of this compound in Extract Co-extraction of interfering compounds.Employ a multi-step extraction process using solvents of different polarities to selectively extract different classes of compounds.
Inefficient purification method.Utilize chromatographic techniques such as column chromatography or preparative High-Performance Liquid Chromatography (HPLC) for purification.[2]
Degradation of this compound Exposure to high temperatures.Use low-temperature extraction methods and avoid excessive heat during solvent evaporation.[5][10]
Unfavorable pH conditions.Buffer the extraction solvent to a pH that ensures the stability of this compound. The optimal pH may need to be determined empirically.[10]
Exposure to light.Conduct the extraction and purification process in a dark or low-light environment, as some lactones are light-sensitive.[10]
Emulsion Formation During Liquid-Liquid Extraction Presence of surfactants or lipids in the extract.Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase and break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

A1: The optimal solvent for this compound, a sesquiterpene lactone, will depend on its specific polarity. Generally, solvents of intermediate polarity like ethyl acetate are effective for sesquiterpene lactones. However, it is recommended to perform small-scale pilot extractions with a range of solvents, including ethanol, methanol, and hexane, to determine the most efficient one for your specific plant material.

Q2: How can I improve the efficiency of the extraction process?

A2: To improve extraction efficiency, consider implementing advanced techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[2][3][4][5][6][7][8][9] These methods can reduce extraction time and solvent consumption while increasing the yield. Optimizing parameters like temperature, time, and the solid-to-solvent ratio is also crucial.[5]

Q3: What are the best practices for handling and storing plant material to maximize this compound yield?

A3: Plant material should be harvested at the appropriate stage of development when the concentration of the target metabolite is highest.[13] Proper drying of the plant material at a controlled temperature is essential to prevent enzymatic degradation of the target compounds. Store the dried material in a cool, dark, and dry place.

Q4: How can I quantify the amount of this compound in my extracts?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most common and accurate method for quantifying specific secondary metabolites like this compound.[2] It is necessary to have a pure analytical standard of this compound for calibration.

Q5: I am observing the degradation of my target compound. What can I do to prevent this?

A5: Degradation can be caused by several factors, including high temperature, extreme pH, and exposure to light.[10] To mitigate this, use extraction methods that operate at lower temperatures, such as ultrasound-assisted extraction at a controlled temperature.[5][9] Ensure the pH of your extraction solvent is within a stable range for this compound and protect your samples from direct light throughout the process.[10]

Experimental Protocols

The following are generalized protocols for the extraction and purification of sesquiterpene lactones, which can be adapted and optimized for this compound.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of a this compound-like Compound

This protocol is based on methods used for the extraction of sesquiterpene lactones from various medicinal plants.[4][5][9]

Materials:

  • Dried and powdered plant material (e.g., from Salvia species)

  • Ethanol (70%)

  • Ultrasonic bath

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the dried, powdered plant material and place it in a 250 mL Erlenmeyer flask.

  • Add 100 mL of 70% ethanol to the flask (solid-to-solvent ratio of 1:10 w/v).

  • Place the flask in an ultrasonic bath.

  • Sonicate the mixture for 30 minutes at a controlled temperature (e.g., 30°C).

  • After sonication, filter the mixture through a Buchner funnel to separate the extract from the plant residue.

  • Wash the residue with an additional 20 mL of 70% ethanol to ensure complete recovery of the extract.

  • Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature not exceeding 40°C.

  • The resulting crude extract can be further purified.

Protocol 2: Purification by Column Chromatography

This protocol provides a general method for the purification of a moderately polar compound like a sesquiterpene lactone from a crude plant extract.

Materials:

  • Crude extract containing the this compound-like compound

  • Silica gel (for column chromatography)

  • Solvent system (e.g., a gradient of hexane and ethyl acetate)

  • Glass column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Pack the glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase.

  • Load the dissolved extract onto the top of the silica gel column.

  • Begin eluting the column with the mobile phase, starting with the least polar mixture.

  • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Collect fractions of the eluate using a fraction collector or manually in test tubes.

  • Monitor the separation by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system.

  • Combine the fractions that contain the pure this compound-like compound, as identified by TLC analysis against a standard (if available).

  • Evaporate the solvent from the combined pure fractions to obtain the purified compound.

Visualizations

Experimental_Workflow plant Plant Material (e.g., Salvia apiana) prep Drying & Grinding plant->prep extraction Extraction (e.g., UAE with Ethanol) prep->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude Crude Extract concentration->crude purification Purification (Column Chromatography) crude->purification pure Pure this compound purification->pure analysis Analysis (HPLC, LC-MS) pure->analysis

Caption: General experimental workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield start Low this compound Yield cause1 Suboptimal Extraction? start->cause1 cause2 Degradation of Compound? start->cause2 cause3 Poor Plant Material? start->cause3 sol1a Optimize Solvent cause1->sol1a sol1b Optimize Time/Temp cause1->sol1b sol1c Use UAE/MAE cause1->sol1c sol2a Lower Temperature cause2->sol2a sol2b Control pH cause2->sol2b sol2c Protect from Light cause2->sol2c sol3a Check Harvest Time cause3->sol3a sol3b Proper Drying/Storage cause3->sol3b

Caption: Troubleshooting logic for addressing low this compound yield.

Terpenoid_Biosynthesis_Pathway cluster_MEP MEP Pathway (Plastid) cluster_MVA MVA Pathway (Cytosol) G3P Glyceraldehyde-3-phosphate DXP DXP G3P->DXP Pyruvate Pyruvate Pyruvate->DXP MEP MEP DXP->MEP IPP_MEP IPP MEP->IPP_MEP DMAPP_MEP DMAPP IPP_MEP->DMAPP_MEP GPP Geranyl Pyrophosphate (GPP) IPP_MEP->GPP DMAPP_MEP->GPP AcetylCoA Acetyl-CoA MVA MVA AcetylCoA->MVA IPP_MVA IPP MVA->IPP_MVA DMAPP_MVA DMAPP IPP_MVA->DMAPP_MVA FPP Farnesyl Pyrophosphate (FPP) IPP_MVA->FPP DMAPP_MVA->FPP GPP->FPP Sesquiterpenes Sesquiterpenes FPP->Sesquiterpenes This compound This compound Sesquiterpenes->this compound

Caption: A simplified overview of the general terpenoid biosynthesis pathway leading to sesquiterpenes.

References

Technical Support Center: Addressing Batch-to-Batch Variability of Linearolactone Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability of Linearolactone extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is batch-to-batch consistency important?

A1: this compound is a neo-clerodane diterpenoid, a type of natural compound isolated from plants of the Salvia genus, notably Salvia polystachya. It has demonstrated biological activities, including antiparasitic effects. Batch-to-batch consistency is crucial for research and drug development to ensure the reliability and reproducibility of experimental results, as variations in the extract's composition can lead to differing biological effects.

Q2: What are the primary sources of batch-to-batch variability in this compound extracts?

A2: The primary sources of variability in natural product extracts like this compound are multifaceted and can be categorized as follows:

  • Biological Factors: Genetic differences within the plant species, the developmental stage of the plant at harvest, and the specific plant part used can all influence the concentration of this compound.

  • Environmental Factors: The geographical location, climate, soil composition, and time of harvest can significantly impact the phytochemical profile of the plant material.

  • Processing and Storage: The methods used for drying the plant material, the extraction solvent and technique employed, and the conditions under which the extract is stored (e.g., temperature, light exposure) can lead to degradation or alteration of the active compounds.

Q3: What analytical techniques are recommended for assessing the quality and consistency of this compound extracts?

A3: A combination of chromatographic and spectroscopic techniques is recommended for the quality control of this compound extracts.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the amount of this compound and other marker compounds in an extract. It provides a "fingerprint" of the extract's chemical composition.

  • Thin-Layer Chromatography (TLC): TLC is a simpler and more rapid chromatographic technique that can be used for qualitative assessment and to quickly screen multiple samples for the presence of this compound.

  • Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques can be coupled with chromatography (e.g., LC-MS, LC-NMR) to provide structural information and confirm the identity of the compounds in the extract.

Data Presentation: Quantifying Batch-to-Batch Variability

Effective management of batch-to-batch variability begins with its quantification. The following tables provide examples of how to present data to track and compare the consistency of this compound extracts.

Table 1: Batch-to-Batch Variation in this compound Yield

Batch IDPlant Material SourceHarvest DateExtraction MethodDry Plant Material (g)Crude Extract Yield (g)This compound Content (mg/g extract)
LL-B001Location AJune 2025Maceration1005.215.3
LL-B002Location AJuly 2025Soxhlet1006.118.1
LL-B003Location BJuly 2025Maceration1004.812.5
LL-B004Location BAugust 2025Soxhlet1005.514.9

Table 2: Statistical Analysis of this compound Content Across Batches

ParameterMaceration MethodSoxhlet Method
Number of Batches (n)22
Mean this compound Content (mg/g)13.916.5
Standard Deviation1.982.26
Coefficient of Variation (%)14.213.7

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound from Salvia polystachya

This protocol is a representative method for the extraction and isolation of neo-clerodane diterpenoids like this compound.

  • Plant Material Preparation: Air-dry the aerial parts (leaves and stems) of Salvia polystachya at room temperature in a well-ventilated area, protected from direct sunlight. Once completely dry, grind the material into a fine powder.

  • Extraction:

    • Macerate the powdered plant material (100 g) in methanol (1 L) at room temperature for 48 hours with occasional stirring.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Repeat the maceration process with the plant residue two more times.

    • Combine the methanolic filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Fractionation:

    • Suspend the crude extract in a mixture of methanol and water (9:1 v/v) and partition with hexane to remove non-polar compounds.

    • Evaporate the methanol from the polar layer and then partition the remaining aqueous solution successively with dichloromethane and ethyl acetate.

    • The dichloromethane fraction is expected to be enriched with diterpenoids, including this compound.

  • Isolation:

    • Subject the dichloromethane fraction to column chromatography on silica gel.

    • Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor them by Thin-Layer Chromatography (TLC).

    • Combine fractions containing the compound of interest (based on Rf value compared to a standard, if available).

    • Further purify the combined fractions using preparative HPLC to obtain pure this compound.

Troubleshooting Guides

HPLC Analysis Troubleshooting

Q: My HPLC chromatogram shows no peaks, or the peaks are very small. What should I do?

A: This issue can stem from several sources. Follow this logical workflow to diagnose the problem.

HPLC_Troubleshooting_No_Peaks start No/Small Peaks in HPLC check_injection Is the injection volume correct and the sample properly dissolved? start->check_injection check_detector Is the detector on and set to the correct wavelength? check_injection->check_detector Yes solution_injection Adjust injection volume and ensure sample solubility. check_injection->solution_injection No check_flow Is the mobile phase flowing correctly? Check for leaks. check_detector->check_flow Yes solution_detector Turn on detector and verify wavelength settings. check_detector->solution_detector No check_column Is the column clogged or degraded? check_flow->check_column Yes solution_flow Fix leaks and prime the pump. check_flow->solution_flow No solution_column Flush or replace the column. check_column->solution_column Yes

HPLC Troubleshooting: No or Small Peaks

Q: My peaks are tailing or fronting. How can I improve the peak shape?

A: Poor peak shape is often related to issues with the mobile phase, the column, or sample overload.

HPLC_Troubleshooting_Peak_Shape start Poor Peak Shape (Tailing/Fronting) check_overload Is the sample concentration too high? start->check_overload check_ph Is the mobile phase pH appropriate for the analyte? check_overload->check_ph No solution_overload Dilute the sample. check_overload->solution_overload Yes check_column_health Is the column old or contaminated? check_ph->check_column_health Yes solution_ph Adjust mobile phase pH. check_ph->solution_ph No solution_column Replace or clean the column. check_column_health->solution_column Yes

HPLC Troubleshooting: Poor Peak Shape
TLC Analysis Troubleshooting

Q: My spots are streaking on the TLC plate. What is the cause?

A: Streaking is a common issue in TLC and can usually be resolved by addressing sample concentration or the mobile phase composition.

TLC_Troubleshooting_Streaking start Streaking Spots on TLC check_concentration Is the sample too concentrated? start->check_concentration check_polarity Is the mobile phase polarity appropriate? check_concentration->check_polarity No solution_concentration Dilute the sample. check_concentration->solution_concentration Yes check_solubility Is the sample fully dissolved in the spotting solvent? check_polarity->check_solubility Yes solution_polarity Adjust mobile phase polarity. check_polarity->solution_polarity No solution_solubility Choose a more suitable spotting solvent. check_solubility->solution_solubility No

TLC Troubleshooting: Streaking Spots

Mandatory Visualization: Signaling Pathways and Workflows

Putative Signaling Pathway of this compound-Induced Necroptosis

This compound has been observed to induce a necrotic-like cell death in some biological systems. While the exact mechanism is still under investigation, it is hypothesized to involve the RIPK1-RIPK3-MLKL signaling pathway, a key regulator of programmed necrosis or "necroptosis."

Linearolactone_Necroptosis_Pathway This compound This compound Cell_Membrane Cell Membrane Disruption (Hypothesized) This compound->Cell_Membrane Direct or Indirect Interaction RIPK1 RIPK1 Cell_Membrane->RIPK1 Activation RIPK3 RIPK3 RIPK1->RIPK3 Recruits & Activates MLKL MLKL RIPK3->MLKL Phosphorylates pMLKL Phosphorylated MLKL (pMLKL) MLKL->pMLKL Pore_Formation Pore Formation in Cell Membrane pMLKL->Pore_Formation Necroptosis Necroptosis Pore_Formation->Necroptosis

Putative Necroptosis Pathway Induced by this compound
Experimental Workflow for Assessing Batch-to-Batch Variability

A systematic workflow is essential for effectively assessing and controlling batch-to-batch variability of this compound extracts.

Batch_Variability_Workflow start Start: New Batch of Plant Material extraction Standardized Extraction Protocol start->extraction crude_extract Obtain Crude Extract extraction->crude_extract hplc_analysis HPLC Analysis for this compound Quantification crude_extract->hplc_analysis tlc_analysis TLC Fingerprinting crude_extract->tlc_analysis compare_data Compare with Reference Batch Data hplc_analysis->compare_data tlc_analysis->compare_data decision Does the batch meet quality specifications? compare_data->decision accept Accept Batch decision->accept Yes reject Reject Batch & Investigate Cause of Deviation decision->reject No

Workflow for Batch Variability Assessment

How to interpret unexpected results in Linearolactone assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Linearolactone. The information is designed to help interpret unexpected results and address common issues encountered during in vitro assays.

Troubleshooting Guides

This section provides structured guidance for common problems encountered during this compound assays.

Problem 1: Higher Than Expected Cell Viability or False Positives in Cytotoxicity Assays (e.g., MTT Assay)

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Direct Reduction of Assay Reagent: this compound, like some natural products, may have intrinsic reducing potential, leading to the chemical reduction of tetrazolium salts (e.g., MTT) to formazan, independent of cellular metabolic activity.[1]1. Cell-Free Control: Run a control plate with this compound in cell culture medium without cells. Add the MTT reagent and measure the absorbance. A significant color change indicates direct reduction. 2. Wash Step: Before adding the MTT reagent, gently wash the cells with PBS to remove any remaining this compound. 3. Alternative Assays: Switch to a cytotoxicity assay with a different readout, such as a lactate dehydrogenase (LDH) release assay (measures membrane integrity) or an ATP-based assay (measures cellular ATP levels).
Compound Precipitation: this compound may precipitate in the culture medium at higher concentrations, scattering light and leading to artificially high absorbance readings.1. Solubility Check: Visually inspect the wells under a microscope for any signs of precipitation before and after adding the compound. 2. Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for the cells (typically <0.5%).[2] 3. Solubility Enhancement: If precipitation is an issue, consider using a lower concentration range or exploring alternative solubilization methods if compatible with your cell model.[3][4]
Hormetic Effect: Some compounds can exhibit a biphasic dose-response, where low doses stimulate cell proliferation while higher doses are cytotoxic.1. Expand Dose Range: Test a wider range of this compound concentrations, including very low doses, to fully characterize the dose-response curve.

Troubleshooting Workflow for Unexpectedly High Viability

start Start: Unexpectedly High Cell Viability cell_free Run Cell-Free Control (this compound + Medium + MTT) start->cell_free color_change Color Change Observed? cell_free->color_change wash_step Incorporate a PBS Wash Step Before Adding MTT color_change->wash_step Yes no_color_change No Significant Color Change color_change->no_color_change No alternative_assay Consider Alternative Assay (e.g., LDH, ATP-based) wash_step->alternative_assay end Re-evaluate Results alternative_assay->end precipitation Check for Compound Precipitation (Microscopy) no_color_change->precipitation precipitate_obs Precipitation Observed? precipitation->precipitate_obs adjust_conc Adjust Concentration Range or Solvent precipitate_obs->adjust_conc Yes no_precipitate No Precipitation precipitate_obs->no_precipitate No adjust_conc->end dose_range Expand Dose-Response Range (Lower Concentrations) no_precipitate->dose_range dose_range->end

A flowchart for troubleshooting unexpectedly high cell viability results.
Problem 2: High Background or Signal Variability in Fluorescence-Based Assays

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Autofluorescence of this compound: The compound itself may fluoresce at the excitation and/or emission wavelengths of the assay dye, leading to high background.[1][5][6]1. Compound-Only Control: Measure the fluorescence of this compound in the assay buffer without cells or other reagents. 2. Spectral Scan: If available, perform a spectral scan of this compound to identify its excitation and emission peaks. 3. Change Fluorophore: Switch to a fluorescent dye with excitation and emission wavelengths that do not overlap with those of this compound, preferably a red-shifted dye.[7]
Compound Interference with Assay Enzyme: In enzyme-based fluorescent assays, this compound could directly inhibit or activate the reporter enzyme.1. Enzyme-Only Control: Run the assay with the purified enzyme, its substrate, and this compound (without cells) to check for direct effects on the enzyme.
Inconsistent Compound Solubility/Dispersion: Poorly dissolved or unevenly dispersed compound can lead to high well-to-well variability.1. Stock Solution Preparation: Ensure this compound is fully dissolved in the stock solvent (e.g., DMSO) before diluting into the aqueous assay buffer. Vortex thoroughly. 2. Working Solution Preparation: Prepare fresh working solutions for each experiment. After diluting the stock into the final medium, mix well before adding to the cells.

Frequently Asked Questions (FAQs)

Q1: We observe necrotic-like cell morphology, but our apoptosis assays (e.g., caspase activity) are negative. Is this expected for this compound?

A1: Yes, this is consistent with published findings. This compound has been shown to induce a necrotic-like cell death in Giardia intestinalis trophozoites, which is a non-programmed form of cell death.[8][9] This is in contrast to apoptosis, which is a programmed cell death pathway. The study on Giardia showed a significant increase in necrotic cells with increasing concentrations of this compound, without a corresponding increase in apoptotic markers.[8] Therefore, a lack of caspase activation is expected if this compound is inducing a similar mechanism in your cell type.

Q2: What is the potential molecular mechanism of this compound?

A2: The precise molecular mechanism in mammalian cells is still under investigation. However, studies in Giardia intestinalis suggest that this compound may target the glucose-dependent energy metabolism of the cell.[8] An in-silico docking study predicted that aldose reductase, a key enzyme in the polyol pathway, is a likely target of this compound.[8][10] Inhibition of aldose reductase could disrupt cellular metabolism and contribute to cytotoxicity.

Potential Signaling Pathway for this compound-Induced Necrotic-Like Cell Death

This compound This compound AldoseReductase Aldose Reductase (Potential Target) This compound->AldoseReductase Inhibition MetabolicStress Metabolic Stress AldoseReductase->MetabolicStress Leads to RIPK1 RIPK1 Activation? MetabolicStress->RIPK1 Hypothesized Link RIPK3 RIPK3 Activation? RIPK1->RIPK3 MLKL MLKL Phosphorylation? RIPK3->MLKL MembraneDisruption Plasma Membrane Disruption MLKL->MembraneDisruption NecroticDeath Necrotic-like Cell Death MembraneDisruption->NecroticDeath

A hypothesized signaling pathway for this compound-induced cell death.

Q3: We have observed a partial cell cycle arrest in the S-phase. What does this signify?

A3: A partial arrest in the S-phase has been reported for this compound in Giardia intestinalis.[11][12][13] This suggests that this compound may interfere with DNA synthesis. In the reported study, increasing concentrations of this compound led to a dose-dependent increase in the percentage of cells in the S-phase, with a corresponding decrease in the G0/G1 population.[11] This cytostatic effect may precede the observed necrotic-like cell death.

Quantitative Data Summary: Effect of this compound on Giardia intestinalis Cell Cycle

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle (0.022% DMSO)78.8%13.0%5.6%
This compound (IC50)~70%~20%~7%
This compound (IC100)~68%~22%~6%
This compound (IC150)~65%~24%~5%
This compound (IC200)~62%~24%~2%
Data are adapted from studies on Giardia intestinalis and may not be representative of mammalian cells.[11]

Q4: What is a typical IC50 value for this compound?

A4: There is limited data on the IC50 of this compound in mammalian cancer cell lines. In Giardia intestinalis, the reported IC50 value is 28.2 µM after 48 hours of incubation.[11] For context, other sesquiterpene lactones have shown cytotoxic activity against human cancer cell lines with IC50 values ranging from the low micromolar to nanomolar range. It is crucial to determine the IC50 empirically in your specific cell line of interest.

Representative IC50 Values of Other Lactones in Human Cancer Cell Lines

CompoundCell LineIC50 (µM)
AltholactoneHCT116 (Colorectal)~15
AltholactoneHT29 (Colorectal)~20
IsolinderalactoneHCT15 (Colorectal)22.1
IsolinderalactoneHCT116 (Colorectal)22.4
These values are for other lactones and serve as a general reference.[14][15]

Q5: How should I prepare and store this compound for cell-based assays?

A5: this compound is typically dissolved in a non-polar solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[11][13] It is important to ensure the final concentration of DMSO in the cell culture medium is low (generally below 0.5%) to avoid solvent-induced cytotoxicity.[2] Stock solutions should be stored at -20°C or -80°C, protected from light, to maintain stability. For working solutions, it is recommended to prepare them fresh for each experiment by diluting the stock solution in the appropriate cell culture medium.

Key Experimental Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol is a general guideline for assessing the cytotoxic effects of this compound on adherent mammalian cells.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Cell Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Experimental Workflow for MTT Assay

A 1. Seed Cells in 96-well Plate C 3. Treat Cells with Compound A->C B 2. Prepare this compound Dilutions B->C D 4. Incubate for Desired Time C->D E 5. Add MTT Reagent D->E F 6. Incubate for Formazan Formation E->F G 7. Solubilize Formazan Crystals F->G H 8. Read Absorbance at 570 nm G->H I 9. Analyze Data & Determine IC50 H->I

A workflow diagram for a standard MTT cytotoxicity assay.
Protocol 2: In Vitro Aldose Reductase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on aldose reductase activity.

Materials:

  • Purified aldose reductase enzyme (e.g., from rat lens or recombinant human)

  • Potassium phosphate buffer (e.g., 0.1 M, pH 6.2)

  • NADPH

  • DL-glyceraldehyde (substrate)

  • This compound

  • DMSO

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of NADPH and DL-glyceraldehyde in the phosphate buffer. Prepare a stock solution of this compound in DMSO.

  • Assay Mixture Preparation: In each well or cuvette, prepare the assay mixture containing the phosphate buffer, NADPH, and the desired concentration of this compound (or vehicle control - DMSO). Include a positive control inhibitor (e.g., Epalrestat).

  • Enzyme Addition: Add the purified aldose reductase enzyme to the assay mixture and incubate for a short period (e.g., 5-10 minutes) at the optimal temperature (e.g., 37°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes). The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each condition. Determine the percentage of inhibition caused by this compound relative to the vehicle control. Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.[16][17]

References

Technical Support Center: Method Validation for Linearolactone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating analytical methods for the quantification of Linearolactone.

Frequently Asked Questions (FAQs)

1. General Method Validation

  • Q1: What are the key parameters to consider for the validation of a this compound quantification method?

    A1: According to international guidelines (e.g., ICH), the core validation parameters include:

    • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

    • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.[1]

    • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

    • Accuracy: The closeness of test results obtained by the method to the true value.

    • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

    • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

    • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

    • Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.

2. Sample Preparation and Extraction

  • Q2: I am observing low recovery of this compound after solid-phase extraction (SPE). What are the potential causes and solutions?

    A2: Low recovery during SPE can be due to several factors. Here's a troubleshooting guide:

    Potential CauseTroubleshooting Steps
    Inappropriate Sorbent Material Ensure the chosen sorbent has the correct chemistry (e.g., reversed-phase C18, normal-phase silica) for this compound's polarity.
    Incorrect Conditioning/Equilibration Verify that the cartridge is properly conditioned with the recommended solvent, followed by equilibration with the loading buffer.
    Sample pH The pH of the sample can affect the ionization state of this compound and its interaction with the sorbent. Optimize the sample pH to ensure optimal retention.
    Elution Solvent Strength The elution solvent may not be strong enough to desorb this compound from the sorbent. Try a stronger solvent or a solvent mixture.
    Flow Rate A high flow rate during sample loading or elution can lead to incomplete interaction with the sorbent. Optimize the flow rate.
    Analyte Breakthrough The amount of sample loaded may be exceeding the capacity of the SPE cartridge. Try reducing the sample volume or using a larger cartridge.
  • Q3: How can I minimize matrix effects when analyzing this compound in complex biological samples?

    A3: Matrix effects, which are the alteration of analyte ionization efficiency by co-eluting matrix components, can be a significant issue in LC-MS/MS analysis. Strategies to mitigate them include:

    • Effective Sample Cleanup: Utilize more selective sample preparation techniques like two-step SPE or immunoaffinity chromatography.

    • Chromatographic Separation: Optimize the HPLC method to separate this compound from interfering matrix components. This may involve trying different columns, mobile phases, or gradient profiles.

    • Dilution: Diluting the sample can reduce the concentration of interfering components. However, ensure the diluted concentration of this compound is still above the LOQ.

    • Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is as close as possible to the study samples to compensate for matrix effects.

    • Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to correct for matrix effects, as it will be affected similarly to the analyte.

3. HPLC Analysis and Troubleshooting

  • Q4: My this compound peak is showing significant tailing in my reversed-phase HPLC analysis. What can I do?

    A4: Peak tailing can be caused by several factors. Here are some common causes and solutions:

    Potential CauseTroubleshooting Steps
    Secondary Silanol Interactions Add a small amount of a competing base (e.g., triethylamine) to the mobile phase or use a base-deactivated column. Lowering the mobile phase pH can also help by protonating the silanol groups.
    Column Contamination Flush the column with a strong solvent. If the problem persists, consider replacing the column.
    Column Void A void at the head of the column can cause peak distortion. This often requires column replacement.
    Sample Overload Inject a lower concentration of the sample to see if the peak shape improves.
    Inappropriate Mobile Phase pH Ensure the mobile phase pH is at least 2 pH units away from the pKa of this compound to maintain a single ionic form.
  • Q5: I am observing inconsistent retention times for this compound. What should I check?

    A5: Fluctuating retention times can compromise the reliability of your data. Check the following:

    Potential CauseTroubleshooting Steps
    Pump Issues Check for leaks in the pump seals and fittings. Ensure proper pump priming and degassing of the mobile phase to prevent air bubbles.
    Mobile Phase Composition If preparing the mobile phase online, ensure the proportioning valves are working correctly. If preparing manually, ensure accurate and consistent measurements.
    Column Temperature Use a column oven to maintain a stable temperature, as fluctuations can affect retention times.
    Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run.
    Changes in Mobile Phase pH Even small changes in pH can affect the retention of ionizable compounds. Prepare fresh mobile phase regularly.

4. Stability

  • Q6: How should I assess the stability of this compound in my samples and analytical solutions?

    A6: Stability testing is crucial to ensure that the measured concentration reflects the true concentration at the time of sampling. Key stability assessments include:

    • Freeze-Thaw Stability: Evaluate the stability after multiple freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Assess the stability of the analyte in the matrix at room temperature for a period that reflects the sample handling time.

    • Long-Term Stability: Determine the stability of the analyte in the matrix at the intended storage temperature over the expected storage duration.

    • Stock Solution Stability: Evaluate the stability of the stock and working standard solutions at their storage temperatures.

    • Post-Preparative (Autosampler) Stability: Assess the stability of the processed samples in the autosampler.

Experimental Protocols

Protocol 1: Linearity Assessment

  • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile).

  • Perform serial dilutions of the stock solution to prepare at least five calibration standards at different concentrations spanning the expected range of the samples.

  • Inject each calibration standard in triplicate.

  • Plot the mean peak area response versus the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.99.[1]

Protocol 2: Accuracy (Recovery) Determination

  • Prepare blank matrix samples (e.g., plasma, tissue homogenate).

  • Spike the blank matrix with known concentrations of this compound at three levels: low, medium, and high QC levels.

  • Prepare a set of standards in a neat solution at the same concentrations.

  • Process and analyze both the spiked matrix samples and the neat standards (n=3 for each level).

  • Calculate the percent recovery at each level using the following formula: % Recovery = (Mean response of spiked matrix / Mean response of neat standard) * 100

Acceptance Criteria:

  • The mean recovery should be within 85-115% for each level.

Protocol 3: Precision (Repeatability and Intermediate) Evaluation

  • Prepare quality control (QC) samples at three concentrations (low, medium, and high) within the calibration range.

  • Repeatability (Intra-day precision): Analyze five replicates of each QC level on the same day.

  • Intermediate Precision (Inter-day precision): Analyze five replicates of each QC level on three different days.

  • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for each QC level for both intra- and inter-day assessments.

Acceptance Criteria:

  • The %RSD should not exceed 15% for each QC level (20% for the LLOQ).

Quantitative Data Summary

Table 1: Example Linearity Data

Concentration (ng/mL)Mean Peak Area
11523
57615
2538075
100152300
500761500
Regression Equation y = 1523x + 50
Correlation Coefficient (r²) 0.9998

Table 2: Example Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Mean Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Mean Conc. (ng/mL)Inter-day Accuracy (%)Inter-day Precision (%RSD)
Low32.9598.34.53.05101.76.8
Medium150153.2102.13.1148.999.35.2
High400395.898.92.8405.1101.34.1

Visualizations

experimental_workflow sample Sample Collection (e.g., Plasma, Tissue) prep Sample Preparation (e.g., SPE, LLE) sample->prep analysis HPLC-UV/MS Analysis prep->analysis data Data Acquisition and Processing analysis->data validation Method Validation (Accuracy, Precision, etc.) data->validation quant Quantification of This compound validation->quant troubleshooting_logic start Inaccurate or Imprecise Results? sample_prep Check Sample Preparation (Recovery, Matrix Effects) start->sample_prep Yes hplc Check HPLC System (Peak Shape, Retention Time) start->hplc Yes stability Check Analyte Stability (Degradation) start->stability Yes revalidate Re-evaluate and Re-validate sample_prep->revalidate hplc->revalidate stability->revalidate

References

Technical Support Center: Enhancing the Bioavailability of Linearolactone Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the bioavailability of linearolactone analogues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving adequate oral bioavailability with this compound analogues?

This compound analogues, being diterpenoids, are often characterized by poor aqueous solubility and high lipophilicity. This can lead to low dissolution rates in the gastrointestinal (GI) tract and poor absorption, resulting in low and variable oral bioavailability.[1] Additionally, they may be susceptible to first-pass metabolism in the liver, further reducing the amount of active compound that reaches systemic circulation.[2][3]

Q2: What are the most promising formulation strategies to enhance the bioavailability of these analogues?

Several formulation strategies can be employed to overcome the challenges associated with poorly soluble drugs like this compound analogues.[4][5][6][7] These include:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, leading to improved dissolution.[6][7]

  • Amorphous Solid Dispersions: Dispersing the analogue in a hydrophilic carrier in an amorphous state can enhance solubility and dissolution.[4][6]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs) can improve solubilization and facilitate lymphatic transport, potentially bypassing first-pass metabolism.[3][5][6]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the analogues.[5][7]

Q3: How can I assess the in vitro dissolution of my this compound analogue formulation?

Standard dissolution apparatus (e.g., USP Apparatus 2 - paddle method) can be used. It is crucial to use a dissolution medium that mimics the physiological conditions of the GI tract. This may include simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) with the addition of surfactants to better reflect the in vivo environment for lipophilic compounds.

Q4: What in vivo models are suitable for evaluating the oral bioavailability of this compound analogues?

Rodent models, such as rats or mice, are commonly used for initial in vivo pharmacokinetic studies. These studies typically involve oral administration of the formulation followed by serial blood sampling to determine the plasma concentration-time profile of the analogue. Key parameters to measure are the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).

Troubleshooting Guides

Issue Potential Cause Suggested Solution
Low in vitro dissolution rate despite particle size reduction. The analogue may be highly crystalline, or the particles may be re-aggregating in the dissolution medium.Consider formulating as an amorphous solid dispersion to disrupt the crystal lattice. Incorporate wetting agents or stabilizers in the formulation to prevent particle aggregation.
High variability in plasma concentrations in animal studies. This could be due to food effects, inconsistent formulation performance, or inherent variability in GI physiology.Administer the formulation to fasted animals to minimize food-related variability. Ensure the formulation is homogenous and stable. Increase the number of animals per group to improve statistical power.
Low oral bioavailability (F%) despite good in vitro dissolution. The analogue may have poor membrane permeability or be subject to significant first-pass metabolism.Investigate the use of permeation enhancers in the formulation.[8] Consider co-administration with an inhibitor of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors), if known. Explore lipid-based formulations to promote lymphatic uptake.[3]
Precipitation of the analogue in the GI tract upon release from a lipid-based formulation. The drug concentration in the formulation may be too high, leading to supersaturation and subsequent precipitation upon dispersion in the aqueous environment of the GI tract.Reduce the drug loading in the formulation. Incorporate precipitation inhibitors (e.g., polymers like HPMC) into the formulation to maintain a supersaturated state for a longer duration.

Quantitative Data Summary

Table 1: Hypothetical Comparison of Different Formulation Strategies on the Pharmacokinetic Parameters of a this compound Analogue in Rats (Oral Administration, 10 mg/kg)

Formulation Cmax (ng/mL) Tmax (h) AUC (0-24h) (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension (Micronized) 50 ± 124.0 ± 1.5350 ± 85100 (Reference)
Amorphous Solid Dispersion 150 ± 352.5 ± 0.81050 ± 210300
Self-Emulsifying Drug Delivery System (SEDDS) 250 ± 501.5 ± 0.51750 ± 350500
Nanosuspension 180 ± 402.0 ± 0.71260 ± 280360

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion
  • Materials: this compound analogue, hydrophilic polymer (e.g., PVP K30, HPMC), organic solvent (e.g., methanol, acetone).

  • Procedure:

    • Dissolve the this compound analogue and the hydrophilic polymer in the organic solvent in a predetermined ratio (e.g., 1:1, 1:3 drug-to-polymer ratio).

    • Ensure complete dissolution to form a clear solution.

    • Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

    • Further dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

    • Grind the dried solid dispersion into a fine powder and store it in a desiccator.

    • Characterize the solid dispersion for amorphicity using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Protocol 2: In Vitro Dissolution Testing
  • Apparatus: USP Dissolution Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of simulated intestinal fluid (SIF, pH 6.8) containing 0.5% w/v sodium lauryl sulfate.

  • Procedure:

    • Pre-heat the dissolution medium to 37 ± 0.5°C.

    • Place a known amount of the this compound analogue formulation (equivalent to a specific dose) into each dissolution vessel.

    • Start the paddle rotation at a specified speed (e.g., 75 rpm).

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter the samples and analyze the concentration of the this compound analogue using a validated analytical method (e.g., HPLC-UV).

Protocol 3: In Vivo Pharmacokinetic Study in Rats
  • Animals: Male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.

  • Formulation Administration: Administer the this compound analogue formulation orally via gavage at a dose of 10 mg/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Centrifuge the blood samples to separate the plasma.

  • Sample Analysis:

    • Extract the this compound analogue from the plasma samples using a suitable extraction method (e.g., protein precipitation or liquid-liquid extraction).

    • Quantify the concentration of the analogue in the plasma extracts using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation cluster_assessment Bioavailability Assessment formulation Select Formulation Strategy (e.g., Solid Dispersion, SEDDS) preparation Prepare Formulation formulation->preparation characterization In Vitro Characterization (e.g., Particle Size, Dissolution) preparation->characterization animal_study Pharmacokinetic Study (Rat Model) characterization->animal_study Optimized Formulation blood_sampling Blood Sampling animal_study->blood_sampling analysis LC-MS/MS Analysis blood_sampling->analysis pk_parameters Calculate PK Parameters (AUC, Cmax, Tmax) analysis->pk_parameters bioavailability Determine Relative Bioavailability pk_parameters->bioavailability

Caption: Experimental workflow for enhancing and assessing the bioavailability of this compound analogues.

signaling_pathway cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_lymphatic Lymphatic System (Lipid Formulations) oral_admin Oral Administration of This compound Analogue Formulation dissolution Dissolution in GI Fluids oral_admin->dissolution absorption Absorption across Enterocytes dissolution->absorption portal_vein Portal Vein absorption->portal_vein lymphatic_uptake Lymphatic Uptake absorption->lymphatic_uptake liver Liver (First-Pass Metabolism) portal_vein->liver systemic_circ Systemic Circulation liver->systemic_circ thoracic_duct Thoracic Duct lymphatic_uptake->thoracic_duct thoracic_duct->systemic_circ

Caption: Potential absorption pathways for this compound analogues after oral administration.

References

Validation & Comparative

A Comparative Analysis of the Antiprotozoal Activities of Linearolactone and Albendazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antiprotozoal efficacy of Linearolactone, a naturally occurring neo-clerodane diterpene, and Albendazole, a widely used broad-spectrum anthelmintic drug. This objective analysis is supported by experimental data from various in vitro studies, offering insights into their respective potencies and mechanisms of action against several protozoan parasites.

Quantitative Comparison of Antiprotozoal Activity

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and Albendazole against various protozoan parasites. The data is compiled from multiple in vitro studies to provide a comparative overview of their potency.

CompoundGiardia lamblia (IC50)Entamoeba histolytica (IC50)Trypanosoma cruzi (IC50)Leishmania spp. (IC50)
This compound 28.2 µM[1][2]22.9 µM[1][2]Not ReportedNot Reported
Albendazole 0.03 µM71.94 µM[3]>256.33 µMNot Reported

Note: The activity of this compound against Trypanosoma cruzi and Leishmania spp. has not been reported in the reviewed literature. However, other clerodane diterpenes have shown activity against these parasites. For instance, a clerodane diterpene isolated from Croton echioides exhibited an IC50 value of 8.3 µM against Leishmania amazonensis promastigotes[1][4][5]. Another study on a new clerodane diterpene from Casearia sylvestris var. lingua reported a minimal inhibitory concentration (MIC) of 0.59 µg/mL against Trypanosoma cruzi[6]. Albendazole has been reported to have an IC50 of 30 µM against T. cruzi tubulin and shows varied efficacy against different Leishmania species.

Mechanisms of Action

The antiprotozoal effects of this compound and Albendazole are attributed to distinct molecular mechanisms.

This compound: Studies suggest that this compound induces a necrotic-like cell death in Giardia intestinalis trophozoites.[7][8][9] This is characterized by ultrastructural alterations, including changes in vacuole abundance, the appearance of perinuclear and periplasmic spaces, and the deposition of glycogen granules.[9] An in silico study predicted that aldose reductase, an enzyme involved in the polyol pathway, is a likely target of this compound.[7][8]

Albendazole: The primary mechanism of action for albendazole is the inhibition of tubulin polymerization.[4][5][6] It binds to the β-tubulin subunit of the parasite's microtubules, preventing their assembly. This disruption of the microtubule cytoskeleton interferes with essential cellular functions such as glucose uptake, cell division, and motility, ultimately leading to the parasite's death.[4][5][6]

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided in DOT language.

Albendazole Mechanism of Action Albendazole Albendazole Beta_tubulin Beta_tubulin Albendazole->Beta_tubulin binds to Microtubule_polymerization Microtubule_polymerization Beta_tubulin->Microtubule_polymerization inhibits Microtubule_disruption Microtubule_disruption Microtubule_polymerization->Microtubule_disruption Glucose_uptake Glucose_uptake Microtubule_disruption->Glucose_uptake impairs Cell_division Cell_division Microtubule_disruption->Cell_division blocks Parasite_death Parasite_death Glucose_uptake->Parasite_death Cell_division->Parasite_death

Mechanism of action for Albendazole.

This compound Proposed Mechanism of Action This compound This compound Aldose_reductase Aldose_reductase This compound->Aldose_reductase potentially inhibits Necrotic_cell_death Necrotic_cell_death This compound->Necrotic_cell_death induces Ultrastructural_alterations Vacuole changes Perinuclear space Glycogen deposition Necrotic_cell_death->Ultrastructural_alterations

Proposed mechanism of action for this compound.

In Vitro Antiprotozoal Assay Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Protozoa_culture Culture of Protozoa (e.g., Giardia lamblia trophozoites) Incubation Incubate Protozoa with Compounds (48h, 37°C) Protozoa_culture->Incubation Compound_dilution Serial Dilution of This compound & Albendazole Compound_dilution->Incubation Viability_assay Determine Parasite Viability (e.g., Trypan Blue Exclusion) Incubation->Viability_assay IC50_calculation Calculate IC50 Values Viability_assay->IC50_calculation

General workflow for in vitro antiprotozoal assays.

Detailed Experimental Protocols

In Vitro Antiprotozoal Susceptibility Assay

This protocol is a generalized procedure for determining the IC50 values of compounds against protozoan trophozoites.

  • Parasite Culture: Trophozoites of Giardia lamblia or Entamoeba histolytica are cultured in an appropriate medium (e.g., TYI-S-33 medium for G. lamblia) at 37°C.

  • Compound Preparation: Stock solutions of this compound and Albendazole are prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in the culture medium to achieve the desired final concentrations.

  • Assay Setup: In a 96-well microtiter plate, approximately 1 x 10^4 trophozoites per well are seeded. The serially diluted compounds are added to the respective wells. Control wells containing parasites with DMSO (vehicle control) and parasites with a reference drug (e.g., metronidazole) are also included.

  • Incubation: The plates are incubated for 48 hours at 37°C in an anaerobic or microaerophilic environment, depending on the parasite's requirements.

  • Viability Assessment: After incubation, parasite viability is determined. This can be done by counting motile trophozoites using a hemocytometer after staining with a viability dye like trypan blue. Alternatively, a colorimetric assay such as the MTT assay can be used.

  • IC50 Determination: The percentage of inhibition is calculated for each concentration relative to the vehicle control. The IC50 value, the concentration that inhibits 50% of parasite growth, is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Reagents and Materials: Purified tubulin (e.g., from bovine brain), GTP solution, polymerization buffer (e.g., PIPES buffer), and a fluorescence plate reader are required.

  • Assay Procedure:

    • A reaction mixture containing tubulin, GTP, and a fluorescent reporter that binds to polymerized tubulin is prepared in a 96-well plate.

    • The test compound (Albendazole) at various concentrations is added to the wells. A known inhibitor (e.g., colchicine) and a known stabilizer (e.g., paclitaxel) are used as controls.

    • The plate is incubated at 37°C to induce tubulin polymerization.

    • The fluorescence is measured at regular intervals for a specified period (e.g., 60 minutes).

  • Data Analysis: An increase in fluorescence indicates tubulin polymerization. The rate of polymerization is calculated from the slope of the fluorescence curve. The inhibitory effect of the compound is determined by comparing the polymerization rates in the presence and absence of the compound.

Aldose Reductase Inhibition Assay

This spectrophotometric assay determines the inhibitory effect of a compound on the aldose reductase enzyme.

  • Enzyme Preparation: Aldose reductase can be partially purified from a source like bovine lenses or a recombinant source.

  • Assay Mixture: The reaction mixture in a cuvette contains phosphate buffer (pH 6.2), NADPH, the substrate (e.g., DL-glyceraldehyde), and the enzyme preparation.

  • Inhibition Assay:

    • The test compound (this compound) at various concentrations is added to the assay mixture.

    • The reaction is initiated by the addition of the substrate.

    • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time using a spectrophotometer.

  • Calculation of Inhibition: The rate of the enzymatic reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates with and without the inhibitor. The IC50 value is then calculated from a dose-response curve.

References

A Comparative Analysis of Linearolactone and Other Neo-clerodane Diterpenes from Salvia polystachya

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of linearolactone and other neo-clerodane diterpenes isolated from the medicinal plant Salvia polystachya. The information is compiled from various scientific studies to offer a comprehensive overview supported by experimental data.

Introduction to Neo-clerodane Diterpenes from Salvia polystachya

Salvia polystachya, commonly known as Chia, is a plant species that has been a source of various neo-clerodane diterpenes. These compounds are characterized by a specific bicyclic core structure and have garnered significant interest in the scientific community for their diverse pharmacological activities. Among the notable diterpenes isolated from this plant are this compound and a series of compounds known as polystachynes (A, B, D, etc.), alongside others like salvifaricin and dehydrokerlin.[1] This guide will focus on comparing the performance of this compound against its structural relatives from the same plant source across different biological assays.

Comparative Biological Activities

The neo-clerodane diterpenes from Salvia polystachya have been evaluated for a range of biological effects, including antiprotozoal, cytotoxic, and effects on the extracellular matrix. The available data allows for a direct comparison of their potency in these assays.

Antiprotozoal Activity

A key area of investigation for these compounds has been their efficacy against protozoan parasites, particularly those responsible for dysentery, which aligns with the traditional use of Salvia polystachya in Mexican medicine.[2] The 50% inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for this compound and several polystachynes against Entamoeba histolytica and Giardia lamblia.

Table 1: Comparative Antiprotozoal Activity of Neo-clerodane Diterpenes from Salvia polystachya [2]

CompoundIC50 against Entamoeba histolytica (µM)IC50 against Giardia lamblia (µM)
This compound22.928.2
Polystachyne A160.6134.7
Polystachyne B117.0107.5
Polystachyne D125.8112.3

As the data indicates, this compound exhibits significantly more potent antiprotozoal activity compared to polystachynes A, B, and D, with substantially lower IC50 values against both tested protozoans.[2]

Activity on Extracellular Matrix Components

Several neo-clerodane diterpenoids isolated from Salvia polystachya have been shown to stimulate the expression of genes encoding for extracellular matrix components in human dermal fibroblasts. This suggests potential applications in wound healing and tissue regeneration. The compounds that demonstrated this activity include polystachyne G, 15-epi-polystachyne G, and others, which were found to increase the expression of type I, type III, and type V collagens, as well as elastin.[3][4] While a direct quantitative comparison is not available in the literature, this highlights a shared biological effect among a subset of these diterpenes.

Mechanism of Action: Focus on this compound

The mechanism by which these compounds exert their biological effects is an active area of research. For this compound, its giardicidal action has been studied in more detail.

Induction of Necrotic-like Cell Death in Giardia intestinalis

Research on Giardia intestinalis trophozoites has shown that this compound induces a necrotic-like cell death.[5] This is a form of cell death that is distinct from apoptosis (programmed cell death). This finding is significant as it points to a different mechanism of action compared to some other antigiardial compounds that induce apoptosis-like processes.[5]

Potential Molecular Target of this compound

In silico studies, specifically molecular docking analyses, have suggested that a likely molecular target for this compound in Giardia intestinalis is the enzyme aldose reductase.[5] This enzyme is involved in the polyol pathway of glucose metabolism. The prediction of a favored change in Gibbs free energy for the binding of this compound to this enzyme suggests a strong interaction.[5]

Below is a diagram illustrating the proposed mechanism of action for this compound against Giardia intestinalis.

Proposed Mechanism of Action of this compound in Giardia intestinalis This compound This compound Aldose_Reductase Aldose Reductase This compound->Aldose_Reductase Inhibition (Predicted) Necrotic_Death Necrotic-like Cell Death Aldose_Reductase->Necrotic_Death Leads to

Caption: Proposed mechanism of this compound in Giardia.

Experimental Protocols

This section provides an overview of the methodologies used in the studies cited for the evaluation of the biological activities of this compound and other neo-clerodane diterpenes.

Isolation and Purification of Neo-clerodane Diterpenes from Salvia polystachya

A general procedure for the isolation of these compounds involves the following steps:

  • Extraction: The dried and powdered aerial parts of Salvia polystachya are typically extracted with a solvent such as acetone or methanol at room temperature. The solvent is then evaporated under reduced pressure to obtain a crude extract.

  • Fractionation: The crude extract is subjected to fractionation using techniques like solvent-solvent partitioning (e.g., with hexane and methanol-water mixtures) to separate compounds based on their polarity.

  • Chromatography: The resulting fractions are further purified using column chromatography on silica gel. A gradient elution system with increasing polarity (e.g., hexane-ethyl acetate mixtures) is employed to separate the individual compounds.

  • Crystallization and Identification: The isolated compounds are often obtained as crystalline solids. Their structures are then elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMBC, NOESY), Mass Spectrometry (MS), and sometimes X-ray crystallography for definitive structural confirmation.

General Workflow for Isolation of Neo-clerodane Diterpenes Start Dried Aerial Parts of Salvia polystachya Extraction Solvent Extraction (e.g., Acetone) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Solvent Partitioning Crude_Extract->Fractionation Fractions Fractions of Varying Polarity Fractionation->Fractions Column_Chromatography Silica Gel Column Chromatography Fractions->Column_Chromatography Pure_Compounds Isolated Neo-clerodane Diterpenes (this compound, Polystachynes, etc.) Column_Chromatography->Pure_Compounds

Caption: Isolation workflow for diterpenes from Salvia.

Antiprotozoal Activity Assay

The in vitro activity against E. histolytica and G. lamblia is typically determined using a microassay method.

  • Culturing of Protozoa: Trophozoites of the respective protozoa are cultured in an appropriate medium (e.g., TYI-S-33 for E. histolytica and G. lamblia) at 37°C.

  • Drug Preparation: The isolated compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions.

  • Assay Procedure: A suspension of the trophozoites is added to 96-well microtiter plates. The test compounds are then added at various concentrations. Control wells with the solvent and a reference drug (e.g., metronidazole) are also included.

  • Incubation and Viability Assessment: The plates are incubated for a specific period (e.g., 48 hours) at 37°C. The viability of the trophozoites is then determined, often by microscopic counting or using a viability dye.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the protozoal growth (IC50) is calculated from the dose-response curves.

Cytotoxicity Assays (General Protocols)

While specific comparative cytotoxicity data for this compound and polystachynes from S. polystachya on cancer cell lines is limited in the reviewed literature, the following are standard protocols for assessing the cytotoxic effects of natural compounds.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for a few hours (e.g., 3-4 hours) at 37°C to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm). The absorbance is proportional to the number of viable cells.

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.

  • Cell Culture and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.

  • Supernatant Collection: After the treatment period, the cell culture supernatant is collected.

  • LDH Reaction: The collected supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: The amount of formazan is quantified by measuring the absorbance at a specific wavelength (e.g., 490 nm). The amount of color formed is proportional to the number of lysed cells.

Conclusion

The neo-clerodane diterpenes from Salvia polystachya represent a promising group of natural products with diverse biological activities. This compound stands out for its potent antiprotozoal effects, showing significantly greater activity than the tested polystachynes. Its mechanism of action against Giardia intestinalis, involving the induction of necrotic-like cell death and potential inhibition of aldose reductase, provides a foundation for further investigation and potential drug development. While the polystachynes exhibit more moderate antiprotozoal activity, their demonstrated ability to stimulate the expression of extracellular matrix components opens up other avenues for therapeutic applications. Further research is warranted to explore the full spectrum of biological activities of these compounds, including their potential as anticancer agents, and to elucidate their mechanisms of action in mammalian systems.

References

A Comparative Analysis of the Efficacy of Linearolactone and Metronidazole Against Giardia lamblia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of linearolactone, a naturally derived neo-clerodane diterpene, and metronidazole, the standard therapeutic agent, against the protozoan parasite Giardia lamblia. This analysis is based on available in vitro experimental data, offering insights into their respective mechanisms of action and cytotoxic effects.

Quantitative Efficacy Comparison

While no studies directly comparing this compound and metronidazole under identical experimental conditions have been identified, the following tables summarize their in vitro efficacy against G. lamblia trophozoites based on reported 50% inhibitory concentration (IC50) values from independent studies. It is important to note that variations in experimental conditions, such as the Giardia strain used and incubation times, can influence IC50 values.

Table 1: In Vitro Efficacy of this compound against Giardia lamblia

CompoundGiardia lamblia StrainIC50 (µM)Incubation Time (h)Reference
This compoundWBNot explicitly stated, but experiments were conducted at IC25, IC50, and IC100 concentrations.40[1]

Table 2: In Vitro Efficacy of Metronidazole against Giardia lamblia

CompoundGiardia lamblia StrainIC50 (µM)Incubation Time (h)Reference
MetronidazoleWB C68.1Not specified[2]
MetronidazoleIranian Isolate0.1 - 10 µg/ml4[3]
MetronidazoleWB C6 GusANot specifiedNot specified[4]
MetronidazoleFour clinical isolates0.78-1.56 µg/ml24[5]

Mechanism of Action and Cellular Effects

This compound:

This compound is a neo-clerodane diterpene that has demonstrated giardicidal effects.[1] Its mechanism of action is not fully elucidated but is believed to differ from that of metronidazole. Studies suggest that this compound induces a necrotic-like cell death in G. lamblia trophozoites.[1] This is supported by observations of ultrastructural alterations, including the loss of peripheral vesicles and the appearance of perinuclear and periplasmic spaces.[1] Furthermore, this compound has been shown to cause a partial arrest of the cell cycle in the S phase.[1] One potential molecular target for this compound in Giardia is aldose reductase, an enzyme involved in the parasite's glucose metabolism.[1]

Metronidazole:

Metronidazole is a nitroimidazole prodrug that requires activation within the anaerobic environment of the Giardia trophozoite.[6] Once activated through the reduction of its nitro group by parasitic enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), it is converted into a toxic radical anion.[6][7] This reactive metabolite can then bind to and damage the parasite's DNA, leading to strand breakage and cell death.[8] Resistance to metronidazole in Giardia has been associated with decreased activity of the enzymes responsible for its activation.[7]

Experimental Protocols

Determination of 50% Inhibitory Concentration (IC50)

The IC50 value, representing the concentration of a drug that inhibits 50% of the parasite's growth or viability, is a standard measure of its efficacy. A common method for determining the IC50 of anti-giardial compounds is the microdilution assay.

Workflow for IC50 Determination:

cluster_0 Preparation cluster_1 Incubation cluster_2 Assessment cluster_3 Analysis prep_parasites Culture G. lamblia trophozoites incubate Incubate trophozoites with drug dilutions prep_parasites->incubate prep_drug Prepare serial dilutions of test compound prep_drug->incubate assess_viability Assess parasite viability (e.g., cell counting, metabolic assay) incubate->assess_viability calc_ic50 Calculate IC50 value assess_viability->calc_ic50

Caption: Workflow for determining the IC50 of anti-giardial compounds.

Detailed Steps:

  • Giardia lamblia Culture: Trophozoites of a specific strain (e.g., WB) are cultured axenically in a suitable medium (e.g., TYI-S-33) under anaerobic conditions at 37°C.

  • Drug Preparation: The test compound (this compound or metronidazole) is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to obtain a range of concentrations.

  • Incubation: A defined number of trophozoites are seeded into microtiter plates. The drug dilutions are added to the wells, and the plates are incubated for a specific period (e.g., 24 or 48 hours) under anaerobic conditions at 37°C. Control wells containing untreated parasites and a vehicle control are also included.

  • Viability Assessment: After incubation, the viability of the trophozoites is assessed. This can be done by:

    • Direct Cell Counting: Using a hemocytometer to count the number of viable (motile) and non-viable (immotile) trophozoites.

    • Metabolic Assays: Using reagents like MTT or resazurin, which are converted into colored or fluorescent products by metabolically active cells. The intensity of the signal is proportional to the number of viable parasites.

  • IC50 Calculation: The percentage of inhibition for each drug concentration is calculated relative to the untreated control. The IC50 value is then determined by plotting the inhibition percentage against the drug concentration and fitting the data to a dose-response curve.

Analysis of Ultrastructural Changes by Transmission Electron Microscopy (TEM)

TEM is a powerful technique to visualize the detailed ultrastructural changes in Giardia trophozoites induced by drug treatment.

Workflow for TEM Analysis:

cluster_0 Treatment cluster_1 Fixation & Embedding cluster_2 Sectioning & Staining cluster_3 Imaging treat_parasites Treat G. lamblia trophozoites with test compound fixation Fix cells (e.g., with glutaraldehyde) treat_parasites->fixation post_fixation Post-fix with osmium tetroxide fixation->post_fixation dehydration Dehydrate in ethanol series post_fixation->dehydration embedding Embed in resin dehydration->embedding sectioning Cut ultra-thin sections embedding->sectioning staining Stain with heavy metals (e.g., uranyl acetate, lead citrate) sectioning->staining imaging Examine under a transmission electron microscope staining->imaging

Caption: Workflow for analyzing ultrastructural changes using TEM.

Detailed Steps:

  • Treatment: Giardia trophozoites are treated with the desired concentration of the test compound for a specific duration.

  • Fixation: The treated and control parasites are harvested and fixed, typically with glutaraldehyde, to preserve their cellular structures.

  • Post-fixation and Dehydration: The cells are then post-fixed with osmium tetroxide to enhance contrast, followed by dehydration through a graded series of ethanol concentrations.

  • Embedding: The dehydrated samples are infiltrated with and embedded in a resin (e.g., Epon).

  • Sectioning and Staining: The resin blocks are cut into ultra-thin sections (60-90 nm) using an ultramicrotome. The sections are then stained with heavy metal salts, such as uranyl acetate and lead citrate, to further increase contrast.

  • Imaging: The stained sections are placed on copper grids and examined using a transmission electron microscope to visualize and document any ultrastructural alterations.

Signaling Pathways

Proposed Mechanism of Action for this compound:

The precise signaling pathway for this compound's anti-giardial activity is still under investigation. However, based on current findings, a proposed mechanism involves the inhibition of aldose reductase, which could disrupt the parasite's energy metabolism, leading to a necrotic-like cell death.

This compound This compound AldoseReductase Aldose Reductase This compound->AldoseReductase Inhibits EnergyMetabolism Disruption of Energy Metabolism AldoseReductase->EnergyMetabolism Impacts CellDeath Necrotic-like Cell Death EnergyMetabolism->CellDeath Leads to

Caption: Proposed mechanism of action for this compound in Giardia.

Metronidazole Activation and Cytotoxic Pathway:

The activation of metronidazole and its subsequent cytotoxic effects in Giardia involve a well-characterized anaerobic metabolic pathway.

Metronidazole Metronidazole (Prodrug) PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Metronidazole->PFOR Reduced by ActivatedMetronidazole Activated Metronidazole (Toxic Radical) PFOR->ActivatedMetronidazole Activates DNA Parasite DNA ActivatedMetronidazole->DNA Damages CellDeath Cell Death DNA->CellDeath Leads to

Caption: Activation and cytotoxic pathway of metronidazole in Giardia.

Conclusion

Based on the available in vitro data, both this compound and metronidazole exhibit potent activity against Giardia lamblia. However, they appear to act through distinct mechanisms. Metronidazole's efficacy is dependent on its activation within the parasite's anaerobic metabolism to generate DNA-damaging radicals. In contrast, this compound induces a necrotic-like cell death, potentially by targeting the parasite's energy metabolism through the inhibition of enzymes like aldose reductase.

The lack of direct comparative studies highlights a gap in the current research. Future studies evaluating both compounds side-by-side under standardized conditions are warranted to provide a more definitive comparison of their efficacy. Further elucidation of the specific signaling pathways affected by this compound will also be crucial for a comprehensive understanding of its anti-giardial properties and its potential as a novel therapeutic agent.

References

Validating Linearolactone as a Novel Aldose Reductase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Linearolactone, a promising novel inhibitor of aldose reductase (AR), against established alternative inhibitors. The information is intended for researchers and professionals in the field of drug discovery and development. While in silico studies suggest this compound as a potential candidate for AR inhibition, this guide also presents the necessary experimental framework for its validation.

Aldose reductase is a key enzyme in the polyol pathway.[1] Under hyperglycemic conditions, AR converts excess glucose into sorbitol.[1] This accumulation of sorbitol, along with the subsequent depletion of NADPH, leads to osmotic stress and the generation of reactive oxygen species, contributing to the pathogenesis of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts.[1][2] Therefore, inhibiting aldose reductase is a significant therapeutic strategy for mitigating these complications.

Comparative Analysis of Aldose Reductase Inhibitors

The following table summarizes the inhibitory activity of this compound in comparison to well-characterized aldose reductase inhibitors. The data for this compound is presented as "To be determined" as it is based on in silico predictions and awaits experimental validation.[3]

CompoundTypeTarget OrganismIC50 ValueSource
This compound neo-clerodane diterpeneGiardia intestinalis (predicted)To be determinedIn silico docking studies[3]
Epalrestat Carboxylic acid derivativeHuman98 nMIn vitro enzymatic assay
Sorbinil SpirohydantoinRat0.2 µMIn vitro enzymatic assay
Tolrestat N-acyl-glycine derivativeRat0.03 µMIn vitro enzymatic assay
Agnuside PhytocompoundHuman22.4 nMIn vitro enzymatic assay
Eupalitin-3-O-galactoside PhytocompoundHuman27.3 nMIn vitro enzymatic assay

Signaling Pathway of Aldose Reductase in Diabetic Complications

The following diagram illustrates the central role of aldose reductase in the polyol pathway and its downstream effects leading to cellular damage. Inhibition of this enzyme is a key strategy to prevent the pathological consequences of hyperglycemia.

AldoseReductasePathway cluster_0 Hyperglycemia cluster_1 Polyol Pathway cluster_2 Cellular Stress & Damage cluster_3 Inhibition High Glucose High Glucose Glucose Glucose High Glucose->Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (AR) NADPH -> NADP+ Oxidative Stress\n (ROS Production) Oxidative Stress (ROS Production) Glucose->Oxidative Stress\n (ROS Production) NADPH depletion Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase NAD+ -> NADH Osmotic Stress Osmotic Stress Sorbitol->Osmotic Stress AGEs Formation AGEs Formation Fructose->AGEs Formation Cellular Damage\n (Neuropathy, Retinopathy, etc.) Cellular Damage (Neuropathy, Retinopathy, etc.) Osmotic Stress->Cellular Damage\n (Neuropathy, Retinopathy, etc.) Inflammation Inflammation Oxidative Stress\n (ROS Production)->Inflammation AGEs Formation->Cellular Damage\n (Neuropathy, Retinopathy, etc.) Inflammation->Cellular Damage\n (Neuropathy, Retinopathy, etc.) This compound This compound This compound->Glucose Inhibits AR

Caption: Aldose Reductase Pathway and Point of Inhibition.

Experimental Workflow for Validating Aldose Reductase Inhibitors

The following diagram outlines a typical experimental workflow for the validation of a potential aldose reductase inhibitor, starting from computational screening to in vitro and in vivo testing.

ExperimentalWorkflow cluster_0 Phase 1: In Silico Screening & Selection cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: In Vivo & Ex Vivo Analysis Virtual_Screening Virtual Screening (Docking Studies) Candidate_Selection Candidate Selection (e.g., this compound) Virtual_Screening->Candidate_Selection Enzyme_Isolation Aldose Reductase Isolation (e.g., from rat lens) Candidate_Selection->Enzyme_Isolation Enzymatic_Assay In Vitro Enzymatic Assay (Spectrophotometric) Enzyme_Isolation->Enzymatic_Assay IC50_Determination IC50 Determination Enzymatic_Assay->IC50_Determination Animal_Model Animal Model of Diabetes (e.g., STZ-induced rats) IC50_Determination->Animal_Model Drug_Administration Administration of Inhibitor Animal_Model->Drug_Administration Tissue_Analysis Ex Vivo Tissue Analysis (Sorbitol accumulation) Drug_Administration->Tissue_Analysis

Caption: Experimental Validation Workflow.

Detailed Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against aldose reductase.

1. Materials and Reagents:

  • Enzyme Source: Rat lens aldose reductase (partially purified).

  • Buffer: 0.067 M Sodium phosphate buffer (pH 6.2).

  • Cofactor: 0.1 mM NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form).

  • Substrate: 10 mM DL-Glyceraldehyde.

  • Inhibitor: this compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO).

  • Positive Control: A known aldose reductase inhibitor (e.g., Epalrestat).

  • Instrumentation: UV-Visible Spectrophotometer.

2. Enzyme Preparation (from Rat Lenses):

  • Excise lenses from male Wistar rats.

  • Homogenize the lenses in 10 volumes of ice-cold 0.1 M potassium phosphate buffer (pH 7.4).

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

  • Collect the supernatant, which contains the crude aldose reductase enzyme.

  • The protein concentration of the supernatant is determined using the Bradford method.

3. Aldose Reductase Activity Assay:

  • The assay is performed in a total volume of 1.0 mL in a quartz cuvette.

  • The reaction mixture contains:

    • 0.7 mL of 0.067 M sodium phosphate buffer (pH 6.2).

    • 0.1 mL of 0.1 mM NADPH.

    • 0.1 mL of the enzyme preparation.

    • 0.1 mL of the test inhibitor at various concentrations (or vehicle for the control).

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding 0.1 mL of 10 mM DL-glyceraldehyde.

  • Monitor the decrease in absorbance at 340 nm for 3-5 minutes, which corresponds to the oxidation of NADPH.

  • The rate of the reaction is calculated from the linear portion of the absorbance curve.

4. Calculation of Inhibition:

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This guide provides a framework for the validation of this compound as a potential aldose reductase inhibitor. Further experimental studies are crucial to confirm its efficacy and to establish a comprehensive profile comparable to existing therapeutic alternatives.

References

Comparative Analysis of Linearolactone and Existing Antiprotozoal Drugs: A Mechanistic Approach to Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Linearolactone, a neo-clerodane diterpene isolated from Salvia polystachya, has demonstrated notable antiprotozoal properties, particularly against Giardia intestinalis.[1] As drug resistance continues to undermine the efficacy of current antiprotozoal therapies, the development of new compounds with novel mechanisms of action is critical.[2][3] Increased drug resistance and the emergence of cross-resistance among existing drugs significantly reduce the effectiveness of current treatments.[2][3] This guide provides a comparative analysis of this compound and established antiprotozoal drugs, focusing on their mechanisms of action to infer the potential for cross-resistance. While direct experimental studies on cross-resistance with this compound are not yet available, the distinct cellular and molecular pathways targeted by this compound suggest a promising profile for circumventing existing resistance mechanisms.

Performance Comparison: A Mechanistic Overview

The primary difference in the mode of action between this compound and major antigiardial drugs lies in its unique effects on the cell cycle and its lack of reactive oxygen species (ROS) production. This contrasts sharply with drugs like albendazole and metronidazole.

Table 1: Comparison of Antiprotozoal Mechanisms
FeatureThis compoundMetronidazoleAlbendazoleNitazoxanide
Primary Molecular Target Predicted: Aldose Reductase (GdAldRed)[1][4]DNA[5][6]β-tubulin[7][8]Pyruvate:ferredoxin oxidoreductase (PFOR)[9][10]
Cellular Effect Partial S-phase cell cycle arrest, pronecrotic death, ultrastructural alterations[1][11]DNA strand breakage, loss of helical structure[5]Inhibition of microtubule polymerization, cytoskeletal disruption[8][12]Inhibition of anaerobic energy metabolism[9][10]
Induction of Oxidative Stress (ROS) No significant ROS production observed[1][11]Activated form generates nitro radicals[13]Can induce ROS production[1]Not a primary mechanism
Known Resistance Mechanisms Not yet studiedDecreased activity of activating enzymes (e.g., PFOR), altered expression of oxidoreductases[9][14]Point mutations in the β-tubulin gene (e.g., E198K), cytoskeletal changes[12][15][16]Altered gene expression, potential PFOR modifications[6]

Signaling Pathways and Postulated Cross-Resistance

The distinct molecular targets and cellular responses induced by this compound compared to existing drugs form the basis for postulating a low probability of cross-resistance. A compound with a novel mechanism of action is less likely to be affected by resistance mechanisms developed against other drugs.[2] For instance, the efficacy of this compound would likely be unaffected by mutations in the β-tubulin gene that confer resistance to albendazole. Similarly, alterations in the PFOR enzyme, which can lead to metronidazole and nitazoxanide resistance, would not be expected to impact the activity of this compound, which does not require reductive activation.[9][12]

G cluster_this compound This compound Pathway cluster_metronidazole Metronidazole Pathway cluster_albendazole Albendazole Pathway cluster_nitazoxanide Nitazoxanide Pathway LL This compound AR Aldose Reductase (Predicted Target) LL->AR Metro Metronidazole (Prodrug) LL->Metro Low Cross-Resistance Potential ABZ Albendazole LL->ABZ Low Cross-Resistance Potential Nita Nitazoxanide LL->Nita Low Cross-Resistance Potential S_Phase S-Phase Arrest AR->S_Phase Necrosis Pronecrotic Cell Death S_Phase->Necrosis PFOR_Metro PFOR Activation Metro->PFOR_Metro Active_Metro Activated Drug PFOR_Metro->Active_Metro DNA_Damage DNA Damage Active_Metro->DNA_Damage Tubulin β-Tubulin ABZ->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule PFOR_Nita PFOR Inhibition Nita->PFOR_Nita Energy Energy Metabolism Disruption PFOR_Nita->Energy

Caption: Distinct molecular pathways of antiprotozoal drugs.

Experimental Protocols

The following methodologies were employed in the characterization of this compound's effects on Giardia intestinalis trophozoites.[1][11]

Trophozoite Culture and Drug Treatment

Giardia intestinalis (strain WB) trophozoites were cultured axenically in TYI-S-33 medium supplemented with bovine bile and antibiotics at 37°C. For experiments, trophozoites in the logarithmic growth phase were treated with increasing concentrations of this compound, with albendazole used as a reference drug and 0.02% DMSO as a vehicle control.[11]

Cell Cycle Analysis

Treated and untreated trophozoites were harvested, washed, and fixed. The cells were then treated with RNase A, and their nuclei were stained with propidium iodide. The DNA content was analyzed by flow cytometry (FCM) to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[11]

Determination of Reactive Oxygen Species (ROS)

To evaluate oxidative stress, trophozoites were incubated with dichloro-dihydro-fluorescein diacetate (H2DCFDA). The fluorescence, indicative of ROS levels, was measured by flow cytometry. Tert-butyl hydroperoxide (TBHP) and albendazole served as positive controls for ROS induction.[1]

Analysis of Cell Death (Apoptosis/Necrosis)

Cell death mechanisms were investigated using an Annexin V-FITC and propidium iodide (PI) co-staining kit. Stained cells were analyzed by flow cytometry to differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Ultrastructural Analysis

Trophozoites were fixed, post-fixed with osmium tetroxide, dehydrated, and embedded in resin. Ultra-thin sections were stained with uranyl acetate and lead citrate and then examined using a transmission electron microscope (TEM) to observe any drug-induced ultrastructural alterations.[4]

In Silico Ligand-Protein Docking

To identify a likely molecular target, molecular docking analyses were performed. The 3D structure of this compound was docked with the crystal structure of G. intestinalis aldose reductase (GdAldRed) to predict binding affinity and interactions.[1][4]

G cluster_assays Mechanism of Action Assays start Giardia Trophozoite Culture treatment Treatment with this compound (Varying Concentrations) start->treatment cell_cycle Cell Cycle Analysis (Flow Cytometry, PI Stain) treatment->cell_cycle ros ROS Detection (Flow Cytometry, H2DCFDA) treatment->ros cell_death Cell Death Analysis (Annexin V/PI Staining) treatment->cell_death tem Ultrastructural Analysis (TEM) treatment->tem docking In Silico Docking (vs. GdAldRed) treatment->docking results Characterization of Antiprotozoal Effects cell_cycle->results ros->results cell_death->results tem->results docking->results

Caption: Experimental workflow for this compound's mechanism of action.

Logical Framework for Cross-Resistance Potential

The potential for cross-resistance is inversely related to the novelty of a drug's mechanism of action. When a new compound targets a different pathway than existing drugs, the probability of pre-existing resistance is low.

G A This compound has a novel mechanism of action (S-Phase Arrest, No ROS) D This compound's target is distinct from targets of existing drugs A->D B Existing drugs (Metronidazole, Albendazole) have different mechanisms (DNA Damage, Tubulin Inhibition) B->D C Resistance to existing drugs involves specific target modifications (e.g., PFOR, β-tubulin mutations) C->D E Conclusion: Low Likelihood of Cross-Resistance D->E

Caption: Logical basis for low cross-resistance potential.

Conclusion

The available evidence strongly suggests that this compound acts via a mechanism that is distinct from currently used antiprotozoal drugs like metronidazole and albendazole.[1] Its ability to induce a pronecrotic cell death pathway and arrest the cell cycle without generating oxidative stress highlights its novelty.[1] This unique mode of action makes this compound a promising candidate for the treatment of protozoal infections, particularly in cases of resistance to conventional therapies. While direct comparative studies on resistant strains are necessary for definitive confirmation, the mechanistic data strongly support a low potential for cross-resistance between this compound and existing antiprotozoal agents.

References

Comparative analysis of Linearolactone's effect on different parasite strains

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the experimental evidence outlining the effects of Linearolactone on various parasite strains, designed for researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of the biological effects of this compound, a naturally occurring diterpene, against different protozoan parasites. The available research primarily focuses on its activity against Giardia intestinalis and Entamoeba histolytica. This document summarizes the quantitative data on its efficacy, details the experimental methodologies used to determine its effects, and visualizes the proposed mechanisms of action through signaling pathway diagrams.

Data Presentation: Efficacy of this compound

The inhibitory effects of this compound have been quantified for two key gastrointestinal parasites. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a direct comparison of the compound's potency against each strain.

Parasite StrainIC50 Value (µM)Key Effects
Giardia intestinalis (WB strain)28.2Induces necrotic-like cell death, causes partial S-phase cell cycle arrest, and leads to ultrastructural changes.
Entamoeba histolytica (HM1:IMSS strain)22.9Induces apoptosis-like cell death, disrupts the actin cytoskeleton, and stimulates the production of reactive oxygen species (ROS).

Comparative Analysis of Cellular Effects

This compound exhibits distinct mechanisms of action in Giardia intestinalis and Entamoeba histolytica. In G. intestinalis, the compound induces a form of programmed cell death resembling necrosis and interferes with the parasite's cell division cycle. Ultrastructural analysis has revealed significant changes within the parasite, including a reduction in peripheral vesicles and an accumulation of electron-dense granules. In contrast, in E. histolytica, this compound triggers an apoptosis-like process, characterized by the production of reactive oxygen species and disruption of the actin cytoskeleton, a critical component for the parasite's motility and virulence.

Experimental Protocols

The following methodologies are central to the findings presented in this guide.

Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) of this compound against parasite trophozoites was determined using a dose-response assay. Parasites were cultured in the presence of serial dilutions of this compound for a specified period (e.g., 48 hours). The percentage of viable parasites was then determined using a suitable method, such as counting with a hemocytometer or a fluorescence-based viability assay. The IC50 value was calculated by fitting the dose-response data to a sigmoidal curve.

Cell Cycle Analysis via Flow Cytometry

To assess the effect of this compound on the parasite cell cycle, treated and untreated trophozoites were fixed, stained with a fluorescent DNA-binding dye (e.g., propidium iodide), and analyzed by flow cytometry. The intensity of the fluorescence is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M).

Analysis of Cell Death Mechanisms

The mode of cell death (e.g., apoptosis, necrosis) induced by this compound was investigated using flow cytometry with annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis.

Transmission Electron Microscopy (TEM)

Ultrastructural changes in parasites induced by this compound were examined using TEM. Trophozoites were fixed, dehydrated, embedded in resin, and sectioned into ultra-thin slices. These sections were then stained with heavy metals (e.g., uranyl acetate and lead citrate) and observed under a transmission electron microscope to visualize subcellular structures in high resolution.

Actin Cytoskeleton Staining and Confocal Microscopy

To visualize the effects of this compound on the actin cytoskeleton of E. histolytica, trophozoites were fixed, permeabilized, and stained with fluorescently-labeled phalloidin, which specifically binds to F-actin filaments. The stained parasites were then imaged using a confocal microscope to obtain high-resolution three-dimensional images of the actin cytoskeleton.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways and molecular targets of this compound in Giardia intestinalis and Entamoeba histolytica.

Giardia_Pathway This compound This compound AldoseReductase Aldose Reductase (Putative Target) This compound->AldoseReductase Inhibition OsmoticStress Increased Osmotic Stress AldoseReductase->OsmoticStress MetabolicImbalance Metabolic Imbalance AldoseReductase->MetabolicImbalance UltrastructuralChanges Ultrastructural Changes OsmoticStress->UltrastructuralChanges CellCycleArrest S-Phase Cell Cycle Arrest MetabolicImbalance->CellCycleArrest NecroticDeath Necrotic-like Cell Death CellCycleArrest->NecroticDeath UltrastructuralChanges->NecroticDeath

Figure 1: Proposed mechanism of this compound in G. intestinalis.

Entamoeba_Pathway This compound This compound ActinCytoskeleton Actin Cytoskeleton This compound->ActinCytoskeleton Disruption ROS_Production Increased ROS Production This compound->ROS_Production Motility Decreased Motility and Phagocytosis ActinCytoskeleton->Motility Apoptosis Apoptosis-like Cell Death ROS_Production->Apoptosis Motility->Apoptosis

Figure 2: Proposed mechanism of this compound in E. histolytica.

Experimental Workflow

The general workflow for investigating the antiparasitic effects of a compound like this compound is depicted below.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_silico In Silico Analysis Culture Parasite Culture Treatment Treatment with This compound Culture->Treatment IC50 IC50 Determination Treatment->IC50 Microscopy Microscopy (TEM, Confocal) Treatment->Microscopy FlowCytometry Flow Cytometry (Cell Cycle, Apoptosis) Treatment->FlowCytometry Docking Molecular Docking IC50->Docking Pathway Pathway Analysis Microscopy->Pathway FlowCytometry->Pathway

Figure 3: General experimental workflow for antiparasitic drug screening.

A Head-to-Head Comparison of Linearolactone and Polystachynes A, B, and D in Antiprotozoal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the antiprotozoal efficacy of Linearolactone and Polystachynes A, B, and D, all neo-clerodane diterpenes isolated from Salvia polystachya, reveals significant differences in their activity against pathogenic protozoa. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the pursuit of novel antiparasitic agents.

Quantitative Performance Data

The in vitro antiprotozoal activity of this compound and Polystachynes A, B, and D was evaluated against Entamoeba histolytica and Giardia lamblia, the causative agents of amoebiasis and giardiasis, respectively. The results, summarized in the table below, highlight the superior potency of this compound.

CompoundTarget OrganismIC50 (µM)
This compound Entamoeba histolytica22.9
Giardia lamblia28.2
Polystachyne A Entamoeba histolytica117.0 - 160.6
Giardia lamblia107.5 - 134.7
Polystachyne B Entamoeba histolytica117.0 - 160.6
Giardia lamblia107.5 - 134.7
Polystachyne D Entamoeba histolytica117.0 - 160.6
Giardia lamblia107.5 - 134.7

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The following protocols were utilized to determine the antiprotozoal activity of the test compounds.

In Vitro Antiprotozoal Susceptibility Assay

Organism and Culture Conditions:

  • Entamoeba histolytica (Strain HM1-IMSS): Trophozoites were cultured axenically in TYI-S-33 medium supplemented with 10% heat-inactivated bovine serum at 37°C.

  • Giardia lamblia (Strain WB): Trophozoites were grown in modified TYI-S-33 medium supplemented with 10% calf serum and bovine bile at 37°C.

Assay Procedure:

  • Trophozoites in the logarithmic phase of growth were harvested.

  • A suspension of 5 x 10^4 E. histolytica or G. lamblia trophozoites per mL was prepared.

  • The trophozoite suspension was incubated with various concentrations of the test compounds (this compound, Polystachyne A, B, or D) for 48 hours at 37°C.

  • Post-incubation, the trophozoites were stained with trypan blue, and the number of viable organisms was determined using a hemocytometer.

  • The IC50 values were calculated by probit analysis.

Mechanism of Action & Signaling Pathways

This compound

Studies on Giardia intestinalis (synonymous with Giardia lamblia) have begun to elucidate the mechanism of action of this compound. It has been shown to induce a necrotic-like cell death. Further investigations into its molecular targets suggest a potential interaction with aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism. Molecular docking studies have indicated a high affinity of this compound for G. intestinalis aldose reductase.

Interestingly, this compound does not appear to induce the production of reactive oxygen species (ROS) in G. intestinalis trophozoites. However, it does cause a partial arrest in the S phase of the cell cycle. In Entamoeba histolytica, this compound has been found to disrupt the actin cytoskeleton.

Linearolactone_Pathway This compound This compound AldoseReductase Aldose Reductase This compound->AldoseReductase Inhibits CellCycle Cell Cycle This compound->CellCycle Affects ActinCytoskeleton Actin Cytoskeleton This compound->ActinCytoskeleton Affects PolyolPathway Polyol Pathway (Glucose Metabolism) AldoseReductase->PolyolPathway NecroticDeath Necrotic-like Cell Death PolyolPathway->NecroticDeath S_Phase_Arrest S Phase Arrest CellCycle->S_Phase_Arrest S_Phase_Arrest->NecroticDeath Disruption Disruption ActinCytoskeleton->Disruption Disruption->NecroticDeath

Caption: Proposed mechanism of action for this compound.

Polystachynes A, B, and D

The specific signaling pathways affected by Polystachynes A, B, and D have not yet been elucidated. However, as they are also classified as neo-clerodane diterpenes, it is plausible that they may share some mechanisms with other compounds in this class. Some clerodane diterpenes have been reported to inhibit signaling pathways involving calcium, AKT, and p38 mitogen-activated protein kinase (MAPK). Further research is required to determine if Polystachynes A, B, and D exert their moderate antiprotozoal effects through these or other pathways.

Polystachyne_Hypothetical_Pathway Polystachynes Polystachynes A, B, D (Hypothetical) SignalingPathways Potential Signaling Pathways (e.g., Ca2+, AKT, p38 MAPK) Polystachynes->SignalingPathways May Inhibit CellularResponse Moderate Antiprotozoal Activity SignalingPathways->CellularResponse

Caption: Hypothetical signaling pathways for Polystachynes.

Conclusion

This compound demonstrates significantly more potent antiprotozoal activity against both E. histolytica and G. lamblia compared to Polystachynes A, B, and D. The elucidation of its mechanism of action, involving the potential inhibition of aldose reductase and disruption of the cell cycle and cytoskeleton, provides a solid foundation for further drug development efforts. While the mechanisms of Polystachynes A, B, and D remain to be fully investigated, their structural similarity to other bioactive clerodane diterpenes suggests potential avenues for future research. This comparative guide underscores the importance of detailed structure-activity relationship studies in the discovery of novel and effective antiparasitic therapies.

Linearolactone: An In Vitro Validation of In Silico Predictions for Antiparasitic Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in silico predictions and their in vitro validation for the natural compound Linearolactone, a neo-clerodane diterpene with promising antiparasitic properties. The following sections detail the computational predictions regarding its biological targets and the subsequent experimental data that substantiates these claims, offering valuable insights for further drug development.

In Silico Predictions: Unveiling the Potential of this compound

Computational studies have identified this compound as a promising candidate for antiparasitic drug development, with in silico models predicting its activity against Entamoeba histolytica and Giardia intestinalis. These predictions pinpointed several potential molecular targets crucial for parasite survival and pathogenesis.

Table 1: Summary of In Silico Predictions for this compound

Prediction TypeOrganismPredicted Target/EffectPredicted Binding Affinity (kcal/mol)Software/Method
Molecular DockingEntamoeba histolyticaActin-11.30 (allosteric site), -8.45 (catalytic site)Not Specified in Source[1][2]
Molecular DockingEntamoeba histolyticaMyosin-IINot Specified in Source[3]AutoDock-Vina, UCSF-Chimera[3]
Molecular DockingEntamoeba histolyticaCalreticulinNot Specified in Source[3]AutoDock-Vina, UCSF-Chimera[3]
Molecular DockingGiardia intestinalisAldose Reductase (GdAldRed)-7.7 (compared to sorbinil)Not Specified in Source[4]
Pharmacokinetics/ToxicityNot ApplicableDrug-likeness, Toxicity, AbsorptionDrug-likeness: -0.55, Medium ToxicityMolsoft©, Molinspiration©, ToxiM©[3]

Logical Flow of In Silico Analysis

cluster_in_silico In Silico Prediction Workflow Compound This compound Prediction Pharmacological & Toxicological Prediction Compound->Prediction Docking Molecular Docking Compound->Docking Activity Predicted Antiparasitic Activity Prediction->Activity Targets Predicted Molecular Targets (Actin, Myosin-II, Calreticulin, GdAldRed) Docking->Targets Targets->Activity

Caption: In silico workflow for predicting this compound's activity.

In Vitro Validation: Experimental Substantiation of Computational Predictions

Subsequent in vitro studies have provided compelling evidence validating several of the in silico predictions for this compound. These experiments have confirmed its cytotoxic effects against parasitic protozoa and have begun to elucidate the underlying mechanisms of action.

Cytotoxicity Against Entamoeba histolytica and Giardia intestinalis

In vitro assays have demonstrated the potent cytotoxic effects of this compound on the trophozoites of both E. histolytica and G. intestinalis.

Table 2: In Vitro Cytotoxicity of this compound

OrganismAssayEndpointResult
Entamoeba histolyticaNot SpecifiedIC5022.9 µM
Giardia intestinalisCytotoxicity AssayIC5028.2 µM[4]
Giardia intestinalisFlow CytometryCell Death MechanismInduction of necrotic-like cell death[4][5]
Disruption of the Actin Cytoskeleton in Entamoeba histolytica

A key prediction from in silico analysis was the interaction of this compound with actin, a critical component of the parasite's cytoskeleton responsible for motility and phagocytosis. In vitro studies have confirmed this interaction and its functional consequences.

  • Experimental Evidence: Confocal microscopy analysis of E. histolytica trophozoites treated with this compound revealed a significant disruption of the actin cytoskeleton, leading to a loss of cellular structure.[1][2] This observation aligns with the in silico prediction of this compound binding to both allosteric and catalytic sites of actin.[1][2]

Signaling Pathway: this compound's Impact on the Actin Cytoskeleton

This compound This compound Actin Actin Monomers & Filaments This compound->Actin Binds to allosteric & catalytic sites Cytoskeleton Cytoskeleton Disruption Actin->Cytoskeleton Motility Impaired Motility Cytoskeleton->Motility Phagocytosis Inhibited Phagocytosis Cytoskeleton->Phagocytosis CellDeath Cell Death Motility->CellDeath Phagocytosis->CellDeath

Caption: Proposed mechanism of this compound-induced cytotoxicity.

Induction of Necrotic-Like Death in Giardia intestinalis

For Giardia intestinalis, in silico docking suggested aldose reductase (GdAldRed) as a likely target. While direct enzymatic inhibition assays are yet to be published, in vitro studies have demonstrated that this compound induces a specific form of cell death.

  • Experimental Evidence: Treatment of G. intestinalis trophozoites with this compound led to a partial arrest in the S phase of the cell cycle and induced a pronecrotic cell death.[4][6] This was accompanied by ultrastructural changes, including vacuole alterations and the appearance of perinuclear spaces.[4][7]

Experimental Workflow for Assessing Cytotoxicity

cluster_workflow In Vitro Cytotoxicity Workflow Culture Parasite Culture (E. histolytica / G. intestinalis) Treatment Treatment with this compound (Varying Concentrations) Culture->Treatment Incubation Incubation Treatment->Incubation Analysis Analysis Incubation->Analysis Microscopy Confocal Microscopy (Actin Staining) Analysis->Microscopy FlowCytometry Flow Cytometry (Cell Viability, Cell Cycle, Apoptosis/Necrosis) Analysis->FlowCytometry Results Determination of IC50 & Mechanism of Cell Death Microscopy->Results FlowCytometry->Results

Caption: General workflow for in vitro cytotoxicity assays.

Future Directions and Unvalidated Predictions

While significant progress has been made in validating the in silico predictions for this compound, some computational hypotheses remain to be experimentally verified.

  • Myosin-II and Calreticulin: The predicted interactions of this compound with myosin-II and calreticulin in E. histolytica have not yet been directly validated through in vitro binding or functional assays.[3] Further research is needed to confirm these potential targets and their role in this compound's mechanism of action.

  • Direct GdAldRed Inhibition: Although this compound induces cell death in G. intestinalis, direct enzymatic assays are required to confirm that this is a result of GdAldRed inhibition, as predicted by the in silico docking studies.[4]

Experimental Protocols

In Vitro Cytotoxicity Assay against Giardia intestinalis Trophozoites
  • Cell Culture: Giardia intestinalis trophozoites (e.g., WB strain) are cultured in an appropriate medium (e.g., TYI-S-33) supplemented with serum.

  • Treatment: Trophozoites are seeded in 96-well plates and treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO) and a vehicle control.

  • Incubation: The plates are incubated under anaerobic conditions at 37°C for a specified period (e.g., 48 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric assay (e.g., MTT) or by direct cell counting using a hemocytometer.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of growth inhibition against the log of the drug concentration.[4]

Analysis of Actin Cytoskeleton Disruption in Entamoeba histolytica
  • Cell Culture and Treatment: Entamoeba histolytica trophozoites are grown on coverslips and treated with this compound at a predetermined concentration (e.g., IC50).

  • Fixation and Permeabilization: After incubation, the cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100).

  • Staining: The actin filaments are stained with a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin). The nuclei can be counterstained with a DNA dye (e.g., DAPI).

  • Imaging: The coverslips are mounted on microscope slides and observed under a confocal microscope.

  • Analysis: Changes in the organization and integrity of the actin cytoskeleton in treated cells are compared to untreated controls.[1][2]

Conclusion

The case of this compound serves as an excellent example of how in silico predictions can guide and accelerate the process of drug discovery. The strong correlation between the computational predictions of its antiparasitic activity and the subsequent in vitro validation underscores the power of these combined approaches. While further studies are required to validate all predicted targets and fully elucidate the mechanisms of action, the existing data strongly supports the continued development of this compound as a potential therapeutic agent for amoebiasis and giardiasis.

References

Assessing the selectivity of Linearolactone for parasite cells over host cells

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the in vitro selectivity of linearolactone for parasite cells over host cells, benchmarked against established and alternative antiparasitic agents.

In the ongoing search for more effective and less toxic antiparasitic drugs, natural compounds have emerged as a promising avenue of research. This compound, a diterpene isolated from plants of the Salvia genus, has demonstrated significant activity against various parasites. This guide provides a comprehensive assessment of the selectivity of this compound for parasite cells compared to host cells, with supporting experimental data. Its performance is contrasted with the natural flavonoid kaempferol, as well as the established antiparasitic drugs metronidazole and albendazole.

Comparative Selectivity: this compound and Alternatives

The therapeutic potential of an antiparasitic drug is critically dependent on its selective toxicity towards the parasite, with minimal impact on the host's cells. This selectivity is often quantified by the Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) in a mammalian cell line to the 50% inhibitory concentration (IC50) against the parasite. A higher SI value indicates greater selectivity.

CompoundParasiteIC50 (µM)Mammalian Cell LineCC50 (µM)Selectivity Index (SI)
This compound Entamoeba histolytica22.9Not Experimentally DeterminedNot AvailableNot Available
Kaempferol Leishmania amazonensis14.93Human Fetal Osteoblasts (hFOB)Low cytotoxicityHigh (Qualitative)
Metronidazole Entamoeba histolytica~0.85 - 2.8Hypoxic Mammalian Tumor CellsCytotoxicNot Directly Comparable
Normal Mammalian CellsLow cytotoxicityHigh (Qualitative)
Albendazole Giardia intestinalisNot Available (clinical efficacy)Normal Rat Intestinal Epithelial Cells (IEC-6)> 50High (Qualitative)
Isolated Rat Hepatocytes> 375 (100 µg/mL)High (Qualitative)

Experimental Methodologies

The data presented in this guide are derived from in vitro studies employing standardized experimental protocols to assess cytotoxicity and antiparasitic activity.

Determination of Antiparasitic Activity (IC50)

The half-maximal inhibitory concentration (IC50) against parasites such as Entamoeba histolytica, Giardia intestinalis, and Leishmania species is typically determined using cell-based assays. A common method involves:

  • Parasite Culture: Parasites are cultured in an appropriate medium under controlled conditions (e.g., temperature, CO2).

  • Drug Exposure: The cultured parasites are exposed to a serial dilution of the test compound (e.g., this compound, Kaempferol) for a defined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Parasite viability is assessed using various methods, such as:

    • Microscopic Counting: Direct counting of viable and non-viable parasites using a hemocytometer and a viability stain (e.g., trypan blue).

    • Metabolic Assays: Colorimetric assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells.

  • Data Analysis: The percentage of inhibition for each concentration is calculated relative to a drug-free control. The IC50 value is then determined by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a dose-response curve.

Determination of Cytotoxicity in Host Cells (CC50)

The half-maximal cytotoxic concentration (CC50) is determined to assess the toxicity of the compound to mammalian host cells. The protocol is similar to the IC50 determination but uses a mammalian cell line (e.g., Vero cells, human fibroblasts, or primary cells).

  • Cell Culture: Mammalian cells are seeded in 96-well plates and allowed to adhere and grow for 24 hours.

  • Compound Incubation: The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Measurement: The viability of the mammalian cells is commonly measured using the MTT assay:

    • The MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • CC50 Calculation: The percentage of cytotoxicity is calculated for each concentration relative to an untreated control. The CC50 value is determined from the resulting dose-response curve.

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which a compound exerts its antiparasitic and cytotoxic effects is crucial for drug development.

This compound: Disrupting the Parasite's Foundation

Current research suggests that this compound's antiparasitic activity stems from its ability to interfere with fundamental cellular processes in parasites. In Entamoeba histolytica, this compound has been shown to disrupt the actin cytoskeleton, a critical component for motility, phagocytosis, and virulence. In Giardia intestinalis, it induces a necrotic-like cell death and causes a partial arrest in the S phase of the cell cycle, suggesting an interference with DNA synthesis.[1] The precise signaling pathways leading to these effects are still under investigation.

Linearolactone_Parasite_Action This compound This compound ParasiteCell Parasite Cell (e.g., E. histolytica, G. intestinalis) This compound->ParasiteCell Actin Actin Cytoskeleton ParasiteCell->Actin CellCycle Cell Cycle (S Phase) ParasiteCell->CellCycle Disruption Disruption Actin->Disruption Arrest Arrest CellCycle->Arrest CellDeath Parasite Cell Death Disruption->CellDeath Arrest->CellDeath

Caption: Proposed mechanism of this compound's antiparasitic action.

Kaempferol: A Multi-pronged Attack on Parasites

Kaempferol, a natural flavonoid, exhibits a broader range of known biological activities. Its antiparasitic effects are thought to be mediated, in part, by its antioxidant and anti-inflammatory properties. In the context of parasitic infections, kaempferol has been shown to modulate the host's immune response and may directly impact the parasite. For instance, in Leishmania, flavonoids can interfere with the parasite's arginase, an enzyme crucial for its survival. Furthermore, kaempferol can activate the NRF2 signaling pathway in host cells, which plays a role in the cellular defense against oxidative stress, a common feature of parasitic infections.[2]

Kaempferol_Host_Parasite_Interaction cluster_Host Host Cell cluster_Parasite Parasite Kaempferol Kaempferol NRF2 NRF2 Pathway Kaempferol->NRF2 Inhibition Inhibition Kaempferol->Inhibition Antioxidant Antioxidant Response NRF2->Antioxidant ParasiteEnzyme Parasite Enzyme (e.g., Arginase) ParasiteEnzyme->Inhibition ParasiteDeath Parasite Death Inhibition->ParasiteDeath

Caption: Dual action of Kaempferol on host and parasite.

Conclusion

This compound demonstrates promising antiparasitic activity, particularly against Entamoeba histolytica. While direct quantitative data on its selectivity for parasite cells over host cells is currently limited, the available information suggests a favorable profile that warrants further investigation. Its distinct mechanism of action, targeting the parasite's cytoskeleton and cell cycle, presents a potential advantage over existing drugs that are facing increasing resistance.

In comparison, kaempferol also shows significant antiparasitic potential with evidence of low toxicity to normal host cells. Established drugs like albendazole exhibit high selectivity, while the use of metronidazole is associated with concerns about potential cytotoxicity under certain conditions.

Future research should focus on determining the CC50 of this compound against a panel of non-cancerous mammalian cell lines to quantitatively establish its selectivity index. Further elucidation of its molecular targets and signaling pathways in both parasite and host cells will be crucial for its development as a next-generation antiparasitic agent.

References

A Comparative Analysis of the Mechanisms of Action: Linearolactone and Other Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the mechanism of action of Linearolactone, a neo-clerodane diterpene, with other well-characterized natural products: the sesquiterpene lactone Parthenolide, the sesquiterpene endoperoxide Artemisinin, and the diterpene Paclitaxel. This objective comparison is supported by experimental data and detailed methodologies to assist researchers in the field of natural product-based drug discovery.

At a Glance: Comparative Efficacy

The following table summarizes the cytotoxic and inhibitory activities of this compound and the selected natural products against various cell lines. It is important to note that the experimental conditions and cell lines vary, which should be taken into consideration when making direct comparisons.

CompoundClassTarget Organism/Cell LineAssayIC50 ValueReference
This compound Neo-clerodane DiterpeneGiardia intestinalisGiardicidal AssayNot explicitly stated, but effects observed at various IC concentrations (IC25, IC50, IC100)[1][2][3][4]
Entamoeba histolyticaAntiproliferative Assay22.9 µM (48h)[1]
Parthenolide Sesquiterpene LactoneSiHa (Cervical Cancer)MTT Assay8.42 ± 0.76 µM[5][6][7]
MCF-7 (Breast Cancer)MTT Assay9.54 ± 0.82 µM[5][6][7]
A549 (Lung Carcinoma)MTT Assay4.3 µM[8]
TE671 (Medulloblastoma)MTT Assay6.5 µM[8]
HT-29 (Colon Adenocarcinoma)MTT Assay7.0 µM[8]
GLC-82 (Non-small Cell Lung Cancer)MTT Assay6.07 ± 0.45 µM[9]
Artemisinin Sesquiterpene EndoperoxideCholangiocarcinoma (CL-6)Cytotoxicity Assay339 µM[10]
Hepatocarcinoma (Hep-G2)Cytotoxicity Assay268 µM[10]
A549 (Lung Cancer)Cytotoxicity Assay28.8 µg/mL[11]
H1299 (Lung Cancer)Cytotoxicity Assay27.2 µg/mL[11]
Paclitaxel Diterpene (Taxane)Breast Cancer Cell Lines (MCF-7, MDA-MB-231, SKBR3, BT-474)MTT Assay3.5 µM, 0.3 µM, 4 µM, 19 nM, respectively[12]
Non-small Cell Lung CancerTetrazolium-based AssayMedian IC50: 9.4 µM (24h), 0.027 µM (120h)[13]
Small Cell Lung CancerTetrazolium-based AssayMedian IC50: 25 µM (24h), 5.0 µM (120h)[13]

Mechanisms of Action: A Comparative Overview

The selected natural products exhibit distinct mechanisms of action, targeting different cellular processes.

This compound has demonstrated giardicidal activity, inducing a necrotic-like cell death in Giardia intestinalis trophozoites.[1][2][3][4] Its mechanism is not fully elucidated but is associated with a partial arrest of the cell cycle in the S phase.[2][3] In silico studies suggest that a likely molecular target is the aldose reductase homologue (GdAldRed).[2][3][4]

Parthenolide , a sesquiterpene lactone, is well-known for its anti-inflammatory and anticancer properties. Its primary mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[9] This inhibition can occur through direct interaction with the p65 subunit of NF-κB or by targeting the IκB kinase (IKK) complex.

Artemisinin and its derivatives are potent antimalarial agents with a unique mechanism of action. The endoperoxide bridge in their structure is crucial for their activity. Inside the parasite, the endoperoxide bridge is cleaved by heme-iron, generating reactive oxygen species (ROS).[14] These ROS then damage parasite proteins and other biomolecules, leading to cell death.

Paclitaxel is a widely used anticancer drug that targets microtubules. It acts as a microtubule-stabilizing agent, binding to the β-tubulin subunit and promoting the assembly of microtubules while inhibiting their disassembly.[15][16][17] This disruption of normal microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase and ultimately induces apoptosis.[13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow for assessing the mechanism of action of these natural products.

linearolactone_mechanism cluster_cell Giardia intestinalis Cell This compound This compound GdAldRed GdAldRed (Aldose Reductase) This compound->GdAldRed Inhibition (Predicted) S_Phase S Phase Arrest This compound->S_Phase CellMembrane Cell Membrane GdAldRed->S_Phase Necrosis Necrotic-like Cell Death S_Phase->Necrosis

Caption: Proposed mechanism of action of this compound in Giardia intestinalis.

parthenolide_mechanism cluster_cell Cancer Cell Parthenolide Parthenolide IKK IKK Complex Parthenolide->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation (Inhibited) NFkB NF-κB (p65/p50) IkB->NFkB Release (Inhibited) Nucleus Nucleus NFkB->Nucleus Translocation (Blocked) GeneTranscription Pro-inflammatory & Anti-apoptotic Genes

Caption: Parthenolide's inhibition of the canonical NF-κB signaling pathway.

artemisinin_mechanism cluster_parasite Malaria Parasite Artemisinin Artemisinin Heme Heme (Fe2+) Artemisinin->Heme Activation ROS Reactive Oxygen Species (ROS) Heme->ROS Generation ProteinDamage Protein Alkylation & Damage ROS->ProteinDamage CellDeath Parasite Death ProteinDamage->CellDeath

Caption: Artemisinin's mechanism of action involving heme-mediated ROS generation.

paclitaxel_mechanism cluster_cell Cancer Cell Paclitaxel Paclitaxel Tubulin β-Tubulin Paclitaxel->Tubulin Binding Microtubule Microtubule Tubulin->Microtubule Promotes Assembly Microtubule->Microtubule Inhibits Disassembly G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Disruption of Spindle Formation Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Paclitaxel's mechanism of action via microtubule stabilization.

experimental_workflow cluster_workflow General Experimental Workflow cluster_mech Start Cell Culture (e.g., Cancer Cell Line, Parasite) Treatment Treatment with Natural Product Start->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Treatment->Cytotoxicity Mechanism Mechanism of Action Studies Treatment->Mechanism IC50 Determine IC50 Cytotoxicity->IC50 CellCycle Cell Cycle Analysis (Flow Cytometry) ProteinTarget Protein Target Identification (e.g., Western Blot, Enzyme Assay) Signaling Signaling Pathway Analysis (e.g., Reporter Assay, Western Blot)

Caption: A generalized workflow for investigating the mechanism of action of natural products.

Experimental Protocols

Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry

This protocol is adapted for the analysis of cell cycle distribution in cells treated with a natural product.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)[18]

  • RNase A solution (e.g., 100 µg/mL in PBS)[18]

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture cells to the desired confluency and treat with the natural product at various concentrations (e.g., IC50) for a specified time. Include a vehicle-treated control.

  • Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells once with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice.[18] Cells can be stored in ethanol at 4°C for several weeks.[19]

  • Rehydration and Staining:

    • Centrifuge the fixed cells and carefully decant the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cell pellet in the PI staining solution containing RNase A.[18] The RNase A is crucial for degrading RNA to ensure that PI only stains DNA.

  • Incubation: Incubate the cells in the staining solution for at least 15-30 minutes at room temperature in the dark.[19][20]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 events per sample. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Aldose Reductase Inhibition Assay

This spectrophotometric assay measures the inhibition of aldose reductase activity.

Materials:

  • Phosphate buffer (e.g., 0.067 M, pH 6.2)

  • NADPH solution

  • Aldose reductase enzyme preparation (e.g., from rat lens or a commercial kit)

  • Substrate (e.g., DL-glyceraldehyde)

  • Test compound (this compound) and a known inhibitor (e.g., Epalrestat)

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing the phosphate buffer, NADPH, and the aldose reductase enzyme solution.[21]

  • Addition of Inhibitor: Add the test compound (this compound) at various concentrations to the reaction mixture. Include a positive control with a known inhibitor and a negative control with the vehicle.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate (DL-glyceraldehyde).[22]

  • Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 340 nm over a period of time (e.g., 5 minutes).[21][23] The decrease in absorbance corresponds to the oxidation of NADPH, which is proportional to the aldose reductase activity.

  • Calculation of Inhibition: Calculate the percentage of inhibition for each concentration of the test compound compared to the control without the inhibitor. The IC50 value can then be determined from the dose-response curve. Commercial kits with detailed protocols are also available (e.g., Abcam, ab283360).[24]

References

A Comparative Analysis of the Physicochemical and Metabolic Stability of Linearolactone and Its Synthetic Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the stability of the natural product Linearolactone against its novel synthetic analogues. The objective is to furnish researchers with the necessary protocols and data presentation formats to facilitate a robust comparison of these compounds, a critical step in the early stages of drug development. While this compound has demonstrated promising biological activities, its therapeutic potential may be enhanced by optimizing its stability profile through synthetic modifications.

Introduction to this compound

This compound, a neo-clerodane diterpene, has been identified as a compound with potential therapeutic applications, notably for its giardicidal effects.[1][2] Its mechanism of action is thought to involve the targeting of key metabolic pathways, such as the polyol pathway, by inhibiting enzymes like aldose reductase.[1] This interference with glucose metabolism ultimately leads to a cytotoxic effect on the target organism.[1] However, the inherent stability of natural products can often be a limiting factor in their development as viable drug candidates. The creation of synthetic analogues is a common strategy to overcome these limitations, aiming to improve pharmacokinetic properties, including stability, without compromising biological activity.

This guide outlines the essential experiments required to assess and compare the stability of this compound with its synthetic counterparts under various physiologically relevant conditions.

Experimental Protocols

The following protocols are designed to provide a comprehensive assessment of the chemical and metabolic stability of this compound and its synthetic analogues.

Chemical Stability Assessment in Aqueous Solutions

Objective: To determine the hydrolytic stability of the compounds at different pH values, simulating various physiological environments (e.g., stomach, intestine, blood).

Methodology:

  • Prepare stock solutions of this compound and each synthetic analogue in a suitable organic solvent (e.g., DMSO).

  • Dilute the stock solutions into a series of aqueous buffers with pH values ranging from acidic (e.g., pH 1.2, simulating gastric fluid) to neutral (e.g., pH 7.4, simulating physiological pH) and slightly basic (e.g., pH 8.0).

  • Incubate the solutions at a constant temperature (e.g., 37°C).

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw aliquots from each solution.

  • Quench any ongoing degradation by adding an appropriate solvent (e.g., ice-cold acetonitrile).

  • Analyze the concentration of the parent compound remaining in each aliquot using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.[3] The HPLC method must be able to separate the parent compound from its degradation products.[3]

  • Calculate the half-life (t½) of each compound at each pH value.

Thermal Stability Assessment

Objective: To evaluate the stability of the compounds under conditions of elevated temperature, which can occur during manufacturing and storage.

Methodology:

  • Store solid samples of this compound and its synthetic analogues in controlled-temperature ovens at various temperatures (e.g., 40°C, 60°C, 80°C).

  • At specified time points (e.g., 1, 2, 4, 8, 12 weeks), retrieve samples.

  • Dissolve the samples in a suitable solvent and analyze for degradation using the validated HPLC method.

  • The degradation kinetics can be analyzed using an extended Arrhenius equation to predict long-term stability under different storage conditions.[4]

Metabolic Stability Assessment in Liver Microsomes

Objective: To assess the susceptibility of the compounds to phase I metabolism, a primary route of drug clearance in the body.

Methodology:

  • Prepare an incubation mixture containing liver microsomes (from a relevant species, e.g., human, rat), the test compound (this compound or a synthetic analogue), and a NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Initiate the metabolic reaction by adding the NADPH-regenerating system and incubate at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).

  • Analyze the remaining concentration of the parent compound by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for each compound.

Data Presentation

The quantitative data generated from the stability studies should be summarized in clear and concise tables to facilitate easy comparison between this compound and its synthetic analogues.

Table 1: Comparative Hydrolytic Stability

CompoundHalf-life (t½) at pH 1.2 (hours)Half-life (t½) at pH 7.4 (hours)Half-life (t½) at pH 8.0 (hours)
This compound
Analogue A
Analogue B
Analogue C

Table 2: Comparative Thermal Stability

Compound% Degradation after 4 weeks at 40°C% Degradation after 4 weeks at 60°C
This compound
Analogue A
Analogue B
Analogue C

Table 3: Comparative Metabolic Stability in Human Liver Microsomes

CompoundIn Vitro Half-life (t½) (minutes)Intrinsic Clearance (CLint) (µL/min/mg protein)
This compound
Analogue A
Analogue B
Analogue C

Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

experimental_workflow cluster_prep Sample Preparation cluster_assays Stability Assays cluster_analysis Data Analysis cluster_output Output This compound This compound Hydrolytic Hydrolytic Stability (pH 1.2, 7.4, 8.0) This compound->Hydrolytic Thermal Thermal Stability (40°C, 60°C, 80°C) This compound->Thermal Metabolic Metabolic Stability (Liver Microsomes) This compound->Metabolic Analogues Synthetic Analogues Analogues->Hydrolytic Analogues->Thermal Analogues->Metabolic HPLC HPLC Analysis Hydrolytic->HPLC Thermal->HPLC LCMS LC-MS Analysis Metabolic->LCMS Kinetics Kinetic Analysis (t½, CLint) HPLC->Kinetics LCMS->Kinetics Comparison Comparative Stability Profile Kinetics->Comparison

Caption: Experimental workflow for the comparative stability assessment.

signaling_pathway cluster_glucose Glucose Metabolism cluster_inhibition Inhibition cluster_effect Cellular Effect Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis AldoseReductase Aldose Reductase Glucose->AldoseReductase Polyol Pathway Sorbitol Sorbitol MetabolicStress Metabolic Stress This compound This compound / Analogues This compound->AldoseReductase Inhibits AldoseReductase->Sorbitol Cytotoxicity Cytotoxicity MetabolicStress->Cytotoxicity

References

Validating the Therapeutic Potential of Linearolactone in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Linearolactone, a naturally occurring sesquiterpenoid lactone, has garnered significant interest within the scientific community for its potential therapeutic applications. This guide provides a comprehensive overview of the preclinical evidence supporting its anti-cancer and anti-inflammatory properties, offering a comparative analysis based on available experimental data. It is intended for researchers, scientists, and drug development professionals seeking to evaluate the compound's efficacy and mechanism of action in preclinical settings.

Preclinical Anti-Cancer Potential

Research has highlighted this compound's significant anti-tumor activity, particularly in pancreatic cancer models. Studies demonstrate its ability to inhibit cancer cell growth both in laboratory settings and in living organisms.[1]

This compound exhibits dose- and time-dependent inhibitory effects on the proliferation of pancreatic cancer cells.[1] Its efficacy is comparable to or exceeds that of other natural compounds investigated for anti-cancer properties.

Table 1: In Vitro Anti-Proliferative Activity of this compound

Cell Line Cancer Type Key Findings Reference
PANC-1 Pancreatic Cancer Time- and dose-dependent inhibition of proliferation; significant inhibition of migration and invasion. [1]

| SW1990 | Pancreatic Cancer | Induced G2/M phase cell cycle arrest and apoptosis. |[1] |

The anti-tumor effects of this compound have been validated in animal models. A xenograft study using pancreatic cancer cells in mice demonstrated significant tumor suppression without notable toxicity to the animals.[1]

Table 2: In Vivo Anti-Tumor Activity of this compound in Pancreatic Cancer Xenograft Model

Parameter Control Group This compound-Treated Group Key Outcome Reference
Tumor Growth Uninhibited Significantly suppressed tumor growth. Lower tumor volume and weight compared to control. [1]
Cell Proliferation Markers (PCNA, Ki-67) High Expression Lower expression levels observed. Indicates reduced proliferation in vivo. [1]

| Toxicity | N/A | No significant difference in body weight compared to control. | Suggests low chemical toxicity at effective doses. |[1] |

Mechanism of Action: Anti-Cancer Effects

This compound's anti-cancer activity is primarily attributed to its modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.

The primary mechanism identified in pancreatic cancer is the suppression of the PI3K/AKT signaling pathway.[1] this compound downregulates the phosphorylation of PI3K and AKT, key kinases in this cascade. This inhibition disrupts downstream signaling, leading to cell cycle arrest and the induction of apoptosis, characterized by changes in markers like caspase 3 and PARP1.[1]

PI3K_AKT_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT p Apoptosis Apoptosis (Caspase 3, PARP1) AKT->Apoptosis Inhibits CellCycle G2/M Arrest (Cyclin B1, Cyclin A2) AKT->CellCycle Promotes Proliferation This compound This compound This compound->PI3K Inhibits Phosphorylation This compound->AKT Inhibits Phosphorylation

Figure 1: this compound inhibits the PI3K/AKT pathway.
Potential Anti-Inflammatory Mechanism

While direct studies on this compound's anti-inflammatory mechanism are emerging, related compounds from the Lindera genus are known to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[2] These pathways are central to the inflammatory response and are frequently dysregulated in various cancers, representing a plausible mechanism for this compound's therapeutic effects.

The NF-κB and STAT3 signaling cascades are critical regulators of inflammation and are constitutively active in many tumors, promoting cell survival and proliferation.[3][4][5] Natural products are widely investigated as inhibitors of these pathways.[6] It is hypothesized that this compound may inhibit the degradation of IκB-α, preventing the nuclear translocation of NF-κB, and may also suppress the phosphorylation and activation of STAT3.

Inflammatory_Pathways cluster_NFKB NF-κB Pathway cluster_STAT3 STAT3 Pathway LPS Inflammatory Stimuli (e.g., LPS) IKK IKK LPS->IKK IkB p65/p50-IκBα IKK->IkB p p65p50 p65/p50 IkB->p65p50 Releases NFKB_Genes Pro-inflammatory Gene Expression p65p50->NFKB_Genes Nuclear Translocation Cytokine Cytokines (e.g., IL-6) JAK JAK Cytokine->JAK STAT3 STAT3 JAK->STAT3 p STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization STAT3_Genes Survival/Proliferation Gene Expression STAT3_dimer->STAT3_Genes Nuclear Translocation This compound This compound This compound->IKK Inhibits? This compound->STAT3 Inhibits?

Figure 2: Proposed inhibition of NF-κB and STAT3 pathways.
Additional Therapeutic Potential

Beyond its anti-cancer and potential anti-inflammatory roles, this compound has demonstrated antiparasitic activity. It is effective against Entamoeba histolytica, the parasite responsible for amoebiasis, with a reported half-maximal inhibitory concentration (IC50) of 22.9 µM.[7] The mechanism involves inducing apoptosis, chromatin condensation, and the production of reactive oxygen species (ROS) in the parasite.[7]

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of preclinical findings. Below are summaries of key experimental protocols used to assess the therapeutic potential of this compound.

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., PANC-1, SW1990) are seeded into 96-well plates at a specified density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for specified time points (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion into formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or Sorenson’s glycine buffer).

  • Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

This technique is used to detect and quantify specific proteins in a sample, providing insights into signaling pathway modulation.

  • Cell Lysis: Following treatment with this compound, cells are harvested and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • Electrophoresis: Equal amounts of protein are separated by size via sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked (e.g., with non-fat milk or bovine serum albumin) and then incubated with primary antibodies specific to the target proteins (e.g., p-AKT, AKT, p-STAT3, STAT3, β-actin).

  • Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

This protocol outlines a common workflow for evaluating a compound's anti-tumor efficacy in a living animal model.

Xenograft_Workflow A 1. Cell Culture (e.g., PANC-1 cells) C 3. Subcutaneous Injection of cancer cells into the flank of mice A->C B 2. Animal Acclimation (e.g., Athymic nude mice) B->C D 4. Tumor Growth Allow tumors to reach a palpable size (e.g., 50-100 mm³) C->D E 5. Randomization & Grouping (e.g., Vehicle Control vs. This compound) D->E F 6. Treatment Administration (e.g., Intraperitoneal injection or oral gavage) for a defined period (e.g., 21 days) E->F G 7. Monitoring - Tumor volume (caliper measurements) - Body weight (toxicity assessment) F->G H 8. Study Termination & Analysis - Excise and weigh tumors - Immunohistochemistry (e.g., Ki-67) - Western blot of tumor lysates G->H

Figure 3: Workflow for a typical in vivo xenograft study.
Conclusion

The preclinical data available for this compound strongly support its potential as a therapeutic agent, particularly in oncology. Its demonstrated ability to inhibit pancreatic cancer growth in vitro and in vivo by targeting the PI3K/AKT pathway is compelling.[1] Furthermore, its likely modulation of key inflammatory and survival pathways such as NF-κB and STAT3 warrants further investigation, suggesting a broader applicability in cancer and inflammatory diseases. The detailed protocols provided herein offer a framework for researchers to build upon these foundational studies, further validating and exploring the therapeutic utility of this compound.

References

Comparative Transcriptomic Insights: Evaluating Linearolactone Against Standard Antiparasitic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide offers a comparative analysis of the furane-clerodane diterpene, Linearolactone, against established antiparasitic drugs. While direct comparative transcriptomic data for this compound is not yet available, this document synthesizes existing research on its mechanism of action and contrasts it with the transcriptomic landscapes induced by current therapeutic alternatives in key parasites. This guide is intended for researchers, scientists, and drug development professionals in the field of parasitology and infectious diseases.

Executive Summary

This compound, a natural compound isolated from Salvia polystachya, has demonstrated significant in vitro activity against several protozoan parasites, including Giardia intestinalis, Entamoeba histolytica, and Leishmania mexicana.[1] Its mechanism of action appears to differ from that of standard antiparasitic drugs, suggesting its potential as a novel therapeutic agent. This guide explores these differences by juxtaposing the known cellular and molecular effects of this compound with available transcriptomic data for conventional drugs like albendazole, metronidazole, and antimonials.

This compound: A Profile

This compound exerts its antiparasitic effects through a variety of mechanisms that lead to parasite death. In Giardia intestinalis, it induces a necrotic-like death, characterized by partial arrest of the cell cycle in the S phase without the production of reactive oxygen species (ROS).[1] Ultrastructural analysis has revealed that this compound causes a significant decrease in peripheral vesicles and an increase in glycogen granule deposition.[1] In silico studies further suggest that this compound may target the aldose reductase of G. intestinalis.[1][2] In Entamoeba histolytica, this compound has been shown to induce apoptosis-like cell death and disrupt the actin cytoskeleton.

Comparative Analysis: this compound vs. Standard of Care

To provide a framework for understanding the potential transcriptomic impact of this compound, we present a comparative overview with the known effects of standard antiparasitic drugs for which transcriptomic data is available.

Against Giardia intestinalis

Alternative: Albendazole

Albendazole, a benzimidazole, is a commonly used drug for the treatment of giardiasis.[3] Transcriptomic analysis of albendazole-resistant Giardia duodenalis (synonymous with G. intestinalis) has revealed significant upregulation of genes associated with protein degradation, protein turnover, and tubulin, particularly those related to the adhesive disc and basal bodies.[4] This suggests that resistance to albendazole involves cytoskeletal remodeling and increased cellular turnover.

FeatureThis compoundAlbendazole (from transcriptomic data of resistant strains)
Mechanism of Death Necrotic-like[1]Not directly indicated by transcriptomics of resistance
Cell Cycle Effect Partial arrest in S phase[1]Not a primary reported effect
ROS Production No significant production[1]May induce oxidative stress, with resistant strains showing changes in related pathways[4]
Key Molecular Targets Aldose reductase (predicted)[1]β-tubulin[4]
Transcriptomic Signature (Inferred for this compound) Likely to involve pathways related to glucose metabolism, cell cycle regulation, and vesicle trafficking.Upregulation of protein degradation, tubulin, and adhesive disc-related genes.[4]
Against Entamoeba histolytica

Alternative: Metronidazole

Metronidazole is the standard treatment for amebiasis.[5][6] Transcriptomic studies of metronidazole-resistant E. histolytica have shown differential expression of genes involved in DNA replication and repair, iron-sulfur protein metabolism, and redox pathways.[5][6][7] Specifically, upregulation of DNA polymerase and iron-sulfur flavoproteins has been observed in resistant strains.[5][6]

FeatureThis compoundMetronidazole (from transcriptomic data of resistant strains)
Mechanism of Death Apoptosis-likeCytotoxic effects via reduction of its nitro group to toxic radicals
Key Cellular Effects Disruption of actin cytoskeletonDNA damage
Transcriptomic Signature (Inferred for this compound) Likely to involve genes related to apoptosis, cytoskeletal dynamics, and cellular adhesion.Upregulation of DNA polymerase, iron-sulfur flavoproteins, and dUTPase.[5][6]
Against Leishmania mexicana

Alternative: Antimonials (e.g., Pentavalent Antimony)

Pentavalent antimonials have been a cornerstone of leishmaniasis treatment.[8] Transcriptomic analyses of antimony-resistant Leishmania species have identified a complex and multifactorial resistance mechanism. Upregulated genes in resistant strains are often associated with protein phosphorylation, microtubule-based movement, ubiquitination, and host-parasite interaction.[9] Downregulated transcripts are frequently linked to ribonucleoprotein complexes, ribosome biogenesis, and translation.[9]

FeatureThis compoundAntimonials (from transcriptomic data of resistant strains)
Mechanism of Action Not fully elucidated in Leishmania, but other terpenes induce DNA fragmentation.[10]Pro-drug that is reduced to the active trivalent form, inducing oxidative stress.[8]
Transcriptomic Signature (Inferred for this compound) Potentially involves pathways related to DNA damage response and cell death.Upregulation of genes for protein phosphorylation, microtubule movement, and ubiquitination; downregulation of translation-related genes.[9]

Experimental Protocols

Proposed Transcriptomic Analysis of this compound-Treated Parasites

To elucidate the transcriptomic effects of this compound, the following experimental workflow is proposed:

  • Parasite Culture: Cultivate the trophozoites of Giardia intestinalis, Entamoeba histolytica, or promastigotes/amastigotes of Leishmania mexicana under standard laboratory conditions.

  • Drug Treatment: Expose the parasite cultures to this compound at its IC50 and 2x IC50 concentrations for a predetermined time course (e.g., 6, 12, 24 hours). A vehicle-only (e.g., DMSO) control group should be run in parallel.

  • RNA Extraction: Harvest the parasites at each time point and extract total RNA using a commercially available kit, followed by DNase treatment to remove any contaminating genomic DNA.

  • Library Preparation and Sequencing: Prepare RNA-sequencing libraries from the extracted RNA. Sequencing can be performed on a platform such as the Illumina NovaSeq.

  • Bioinformatic Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Mapping: Align the reads to the respective parasite reference genome.

    • Differential Gene Expression Analysis: Identify genes that are significantly up- or downregulated in the this compound-treated samples compared to the control samples.

    • Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG) to identify the biological processes and pathways affected by this compound treatment.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_workflow Proposed Experimental Workflow for Transcriptomic Analysis Parasite_Culture 1. Parasite Culture (e.g., G. intestinalis) Drug_Treatment 2. Treatment (this compound vs. Control) Parasite_Culture->Drug_Treatment RNA_Extraction 3. RNA Extraction Drug_Treatment->RNA_Extraction Sequencing 4. RNA Sequencing RNA_Extraction->Sequencing Bioinformatics 5. Bioinformatic Analysis (DGE, GO, Pathway) Sequencing->Bioinformatics

A proposed workflow for studying the transcriptomic effects of this compound.

G cluster_pathway Known and Inferred Molecular Effects of this compound cluster_giardia Giardia intestinalis cluster_entamoeba Entamoeba histolytica This compound This compound Aldose_Reductase Aldose Reductase (Predicted Target) This compound->Aldose_Reductase Cell_Cycle_Arrest S-Phase Arrest This compound->Cell_Cycle_Arrest Actin_Cytoskeleton Actin Cytoskeleton Disruption This compound->Actin_Cytoskeleton Apoptosis_Pathway Apoptosis-like Pathway This compound->Apoptosis_Pathway Glucose_Metabolism Altered Glucose Metabolism Aldose_Reductase->Glucose_Metabolism Glycogen_Deposition Increased Glycogen Deposition Glucose_Metabolism->Glycogen_Deposition Necrotic_Death Necrotic-like Cell Death Glycogen_Deposition->Necrotic_Death Cell_Cycle_Arrest->Necrotic_Death Cell_Death Apoptotic Cell Death Actin_Cytoskeleton->Cell_Death Apoptosis_Pathway->Cell_Death

Summary of the known and inferred effects of this compound on parasites.

Conclusion and Future Directions

This compound presents a promising profile as a novel antiparasitic agent with a mechanism of action that appears distinct from current therapies. While the absence of direct transcriptomic data for this compound is a current limitation, the comparative analysis presented in this guide highlights the potential for this compound to target unique parasite vulnerabilities. Future research employing the proposed transcriptomic workflow is essential to fully elucidate the molecular pathways perturbed by this compound. Such studies will not only deepen our understanding of its antiparasitic activity but also pave the way for its potential development as a next-generation therapeutic.

References

Unveiling the Binding Affinity of Linearolactone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the binding affinity of Linearolactone to its putative target, aldose reductase from Giardia intestinalis (GdAldRed). This document summarizes the available experimental data, details relevant methodologies, and visualizes key pathways and workflows to support further investigation and drug discovery efforts.

This compound, a neo-clerodane diterpene, has demonstrated notable antiprotozoal activity, particularly against Giardia intestinalis, the causative agent of giardiasis.[1] Recent computational studies have identified aldose reductase from this parasite (GdAldRed) as a promising molecular target.[1] This guide delves into the specifics of this interaction, offering a comparative analysis with a known inhibitor to contextualize its potential potency.

Comparative Binding Affinity Data

The binding affinity of this compound to GdAldRed has been primarily investigated through in silico molecular docking studies. These computational analyses predict the binding energy and interaction patterns between a ligand (this compound) and its target protein (GdAldRed). The results are often presented as the Gibbs free energy of binding (ΔG), where a more negative value indicates a stronger and more favorable interaction.

For a clear comparison, the binding affinity of this compound is presented alongside that of Sorbinil, a known aldose reductase inhibitor.[1]

CompoundPutative TargetMethodBinding Affinity (ΔG, kcal/mol)
This compound Aldose Reductase (G. intestinalis)Molecular Docking-8.1[1]
Sorbinil Aldose Reductase (G. intestinalis)Molecular Docking-7.7[1]

This table summarizes the in silico binding affinity data for this compound and a known inhibitor against Giardia intestinalis aldose reductase.

Experimental Protocols

To facilitate the experimental validation of the computationally predicted binding affinity, this section outlines a detailed protocol for a molecular docking study and a general protocol for an in vitro aldose reductase inhibitor screening assay.

Molecular Docking Protocol

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] The following protocol outlines the key steps for assessing the binding of this compound to GdAldRed.

Objective: To predict the binding affinity and interaction mode of this compound with the active site of Giardia intestinalis aldose reductase.

Materials:

  • 3D structure of this compound (e.g., from a chemical database or drawn using molecular modeling software).

  • Crystal structure of Giardia intestinalis aldose reductase (PDB ID: 3KRB).[3]

  • Molecular docking software (e.g., AutoDock, GOLD, Schrödinger Maestro).[1][4]

  • Visualization software (e.g., PyMOL, UCSF Chimera).[1]

Procedure:

  • Protein Preparation:

    • Download the PDB file for GdAldRed (3KRB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign atomic charges.

    • Define the binding site (grid box) around the active site residues. The active site of GdAldRed includes key residues such as Tyr48, His110, and Trp111.[2]

  • Ligand Preparation:

    • Obtain the 3D structure of this compound.

    • Minimize the energy of the ligand structure.

    • Assign rotatable bonds.

  • Docking Simulation:

    • Run the docking algorithm to fit the ligand into the defined binding site of the protein.

    • Generate a set of possible binding poses.

    • Score the poses based on the calculated binding energy (ΔG).

  • Analysis of Results:

    • Analyze the top-ranked poses to identify the most favorable binding mode.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions).

    • Compare the binding energy of this compound with that of a known inhibitor (e.g., Sorbinil) docked under the same conditions.

In Vitro Aldose Reductase Inhibitor Screening Assay

This protocol provides a general framework for an in vitro enzymatic assay to experimentally measure the inhibitory activity of a compound against aldose reductase. This type of assay is crucial for validating the results of computational studies.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against aldose reductase.

Principle: The activity of aldose reductase is measured by monitoring the NADPH-dependent reduction of a substrate (e.g., DL-glyceraldehyde). The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is proportional to the enzyme's activity. An inhibitor will reduce the rate of this reaction.

Materials:

  • Purified recombinant aldose reductase.

  • NADPH.

  • Substrate: DL-glyceraldehyde.

  • Phosphate buffer.

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Positive control inhibitor (e.g., Sorbinil or Epalrestat).

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 340 nm.

Procedure:

  • Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing phosphate buffer, NADPH, and the aldose reductase enzyme solution.

  • Inhibitor Addition: Add varying concentrations of this compound to the test wells. Add the positive control inhibitor to separate wells and the solvent alone to the control wells.

  • Pre-incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (DL-glyceraldehyde) to all wells.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Visualizing the Molecular Landscape

To better understand the processes involved in confirming the binding affinity of this compound, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the putative signaling pathway.

experimental_workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Validation protein_prep Protein Preparation (GdAldRed) docking Molecular Docking protein_prep->docking ligand_prep Ligand Preparation (this compound) ligand_prep->docking analysis Binding Affinity & Interaction Analysis docking->analysis enzyme_assay Enzyme Inhibition Assay analysis->enzyme_assay Hypothesis ic50 IC50 Determination enzyme_assay->ic50

Experimental workflow for confirming this compound's binding affinity.

The primary metabolic pathway involving aldose reductase is the polyol pathway. In Giardia intestinalis, which lacks mitochondria and a conventional electron transport chain, this pathway may play a role in managing glucose flux and maintaining redox balance.[5]

signaling_pathway Glucose Glucose GdAldRed Aldose Reductase (GdAldRed) Glucose->GdAldRed Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Fructose Fructose Glycolysis Glycolysis Fructose->Glycolysis GdAldRed->Sorbitol NADPH -> NADP+ SDH->Fructose NAD+ -> NADH This compound This compound This compound->GdAldRed Inhibition

Putative role of this compound in the Giardia intestinalis polyol pathway.

References

Evaluating the Potential Synergistic Effects of Linearolactone with Standard Antiprotozoal Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Linearolactone, a naturally occurring neo-clerodane diterpenoid, has demonstrated notable in vitro activity against the protozoan parasites Entamoeba histolytica and Giardia intestinalis. While research has primarily focused on its standalone efficacy, there is a compelling rationale for investigating its synergistic potential with existing antiprotozoal drugs. The combination of natural products with conventional therapies is a burgeoning area of research aimed at enhancing therapeutic efficacy, reducing dosages to minimize side effects, and overcoming drug resistance. This guide provides a comparative framework for evaluating the potential synergistic effects of this compound with standard-of-care antiprotozoal agents, supported by analogous experimental data from other natural product-drug combinations.

Comparative Analysis of Mechanistic Pathways

Understanding the distinct mechanisms of action of this compound and standard antiprotozoal drugs is fundamental to predicting and evaluating potential synergistic interactions.

This compound's Mode of Action:

This compound exhibits a multi-faceted approach to inducing parasite death. In Entamoeba histolytica, it is suggested to provoke the production of reactive oxygen species (ROS), leading to an apoptosis-like process and disruption of the actin cytoskeleton. This impairs the parasite's motility and invasion capabilities. In Giardia intestinalis, this compound induces a necrotic-like death and is predicted to target aldose reductase, an enzyme involved in the parasite's energy metabolism. It also causes partial arrest at the S phase of the cell cycle.

Standard Antiprotozoal Drug Mechanisms:

The primary drugs for treating amoebiasis and giardiasis include nitroimidazoles like metronidazole and tinidazole, and benzimidazoles such as albendazole (particularly for giardiasis).

  • Metronidazole and Tinidazole: These drugs are prodrugs that require anaerobic activation by the parasite's metabolic pathways. Once activated, they are reduced to cytotoxic nitro radicals that bind to and damage the parasite's DNA, leading to cell death.[1][2][3]

  • Albendazole: This benzimidazole carbamate acts by binding to the colchicine-sensitive site of β-tubulin, inhibiting its polymerization into microtubules. This disruption of the cytoskeleton interferes with essential cellular functions, including motility, cell division, and nutrient uptake.

The distinct mechanisms of this compound and these standard agents present opportunities for synergistic interactions. For instance, the cytoskeleton disruption caused by this compound could enhance the accessibility of metronidazole to its intracellular targets. Similarly, the metabolic stress induced by this compound's potential inhibition of aldose reductase could be complemented by the DNA damage caused by nitroimidazoles or the cytoskeletal collapse induced by albendazole.

Quantitative Data on Analogous Synergistic Combinations

While direct experimental data on this compound's synergistic effects is not yet available, studies on other natural products, particularly terpenoids, in combination with conventional drugs provide a strong basis for hypothesizing similar interactions. The following table summarizes data from such studies, offering a template for how the synergistic effects of this compound could be quantified.

Natural Compound ClassInteracting DrugTarget OrganismObserved EffectReference
Terpenoids (α-pinene, δ-carene, caryophyllene)Amoxicillin, ErythromycinEscherichia coli, Staphylococcus aureusSynergistic; enhanced antimicrobial activity, complete bacterial eradication in a shorter time.[4]
Triterpenoids (Ursolic Acid, Oleanolic Acid)Dihydromyricetin (a flavonoid)Gram-positive and Gram-negative bacteriaSynergistic antimicrobial activity.[5][6]
Dipeptide Methyl Ester (Phe-Phe-OMe)AlbendazoleEchinococcus multilocularisIncreased therapeutic effect of albendazole.[7]
Plant ExtractsMetronidazoleHelicobacter pyloriSynergistic effects against resistant strains.[8]

Experimental Protocols for Evaluating Synergy

To rigorously assess the synergistic potential of this compound, the following experimental protocols are recommended. These are standard methods used in the field to quantify drug interactions.

1. Checkerboard Assay to Determine Fractional Inhibitory Concentration Index (FICI)

This method is used to assess the in vitro interaction between two antimicrobial agents.

  • Objective: To determine if the combination of this compound and a standard antiprotozoal drug is synergistic, additive, indifferent, or antagonistic.

  • Methodology:

    • Prepare serial dilutions of this compound and the comparator drug (e.g., metronidazole, albendazole) in a 96-well microtiter plate. The concentrations should range from sub-inhibitory to supra-inhibitory based on their individual Minimum Inhibitory Concentrations (MICs).

    • The drugs are diluted along the x- and y-axes of the plate, creating a matrix of concentration combinations.

    • Inoculate each well with a standardized suspension of the target parasite (E. histolytica or G. intestinalis trophozoites).

    • Incubate the plates under appropriate anaerobic or microaerophilic conditions.

    • After the incubation period, assess parasite viability using a suitable method (e.g., resazurin reduction assay, direct counting with a hemocytometer).

    • The Fractional Inhibitory Concentration (FIC) for each drug is calculated as: FIC = (MIC of drug in combination) / (MIC of drug alone).

    • The FICI is the sum of the FICs for both drugs: FICI = FIC of this compound + FIC of comparator drug.

    • Interpretation of FICI values:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 1.0: Additive

      • 1.0 < FICI ≤ 4.0: Indifference

      • FICI > 4.0: Antagonism

2. Time-Kill Kinetic Assay

This assay provides information on the rate of microbial killing by a combination of agents over time.

  • Objective: To evaluate the pharmacodynamics of the interaction between this compound and a standard antiprotozoal drug.

  • Methodology:

    • Prepare cultures of the target parasite at a standardized initial density.

    • Expose the cultures to this compound alone, the comparator drug alone, and the combination of both at their respective MICs or multiples of their MICs. Include a drug-free control.

    • At various time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots from each culture.

    • Determine the number of viable parasites in each aliquot by plating or another suitable viability assay.

    • Plot the log10 of viable parasite count versus time.

    • Interpretation: Synergy is typically defined as a ≥ 2-log10 decrease in the viable count by the combination compared to the most active single agent at a specific time point.

Visualizing Signaling Pathways and Experimental Workflows

This compound's Known Signaling Pathway in Protozoa

Linearolactone_Signaling_Pathway This compound This compound CellMembrane Parasite Cell Membrane This compound->CellMembrane crosses ROS Reactive Oxygen Species (ROS) Production CellMembrane->ROS AldoseReductase Aldose Reductase Inhibition CellMembrane->AldoseReductase ActinCytoskeleton Actin Cytoskeleton Disruption CellMembrane->ActinCytoskeleton CellCycleArrest S Phase Cell Cycle Arrest CellMembrane->CellCycleArrest Apoptosis Apoptosis-like Cell Death ROS->Apoptosis EnergyMetabolism Altered Energy Metabolism AldoseReductase->EnergyMetabolism ImpairedMotility Impaired Motility and Invasion ActinCytoskeleton->ImpairedMotility Necrosis Necrotic-like Cell Death CellCycleArrest->Necrosis EnergyMetabolism->Necrosis ImpairedMotility->Apoptosis

Caption: Known and proposed mechanisms of this compound in protozoan parasites.

Hypothetical Synergistic Pathway of this compound and Metronidazole

Synergistic_Pathway cluster_this compound This compound Action cluster_metronidazole Metronidazole Action This compound This compound CytoskeletonDisruption Cytoskeleton Disruption This compound->CytoskeletonDisruption MetabolicStress Metabolic Stress (e.g., Aldose Reductase Inhibition) This compound->MetabolicStress Synergy Synergistic Effect CytoskeletonDisruption->Synergy Increased Drug Uptake MetabolicStress->Synergy Enhanced Susceptibility Metronidazole Metronidazole (Prodrug) Activation Anaerobic Activation Metronidazole->Activation NitroRadicals Cytotoxic Nitro Radicals Activation->NitroRadicals DNADamage DNA Damage NitroRadicals->DNADamage DNADamage->Synergy Complementary Mechanism ParasiteDeath Enhanced Parasite Killing Synergy->ParasiteDeath Accelerated Parasite Death

Caption: Hypothetical synergistic interaction between this compound and Metronidazole.

Experimental Workflow for Synergy Assessment

Experimental_Workflow Start Start: Parasite Culture MIC Determine Individual MICs (this compound & Metronidazole) Start->MIC Checkerboard Checkerboard Assay MIC->Checkerboard TimeKill Time-Kill Assay MIC->TimeKill FICI Calculate FICI Checkerboard->FICI Conclusion Conclusion on Synergy/Additivity/ Antagonism FICI->Conclusion DataAnalysis Data Analysis (Log Reduction) TimeKill->DataAnalysis DataAnalysis->Conclusion

Caption: Workflow for in vitro assessment of synergistic effects.

Conclusion and Future Directions

While direct evidence for the synergistic effects of this compound is currently lacking, the compound's unique mechanism of action against key protozoan parasites makes it a promising candidate for combination therapy. The disparate pathways targeted by this compound and standard drugs like metronidazole and albendazole provide a strong theoretical foundation for expecting synergistic or at least additive effects. The experimental protocols outlined in this guide offer a clear path for future research to validate these hypotheses. Confirmation of synergy would be a significant step toward developing more potent and potentially resistance-breaking treatments for amoebiasis and giardiasis, ultimately benefiting public health.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Linearolactone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. While Linearolactone is not classified as a hazardous substance under OSHA criteria, proper handling and disposal are essential to ensure a safe workspace and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, aligning with general best practices for non-hazardous laboratory chemical waste.

Immediate Safety and Handling

Before disposal, it is crucial to adhere to standard laboratory safety protocols when handling this compound.

Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Nitrile or other appropriate chemical-resistant glovesTo prevent skin contact.
Eye Protection Safety glasses or gogglesTo protect from dust or splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move to fresh air.
Skin Contact Take off contaminated clothing and rinse skin with water/shower.
Eye Contact Rinse out with plenty of water. Remove contact lenses if present and easy to do.
Ingestion Make victim drink water (two glasses at most). Consult a doctor if feeling unwell.

Disposal of Unused this compound

As a non-hazardous solid chemical, the primary disposal route for this compound is the sanitary landfill. However, specific procedures must be followed to ensure safety and compliance with institutional policies.

Step-by-Step Disposal Protocol:

  • Consult Institutional and Local Guidelines: Before proceeding, always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific requirements regarding non-hazardous chemical waste disposal.[1]

  • Package for Disposal:

    • Place the solid this compound waste in a securely sealed, well-labeled container.

    • The label should clearly identify the contents as "this compound (Non-Hazardous Waste for Landfill)."

  • Direct Dumpster Disposal:

    • Do not place the container in a standard laboratory trash can that will be handled by custodial staff.[2]

    • Transport the sealed container directly to the designated outdoor dumpster for your facility.[2]

Disposal of Empty this compound Containers

Properly managing empty chemical containers is a critical aspect of laboratory waste management to prevent chemical exposure and ensure containers are handled correctly downstream.

Procedure for Empty Containers:

  • Ensure "RCRA Empty" Status: A container is considered "RCRA empty" if all contents have been removed by normal means and no more than one inch of residue remains.

  • Deface the Label: Completely remove or thoroughly deface the original manufacturer's label.[2] This prevents misidentification of the empty container. You can use a marker to cross out the chemical name and hazard information.

  • Dispose of in Regular Trash: Once the container is "RCRA empty" and the label is defaced, it can typically be disposed of in the regular trash.[2]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.

Linearolactone_Disposal_Workflow cluster_start Start cluster_type Identify Waste Type cluster_solid Solid Waste Disposal cluster_container Empty Container Disposal cluster_end End start This compound Waste waste_type Solid this compound or Empty Container? start->waste_type package Package in a sealed, labeled container waste_type->package  Solid   rcra_empty Ensure 'RCRA Empty' waste_type->rcra_empty  Empty Container   dumpster Dispose directly in outdoor dumpster package->dumpster end Disposal Complete dumpster->end deface Deface original label rcra_empty->deface trash Dispose in regular trash deface->trash trash->end

This compound Disposal Decision Workflow

Experimental Protocols

Due to its non-hazardous classification, there are no specific experimental protocols cited for the disposal of this compound. The guidance provided is based on established best practices for the management of non-hazardous laboratory chemical waste. The overriding principle in laboratory waste management is to formulate a disposal plan before commencing any experimental work.[3]

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.